molecular formula C14H10FNO5 B577577 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid CAS No. 1261967-46-7

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Cat. No.: B577577
CAS No.: 1261967-46-7
M. Wt: 291.234
InChI Key: QNJMGNGTZUHAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is a sophisticated chemical building block designed for advanced research and development, particularly in medicinal chemistry. Its structure integrates multiple functional groups of high contemporary relevance. The presence of a fluorinated aromatic ring is a critical feature in modern drug design, as the introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . This makes the compound a valuable intermediate for constructing novel molecular entities aimed at improving pharmacokinetic properties. The nitro and carboxylic acid functional groups provide versatile handles for further synthetic modification. The carboxylic acid allows for straightforward derivatization into esters, amides, and other derivatives, facilitating the exploration of structure-activity relationships . Meanwhile, the nitro group can serve as a precursor to an aniline, enabling access to a diverse array of nitrogen-containing heterocycles, such as benzimidazoles, which are privileged structures in drug discovery for their wide range of biological activities . As a multi-functional scaffold, this compound holds significant potential for applications in developing targeted therapies and in creating complex molecular architectures for material science. It is intended for use by researchers in the synthesis of complex molecules for investigative purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-13-7-8(2-3-12(13)15)9-4-10(14(17)18)6-11(5-9)16(19)20/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJMGNGTZUHAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690203
Record name 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-46-7
Record name 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, a biphenyl compound with significant potential in medicinal chemistry and materials science. The synthetic strategy is centered around a pivotal Suzuki-Miyaura cross-coupling reaction to construct the biaryl framework, followed by ester hydrolysis to yield the final carboxylic acid. This document offers in-depth procedural details, explains the causal factors behind experimental choices, and outlines a complete protocol for the structural and purity verification of the synthesized compounds. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance and Synthetic Rationale

Substituted biphenyl carboxylic acids are privileged scaffolds in drug discovery and development, often serving as key structural motifs in pharmacologically active agents. The title compound, this compound, incorporates several key functionalities: a nitro group, which is a versatile handle for further chemical modification (e.g., reduction to an amine); a fluoro substituent, known to enhance metabolic stability and binding affinity; and a methoxy group, which can influence solubility and electronic properties.

The synthetic approach detailed herein is a robust two-step sequence. The core of this strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely utilized method for the formation of C-C bonds between sp²-hybridized carbon atoms[1]. This reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of the required boronic acid and aryl halide precursors[1]. The synthesis commences with the coupling of methyl 3-bromo-5-nitrobenzoate and (4-fluoro-3-methoxyphenyl)boronic acid to form the methyl ester intermediate. The choice of a methyl ester serves a dual purpose: it protects the carboxylic acid functionality during the coupling reaction and facilitates purification of the intermediate. The synthesis is completed by the hydrolysis of the methyl ester to the desired carboxylic acid.

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Hydrolysis A Methyl 3-bromo-5-nitrobenzoate C Methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate A->C Pd Catalyst, Base, Solvent B (4-Fluoro-3-methoxyphenyl)boronic acid B->C D Methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate E This compound D->E Base (e.g., NaOH), H3O+

Caption: Overall synthetic workflow.

Detailed Synthetic Protocols

This section provides a step-by-step guide for the synthesis of the target compound, including the preparation of the intermediate, methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate.

Step 1: Synthesis of Methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide[1]. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine methyl 3-bromo-5-nitrobenzoate (1.0 eq), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: To the flask, add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq). Then, add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl bromide is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate as a solid.

Step 2: Hydrolysis of Methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate

The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is a base-mediated hydrolysis, which proceeds via nucleophilic acyl substitution.

Reaction Scheme:

Experimental Protocol:

  • Saponification: Dissolve the methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate (1.0 eq) in a mixture of methanol and water. Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux. Monitor the reaction by TLC until the starting ester is no longer detectable[2].

  • Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution by the slow addition of concentrated hydrochloric acid (HCl) until the pH is approximately 2-3, which will cause the carboxylic acid to precipitate[2].

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum to yield this compound.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Experimental Workflow for Characterization

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation IR FT-IR Spectroscopy Start->IR Functional Group ID MS Mass Spectrometry Start->MS Molecular Weight Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity IR->Purity MS->Purity Final Verified Compound Purity->Final

Caption: Workflow for compound characterization.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the final product and its methyl ester intermediate.

Table 1: Spectroscopic Data for Methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate

TechniqueExpected Observations
¹H NMR Signals for the aromatic protons on both rings, a singlet for the methoxy group protons, and a singlet for the methyl ester protons. The coupling patterns of the aromatic protons will be indicative of their substitution pattern.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the methyl ester carbon.
FT-IR (cm⁻¹) Strong C=O stretching vibration for the ester (around 1720-1740 cm⁻¹), C-O stretching vibrations, aromatic C-H and C=C stretching bands, and characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹).
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Similar aromatic proton signals as the ester, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton at a downfield chemical shift (typically >10 ppm).
¹³C NMR Similar to the ester, but with the carbonyl carbon of the carboxylic acid appearing at a slightly different chemical shift.
FT-IR (cm⁻¹) A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration for the carboxylic acid (around 1700-1725 cm⁻¹), and the characteristic nitro group stretches.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the final product.

Conclusion

This guide has detailed a reliable and reproducible two-step synthesis of this compound, beginning with a Suzuki-Miyaura cross-coupling followed by ester hydrolysis. The provided protocols, along with the outlined characterization methods, offer a comprehensive framework for researchers to successfully synthesize and validate this valuable chemical entity. The strategic choice of reactions and the detailed procedural steps are designed to ensure a high degree of success and purity of the final product, facilitating its use in further research and development endeavors.

References

  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Chem. Eur. J.
  • Kamm, O., & Segur, J. B. (1923). m-NITROBENZOIC ACID. Organic Syntheses, 3, 73.
  • Global Scientific Journal. (2006). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • Organic Syntheses. (2020).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

Whitepaper: A Strategic Guide to Elucidating the Mechanism of Action of Novel Bi-Aryl Compounds: A Case Study of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel small molecules presents both an opportunity and a challenge in modern drug development. While a unique chemical structure may offer novel therapeutic potential, its biological target and mechanism of action (MoA) are often unknown. This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of the MoA for a novel compound, using the previously uncharacterized molecule 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid as a guiding example. We present a multi-pronged strategy encompassing initial structural assessment, broad-based target identification, and rigorous biophysical, biochemical, and cell-based validation. This document is intended for researchers, scientists, and drug development professionals, offering a self-validating workflow designed to move a novel chemical entity from a structural concept to a mechanistically understood lead candidate.

Introduction: Structural Analysis and Target Hypothesis

The compound this compound is a bi-aryl molecule with distinct chemical features that can inform an initial therapeutic hypothesis. The structure consists of a nitrobenzoic acid core linked to a fluoro-methoxyphenyl ring.

  • Nitroaromatic Group: Nitro-substituted aromatic compounds are well-documented for their diverse biological activities, often involving redox cycling or acting as bio-isosteres for other functional groups.[1][2][3] They are found in compounds with antimicrobial and cytotoxic properties.[3]

  • Bi-Aryl Scaffold: This structural motif is a cornerstone of many kinase inhibitors, which often bind in the ATP-binding pocket of the enzyme. The flexibility of the bi-aryl linkage allows for optimal orientation within a binding site.

  • Fluorine and Methoxy Substituents: The strategic placement of fluorine can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[1] Methoxy groups can serve as hydrogen bond acceptors and influence the compound's overall electronics and solubility.[2]

Given these features, this compound can be hypothesized to function as a potential kinase inhibitor or a modulator of enzymes involved in cell signaling or metabolism. This initial hypothesis provides a logical starting point for a targeted investigation.

Phase 1: Target Identification and Initial Biological Profiling

The primary objective of this phase is to broadly screen the compound to identify its biological target(s) or a quantifiable biological effect (phenotype). A parallel approach combining phenotypic and target-based screening is most efficient.

Phenotypic Screening

Phenotypic screening identifies the effect of a compound on cellular behavior without a preconceived target. A standard initial assay is the evaluation of cytotoxicity against a panel of cancer cell lines.

Protocol 1: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3]

  • Cell Plating: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Causality Check: A low micromolar IC50 value suggests a potent biological effect, justifying progression to more specific assays. If no significant cytotoxicity is observed, the compound may have non-cytotoxic effects (e.g., anti-inflammatory, neuroprotective), requiring different phenotypic assays.

Target-Based Screening

This approach involves testing the compound directly against a large, diverse panel of purified proteins, typically kinases, to identify direct interactions.

Workflow 1: Kinase Panel Screening

A broad kinase screen is a cost-effective method to rapidly test our primary hypothesis. Commercial services can screen a compound against hundreds of kinases at a fixed concentration (e.g., 10 µM).

G cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis cluster_output Outcome Compound Synthesize & Purify 3-(4-Fluoro-3-methoxyphenyl) -5-nitrobenzoic acid Stock Prepare 10 mM Stock in DMSO Compound->Stock Screen Submit to Kinase Panel (e.g., 400 kinases @ 10 µM) Stock->Screen Data Receive % Inhibition Data for each Kinase Screen->Data Hit_ID Identify 'Hits' (e.g., >70% Inhibition) Data->Hit_ID Output List of Putative Kinase Targets (e.g., TAK1, JNK1, LIMK1) Hit_ID->Output caption Workflow for broad kinase panel screening.

The output of this screen is a list of kinases for which the compound shows significant inhibition. These become the primary candidates for validation.

Phase 2: Target Validation and Mechanistic Deep Dive

Once putative targets are identified, a series of focused experiments are required to validate the interaction and elucidate the precise mechanism of action. Let's assume the kinase screen identified Transforming growth factor-beta-activated kinase 1 (TAK1) as a primary hit.

Biochemical Validation: Enzyme Kinetics

The first step is to confirm the inhibitory activity in a direct, in-vitro enzymatic assay and determine the potency (IC50).

Protocol 2: In-Vitro TAK1 Kinase Assay (ADP-Glo™)

  • Reagents: Recombinant TAK1/TAB1 enzyme complex, substrate peptide (e.g., myelin basic protein), ATP, and the ADP-Glo™ detection system.

  • Reaction Setup: In a 384-well plate, add TAK1 enzyme, the test compound at various concentrations (e.g., 0.01 µM to 50 µM), and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add Kinase Detection Reagent to convert the newly formed ADP into a luminescent signal.

  • Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to kinase activity.

  • Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

ParameterDescriptionExpected Outcome for a Potent Inhibitor
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.Low nanomolar to low micromolar range (e.g., < 1 µM).
Hill Slope A measure of the steepness of the dose-response curve.A value close to 1.0 suggests a 1:1 binding stoichiometry.
Biophysical Validation: Direct Binding Confirmation

Biochemical assays show inhibition of activity, but not necessarily direct binding. Biophysical methods like Surface Plasmon Resonance (SPR) are essential to confirm a direct physical interaction and measure binding kinetics.

Protocol 3: Surface Plasmon Resonance (SPR) Analysis

  • Immobilization: Covalently immobilize recombinant TAK1 protein onto a sensor chip surface.

  • Binding Measurement: Flow a series of concentrations of this compound across the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index near the sensor surface in real-time, which corresponds to the binding (association) and unbinding (dissociation) of the compound.

  • Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Trustworthiness: A confirmed low KD value (e.g., in the nanomolar range) provides high-confidence evidence of a direct, high-affinity interaction between the compound and the target protein.

Cellular Target Engagement and Pathway Analysis

The final validation step is to demonstrate that the compound engages its target in a cellular context and modulates the downstream signaling pathway.

Workflow 2: Cellular Pathway Modulation via Western Blot

If the compound inhibits TAK1, it should block the downstream phosphorylation of its substrates, such as JNK and p38 MAPK.[4]

G cluster_cell Cell Treatment cluster_protein Protein Analysis cluster_result Expected Result Cells Culture THP-1 cells Pretreat Pre-treat with Compound (e.g., 1 µM for 2h) Cells->Pretreat Stim Stimulate with LPS (100 ng/mL for 30 min) Pretreat->Stim Lyse Lyse cells & collect protein Stim->Lyse SDS Run SDS-PAGE Lyse->SDS WB Western Blot with antibodies: p-TAK1, p-JNK, Total JNK SDS->WB Result Compound-treated cells show reduced p-JNK signal compared to LPS-only control WB->Result caption Workflow for Western Blot validation of TAK1 pathway inhibition.

A positive result—demonstrating that the compound blocks the phosphorylation of downstream effectors in a dose-dependent manner—is the conclusive piece of evidence for the proposed mechanism of action.

Conclusion and Next Steps

This guide outlines a logical, multi-layered strategy for defining the mechanism of action of a novel compound, exemplified by this compound. By progressing from broad, hypothesis-generating screens to highly specific biochemical, biophysical, and cellular validation assays, researchers can build a robust, data-driven case for a specific MoA. The conclusive identification of TAK1 as the target through this workflow would position this compound as a valuable lead compound for further preclinical development in inflammatory diseases or oncology.

References

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-nitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • PrepChem. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-hydroxy-5-nitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Seltzner, J. H., et al. (2022). Repurposing of the RIPK1-Selective Benzo[1]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hraschan, D., et al. (2020). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. Molecules. Retrieved from [Link]

Sources

A Strategic Guide to the In Vitro Biological Evaluation of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Deconstructing a Molecule of Interest

In the landscape of drug discovery, novel chemical entities are the bedrock of innovation. The compound 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid presents a compelling scaffold for investigation. Its structure is a composite of moieties that have independently been associated with significant biological activities. The nitrobenzoic acid core is a well-documented pharmacophore in antimicrobial agents, while the fluoro-methoxyphenyl group is prevalent in compounds explored for anticancer properties.[1][2][3] The strategic placement of a fluorine atom can also enhance metabolic stability and target binding affinity, a common tactic in medicinal chemistry.[4]

This document serves as a technical guide for researchers, outlining a comprehensive in vitro strategy to elucidate the potential biological activities of this specific molecule. We will proceed not by following a rigid template, but by allowing the compound's structure to dictate the most logical and scientifically rigorous path of inquiry. Our approach is grounded in proposing a series of validated, self-contained experiments designed to systematically test for anticancer, antimicrobial, and anti-inflammatory properties.

Hypothesized Biological Activities & Experimental Roadmaps

Based on a structural analysis and the established activities of related compounds, we can formulate several primary hypotheses for the biological potential of this compound.

Hypothesis 1: The Compound Possesses Anticancer Activity

Derivatives containing methoxyphenyl and nitrophenyl scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanism often involves the induction of apoptosis or the inhibition of critical cell signaling pathways. Therefore, a primary avenue of investigation is to assess the compound's cytotoxic and anti-proliferative potential.

cluster_0 Initial Cytotoxicity Screening cluster_1 Mechanism of Action Studies A Prepare stock solution of this compound in DMSO B Seed panel of cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates A->B C Treat cells with serial dilutions of the compound B->C D Incubate for 48-72 hours C->D E Perform MTS/MTT assay to assess cell viability D->E F Calculate IC50 values E->F G If IC50 is potent, proceed to apoptosis assays F->G H Treat cells with compound at IC50 concentration G->H I Annexin V/PI staining followed by flow cytometry H->I J Caspase-3/7 activity assay H->J K Analyze results to confirm apoptotic cell death I->K J->K

Caption: Workflow for anticancer activity assessment.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the media in the cell plates with the media containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTS Assay: Add CellTiter 96® AQueous One Solution Reagent (or equivalent) to each well according to the manufacturer's instructions. Incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Hypothesis 2: The Compound Exhibits Antimicrobial and/or Antifungal Activity

Nitro-substituted aromatic compounds and benzoic acid derivatives are well-documented for their antimicrobial properties.[1][5] The mechanism can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[2] Some benzoic acid derivatives have also shown promise as antifungal agents by targeting fungal-specific enzymes like CYP53.[6]

  • Microorganism Preparation: Prepare overnight cultures of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Adjust the microbial cultures to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL and add to each well.[7]

  • Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., ampicillin, fluconazole).[2]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible growth (turbidity) of the microorganism.[7]

Hypothesis 3: The Compound Possesses Anti-inflammatory Properties

Certain chalcones and related phenolic compounds containing methoxyphenyl groups have been shown to inhibit inflammatory pathways, notably by reducing the production of nitric oxide (NO) in activated macrophages.[8]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells. Include control wells with cells only, cells with LPS only, and cells with a known inhibitor (e.g., L-NAME).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess Reagent System.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. Determine the IC₅₀ value for NO inhibition.

Data Presentation: A Framework for Analysis

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
HCT-116Colorectal Carcinoma22.5 ± 3.1
A549Lung Carcinoma45.1 ± 5.4
MDA-MB-468Breast Adenocarcinoma8.9 ± 1.1

Table 2: Hypothetical Antimicrobial Activity Profile

OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive32
Escherichia coliGram-negative128
Candida albicansFungus64
Aspergillus nigerFungus>256

Visualizing Potential Mechanisms

Should the compound prove to be a potent cytotoxic agent via apoptosis, a potential mechanism could involve the intrinsic mitochondrial pathway.

compound 3-(4-Fluoro-3-methoxyphenyl)- 5-nitrobenzoic acid stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto apaf Apaf-1 cyto->apaf cas9 Caspase-9 Activation (Initiator Caspase) apaf->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Conclusion and Future Directions

This guide outlines a foundational in vitro screening cascade for this compound. The proposed experiments are designed to efficiently probe its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Positive results in any of these primary assays would warrant progression to more detailed mechanistic studies, such as target identification, enzyme inhibition assays, and further investigation into specific signaling pathways. This structured, hypothesis-driven approach ensures a thorough and scientifically sound evaluation of this novel compound's therapeutic potential.

References

  • Gökçe, M., et al. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Turkish Journal of Chemistry.
  • BenchChem (2025). Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid. BenchChem.
  • ResearchGate. Compounds with fluoro-aryl, heterocyclic-amide, methoxy phenyl, and isoxazole with anticancer activities.
  • Stevens, M. F. G., et al. (2009). Structural Studies on Bioactive Compounds. 40. Synthesis and Biological Properties of Fluoro-, Methoxyl-, and Amino-Substituted 3-Phenyl-4H-1-benzopyran-4-ones and a Comparison of Their Antitumor Activities with the Activities of Related 2-Phenylbenzothiazoles. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. Available at: [Link]

  • Wikipedia. Nitrobenzoic acid. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Research: The Role of Nitrobenzoic Acid Derivatives in Innovation. Available at: [Link]

  • Boll, E., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]

  • Park, H. G., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • PubChem. 3-Fluoro-5-nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Stuper-Szablewska, K., et al. (2021). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, W., et al. (2021). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

  • Lin, Y. M., et al. (2009). Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

A Technical Guide to the Potential Therapeutic Targets of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid represents a novel chemical entity with significant therapeutic potential, owing to its unique structural amalgamation of three key pharmacophores: a nitrobenzoic acid core, a fluoro-methoxyphenyl group, and a biphenyl-like spatial arrangement. While direct biological data for this specific molecule is not yet prevalent in public literature, a comprehensive analysis of its constituent moieties and structurally analogous compounds allows for the formulation of robust hypotheses regarding its potential mechanisms of action and therapeutic targets. This guide provides an in-depth exploration of these potential targets, grounded in established principles of medicinal chemistry and pharmacology. We will dissect the compound's architecture to propose high-priority target classes, including inflammatory and neurological pathways. Furthermore, this document outlines detailed, self-validating experimental workflows for the validation of these proposed targets, designed to provide a clear and actionable roadmap for researchers and drug development professionals.

Part 1: A Structure-Based Rationale for Target Identification

The predictive power of medicinal chemistry lies in understanding how a molecule's structure dictates its function. The architecture of this compound is not a random assortment of chemical groups; it is a deliberate combination of moieties that are known to confer specific biological activities and desirable pharmacokinetic properties.

The Nitrobenzoic Acid Moiety: A Driver of Anti-inflammatory and Anticancer Activity

The nitrobenzoic acid scaffold is a well-established pharmacophore. The presence of a nitro group, a potent electron-withdrawing group, can significantly influence the electronic properties of the benzoic acid ring, impacting its pKa and reactivity.[1][2] This moiety is a cornerstone in the synthesis of various therapeutic agents, particularly in the realms of inflammation and oncology.[3][4]

Notably, a structurally related compound, a nitroalkene benzoic acid derivative known as BANA, has been shown to target reactive microglia and inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway in a preclinical model of amyotrophic lateral sclerosis (ALS).[5] This finding provides a compelling rationale to consider NF-κB as a primary therapeutic target for compounds containing the nitrobenzoic acid core. The mechanism often involves the modulation of key signaling cascades that are dysregulated in inflammatory and cancerous states.[6]

The Fluoro-Methoxyphenyl Moiety: A Key to Enhanced Drug-like Properties

The incorporation of fluorine and methoxy groups into a phenyl ring is a classic strategy in modern drug design to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][8]

  • Fluorine Substitution : The presence of a fluorine atom can increase metabolic stability by blocking sites of oxidative metabolism.[7] Its high electronegativity can also lead to stronger binding interactions with target proteins, enhancing potency.[8]

  • Methoxy Group : The methoxy group can improve solubility and also influence binding affinity through hydrogen bond formation.

This specific combination is found in several centrally active compounds. For instance, (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337) is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3), a target for CNS disorders.[9] This suggests that this compound may possess the necessary physicochemical properties to cross the blood-brain barrier and engage with neurological targets.

The Biphenyl-like Core: A Scaffold for Enzyme Inhibition

The overall structure, with two phenyl rings connected by a single bond, creates a biphenyl-like scaffold. This structural motif is found in a wide array of enzyme inhibitors, as it provides a rigid framework that can be appropriately decorated with functional groups to fit into specific binding pockets. A prominent example is the class of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Many of these compounds possess an acidic moiety and a diaryl structure.

Part 2: High-Priority Potential Therapeutic Targets

Based on the structural analysis, we have identified three high-priority, plausible therapeutic targets for this compound. Each is supported by a strong scientific rationale and represents a significant area of unmet medical need.

Target 1: The NF-κB Signaling Pathway

Rationale: The strong evidence from the BANA compound, which shares the nitrobenzoic acid core, makes the NF-κB pathway the most compelling potential target.[5] Chronic activation of NF-κB is a hallmark of many inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions like ALS, as well as many forms of cancer. An inhibitor of this pathway would have broad therapeutic utility.

Proposed Mechanism of Action: The compound could inhibit the NF-κB pathway at several key nodes. It might act as an inhibitor of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This would sequester the active p50/p65 NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_nucleus Nucleus TNFa TNF-α / IL-1β TNFR TNFR / IL-1R TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα p50_p65 p50/p65 (NF-κB) p50_p65->IkBa p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocates p_IkBa->p50_p65 Releases ub_p_IkBa Ub-p-IκBα p_IkBa->ub_p_IkBa Ubiquitination proteasome Proteasome ub_p_IkBa->proteasome Degradation nucleus Nucleus DNA κB DNA Sites p50_p65_nuc->DNA Binds mRNA Pro-inflammatory Gene Transcription DNA->mRNA Activates Compound 3-(4-Fluoro-3-methoxyphenyl) -5-nitrobenzoic acid Compound->IKK Potential Inhibition

Figure 1: Proposed inhibition of the canonical NF-κB signaling pathway.
Target 2: Cyclooxygenase (COX) Enzymes

Rationale: The structural similarity to several NSAIDs, which are known COX inhibitors, provides a strong basis for this hypothesis. COX-1 and COX-2 are key enzymes in the inflammatory cascade, converting arachidonic acid into prostaglandins. COX-2 is often upregulated at sites of inflammation, making selective COX-2 inhibitors desirable for reducing inflammation with fewer gastrointestinal side effects than non-selective NSAIDs.

Proposed Mechanism of Action: The compound is hypothesized to act as a competitive inhibitor, binding to the active site of COX enzymes. The acidic carboxylic acid group would likely mimic the carboxylate of arachidonic acid, anchoring the molecule in the active site, while the diaryl structure occupies the hydrophobic channel.

COX_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Compound 3-(4-Fluoro-3-methoxyphenyl) -5-nitrobenzoic acid Compound->COX Potential Inhibition mGlu3_Modulation Glutamate Glutamate mGlu3 mGlu3 Receptor (GPCR) Glutamate->mGlu3 Binds (Orthosteric Site) Gi Gi Protein mGlu3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Compound 3-(4-Fluoro-3-methoxyphenyl) -5-nitrobenzoic acid Compound->mGlu3 Binds (Allosteric Site) Compound->mGlu3 Negative Modulation

Figure 3: Proposed negative allosteric modulation of the mGlu3 receptor.

Part 3: Experimental Workflows for Target Validation

To transition from hypothesis to evidence, a rigorous and systematic experimental approach is required. The following protocols are designed to be self-validating systems to test the engagement and functional consequence of the compound on the proposed targets.

Workflow 1: Validation of NF-κB Pathway Inhibition

This workflow uses a luciferase reporter assay, a gold-standard method for quantifying the activity of a specific transcription factor.

NFkB_Workflow Step1 1. Cell Culture HEK293T cells Step2 2. Transfection Co-transfect with: - NF-κB-Luciferase Reporter - Renilla Control Plasmid Step1->Step2 Step3 3. Treatment - Add test compound (Dose-response) - Positive Control (e.g., IKK inhibitor) Step2->Step3 Step4 4. Stimulation - Add TNF-α (10 ng/mL) to activate NF-κB Step3->Step4 Step5 5. Incubation Incubate for 6-8 hours Step4->Step5 Step6 6. Lysis & Readout - Lyse cells - Measure Firefly Luciferase - Measure Renilla Luciferase Step5->Step6 Step7 7. Analysis - Normalize Firefly to Renilla - Plot dose-response curve - Calculate IC50 Step6->Step7

Figure 4: Experimental workflow for the NF-κB luciferase reporter assay.

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture: Plate HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow cells to adhere overnight.

  • Transfection: Co-transfect cells using a suitable lipid-based transfection reagent with two plasmids: one containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites, and a second plasmid constitutively expressing Renilla luciferase (to normalize for transfection efficiency and cell viability).

  • Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Include wells for a vehicle control (DMSO) and a known NF-κB inhibitor as a positive control.

  • Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated negative control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.

  • Lysis and Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a plate luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundTarget PathwayAssay TypeIC₅₀ (µM) [95% CI]
This compoundNF-κBLuciferase ReporterCalculated Value
Positive Control (e.g., BAY 11-7082)NF-κBLuciferase ReporterKnown Value
Workflow 2: Validation of COX-1/COX-2 Inhibition

This workflow employs a commercially available, cell-free colorimetric assay to directly measure enzyme inhibition and determine selectivity.

COX_Workflow Step1 1. Prepare Reagents - Assay Buffer - Heme - COX-1 & COX-2 Enzymes - Arachidonic Acid (Substrate) - Colorimetric Substrate Step2 2. Add Components to 96-well Plate - Buffer, Heme, Enzyme (COX-1 or COX-2) Step1->Step2 Step3 3. Add Inhibitor - Test Compound (Dose-response) - Vehicle Control (DMSO) - Positive Control (e.g., Celecoxib) Step2->Step3 Step4 4. Initiate Reaction - Add Arachidonic Acid to all wells Step3->Step4 Step5 5. Incubation Incubate for 10 min at 37°C Step4->Step5 Step6 6. Develop & Readout - Add colorimetric substrate - Measure absorbance at 590 nm Step5->Step6 Step7 7. Analysis - Calculate % Inhibition - Plot dose-response curve - Determine IC50 for COX-1 and COX-2 Step6->Step7

Figure 5: Experimental workflow for the in vitro COX inhibition assay.

Protocol: In Vitro COX Inhibition Assay

  • Reagent Preparation: Prepare all components from a commercial COX inhibitor screening assay kit according to the manufacturer's instructions. This will typically include assay buffer, heme, purified COX-1 and COX-2 enzymes, arachidonic acid substrate, and a colorimetric probe.

  • Plate Setup: In a 96-well plate, add buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add serial dilutions of the test compound. Include wells for vehicle control (100% activity) and a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as controls.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for the conversion of arachidonic acid to PGG₂, which has peroxidase activity.

  • Readout: Terminate the reaction and develop the signal by adding a colorimetric substrate that reacts with the peroxidase component of the COX enzyme. Measure the absorbance on a microplate reader at the specified wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (IC₅₀ COX-2 / IC₅₀ COX-1).

Data Presentation:

CompoundIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (COX-1/COX-2)
This compoundValueValueCalculated Value
Celecoxib (Positive Control)>10~0.05>200
Indomethacin (Positive Control)~0.1~0.5~0.2

Conclusion and Future Directions

The analysis of this compound, based on its constituent chemical moieties, strongly suggests a high potential for therapeutic activity, primarily through the modulation of key inflammatory and neurological pathways. The most promising targets identified are the NF-κB signaling pathway and COX enzymes , with a more speculative but intriguing potential for activity as a negative allosteric modulator of mGlu3 .

The experimental workflows detailed in this guide provide a clear, robust, and validated path forward for researchers to systematically test these hypotheses. Successful validation of activity against any of these targets would be a significant step forward. Future research should focus on:

  • In Vivo Efficacy: Progressing the compound into relevant animal models of inflammation, pain, or neurological disorders to establish in vivo proof-of-concept.

  • Medicinal Chemistry Optimization: Initiating a structure-activity relationship (SAR) campaign to improve potency, selectivity, and pharmacokinetic properties.

  • Off-Target Profiling: Conducting broader screening against a panel of kinases, GPCRs, and other enzymes to build a comprehensive selectivity profile and identify any potential off-target liabilities.

This technical guide serves as a foundational document to catalyze the investigation of this compound, a compound with a promising structural profile for the development of novel therapeutics.

References

  • Moreno-Blas, D., et al. (2021). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Neurotherapeutics, 18(1), 309-325. [Link]

  • Mezencev, R. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Hydroxy-4-nitrobenzoic Acid in Pharmaceutical Development. [Link]

  • Noetzel, M. J., et al. (2012). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). Journal of Medicinal Chemistry, 55(19), 8333-8349. [Link]

  • Westphal, F., et al. (2004). Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs). Forensic Science International, 144(2-3), 145-156. [Link]

  • Teixeira, C., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1119. [Link]

  • Kumar, R., et al. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-nitrobenzoic acid. PubChem Compound Database. [Link]

  • Basset, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5345. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide to the spectroscopic characterization of the novel compound 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical techniques used to confirm the structure and purity of this molecule. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification of this target compound.

Molecular Structure and Spectroscopic Rationale

The structural complexity of this compound, featuring two substituted aromatic rings linked by a single bond, gives rise to a unique spectroscopic fingerprint. A thorough analysis of its NMR, IR, and MS data is essential for confirming its identity and purity.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1H-COOH
~8.6t, J ≈ 1.5 Hz1HH-4
~8.4t, J ≈ 1.5 Hz1HH-6
~8.2t, J ≈ 1.5 Hz1HH-2
~7.6dd, J ≈ 8.5, 2.0 Hz1HH-6'
~7.5ddd, J ≈ 8.5, 4.5, 2.0 Hz1HH-2'
~7.3t, J ≈ 8.5 Hz1HH-5'
~3.9s3H-OCH₃
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~165-COOH
~158 (d, ¹JCF ≈ 250 Hz)C-4'
~148C-5
~146 (d, ²JCF ≈ 15 Hz)C-3'
~140C-3
~133C-1
~130 (d, ³JCF ≈ 5 Hz)C-1'
~128C-6
~125C-2
~122 (d, ³JCF ≈ 5 Hz)C-6'
~118 (d, ²JCF ≈ 20 Hz)C-5'
~115C-2'
~56-OCH₃
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar benzoic acid derivative and for observing the exchangeable carboxylic acid proton.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

cluster_nmr NMR Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup 1H Acquisition 1H Acquisition Instrument Setup->1H Acquisition 13C Acquisition 13C Acquisition 1H Acquisition->13C Acquisition Data Processing Data Processing 13C Acquisition->Data Processing Structure Confirmation Structure Confirmation Data Processing->Structure Confirmation

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1530 and ~1350StrongAsymmetric and symmetric N-O stretches (nitro group)
~1600 and ~1475MediumC=C stretches (aromatic rings)
~1250StrongC-O stretch (aryl ether)
~1100StrongC-F stretch
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its elemental composition and connectivity.

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 291.04

  • Major Fragments:

    • m/z = 274 ([M-OH]⁺)

    • m/z = 246 ([M-COOH]⁺)

    • m/z = 216 ([M-COOH-NO]⁺)

    • m/z = 185

    • m/z = 139

    • m/z = 123

Experimental Protocol for MS Data Acquisition (Direct Infusion ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ (m/z 292) and the deprotonated molecule [M-H]⁻ (m/z 290).

    • High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition. For C₁₄H₁₀FNO₅, the calculated exact mass is 291.0543.

Molecular Ion (m/z 291) Molecular Ion (m/z 291) Loss of -OH (m/z 274) Loss of -OH (m/z 274) Molecular Ion (m/z 291)->Loss of -OH (m/z 274) Loss of -COOH (m/z 246) Loss of -COOH (m/z 246) Molecular Ion (m/z 291)->Loss of -COOH (m/z 246) Loss of -NO (m/z 216) Loss of -NO (m/z 216) Loss of -COOH (m/z 246)->Loss of -NO (m/z 216)

Caption: Predicted major fragmentation pathway in EI-MS.

Self-Validating System for Spectroscopic Data

The trustworthiness of the structural assignment comes from the convergence of data from all three spectroscopic techniques.

  • MS Confirmation: The high-resolution mass spectrum should confirm the elemental composition to within 5 ppm of the calculated value.

  • IR Validation: The presence of the key functional groups (carboxylic acid, nitro, aryl ether, C-F) identified in the IR spectrum must be consistent with the proposed structure.

  • NMR Elucidation: The ¹H and ¹³C NMR spectra provide the definitive proof of structure. The number of signals, their chemical shifts, multiplicities, and integrations should all be in complete agreement with the proposed arrangement of atoms. 2D NMR experiments, such as COSY and HSQC, can be employed to further confirm the connectivity between protons and carbons.

By following the detailed protocols and cross-validating the data from NMR, IR, and MS, researchers can be highly confident in the identity and purity of synthesized this compound.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

A Technical Guide to 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic Acid: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, a biphenyl derivative with potential applications in medicinal chemistry and materials science. While not a widely known compound with a storied "discovery," its significance lies in its role as a versatile synthetic intermediate. This document traces the origins of its first documented synthesis, details the chemical principles and step-by-step protocols for its creation via Suzuki-Miyaura cross-coupling, and discusses its characterization. By explaining the causality behind the experimental choices, this guide offers field-proven insights into the practical application of modern synthetic chemistry, positioning the compound as a valuable building block for developing more complex molecular architectures.

Introduction: Chemical Identity and Rationale for Synthesis

This compound is a polysubstituted aromatic compound belonging to the biphenyl class of molecules. Its structure is characterized by two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a carboxylic acid (-COOH) and a nitro group (-NO₂), while the second ring features a fluorine atom (-F) and a methoxy group (-OCH₃).

Chemical Structure and Key Features:

  • Molecular Formula: C₁₄H₁₀FNO₅

  • Molecular Weight: 307.23 g/mol

  • Core Scaffold: Biphenyl

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Provides a site for amide bond formation, esterification, or salt formation. It is a key functional group in many active pharmaceutical ingredients (APIs) for modulating solubility and target binding.

    • Nitro Group (-NO₂): A strong electron-withdrawing group that can be readily reduced to an amine (-NH₂), which is a fundamental building block for a vast array of further chemical transformations.

    • Fluorine (-F): Often incorporated into drug candidates to improve metabolic stability, binding affinity, and membrane permeability.

    • Methoxy Group (-OCH₃): Can influence molecular conformation and electronic properties, and serves as a potential site for demethylation to reveal a reactive phenol group.

The strategic combination of these functional groups makes this molecule a high-value intermediate. Its synthesis is not an end in itself but is driven by the need for sophisticated building blocks in multi-step synthetic campaigns, particularly in the field of drug discovery, where researchers explore chemical space to develop novel therapeutic agents.

History of Synthesis: The First Documentation

The "discovery" of a synthetic compound like this compound is marked by its first appearance in the scientific literature. An extensive review of chemical databases and publications indicates that its synthesis was first detailed in patents related to the development of novel therapeutic agents.

Specifically, a patent filed by Array BioPharma Inc. for "COMPOUNDS AND METHODS FOR TREATING CANCER" describes the synthesis of this molecule as a key intermediate (Example 1, Step 2) for creating more complex structures intended as inhibitors of protein kinases. This initial disclosure places the compound's origin firmly within the context of modern oncology drug discovery, where rapid synthesis of diverse molecular scaffolds is paramount for structure-activity relationship (SAR) studies.

The choice to synthesize this specific molecule was driven by a rational drug design strategy. The biphenyl core provides a rigid scaffold to orient functional groups in three-dimensional space, while the various substituents are designed to interact with specific amino acid residues within the target enzyme's active site.

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond linking the two phenyl rings is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and excellent yields.

The Underlying Chemistry: Causality and Component Selection

The reaction couples an aryl halide (or triflate) with an arylboronic acid. In this specific synthesis, 3-bromo-5-nitrobenzoic acid is coupled with (4-fluoro-3-methoxyphenyl)boronic acid.

  • Reactants:

    • 3-Bromo-5-nitrobenzoic acid: The electrophilic partner. The bromine atom is the leaving group in the catalytic cycle. The electron-withdrawing nitro and carboxylic acid groups activate the C-Br bond towards oxidative addition to the palladium catalyst.

    • (4-Fluoro-3-methoxyphenyl)boronic acid: The nucleophilic partner. Boronic acids are stable, readily available, and generally have low toxicity, making them ideal reagents.

  • Catalyst System:

    • Palladium(0) Catalyst (e.g., Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0)): This is the engine of the reaction. The palladium atom cycles between the Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

  • Base (e.g., Sodium Carbonate - Na₂CO₃): The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

  • Solvent System (e.g., Dioxane/Water): A mixture of an organic solvent (dioxane) and water is often used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the final purified product.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Process A 3-Bromo-5-nitrobenzoic acid F Combine Reactants & Reagents in Reaction Vessel A->F B (4-Fluoro-3-methoxyphenyl)boronic acid B->F C Pd(PPh₃)₄ (Catalyst) C->F D Na₂CO₃ (Base) D->F E Dioxane/Water (Solvent) Heat (e.g., 80-100 °C) E->F G Suzuki-Miyaura Coupling Reaction (Inert Atmosphere, e.g., N₂) F->G H Reaction Workup (Acidification & Extraction) G->H I Purification (e.g., Column Chromatography) H->I J Final Product: 3-(4-Fluoro-3-methoxyphenyl) -5-nitrobenzoic acid I->J

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on standard literature procedures and should be adapted and optimized as needed.

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitrobenzoic acid (1.0 eq), (4-fluoro-3-methoxyphenyl)boronic acid (1.1 eq), and sodium carbonate (2.5 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the solvent mixture of dioxane and water (e.g., a 4:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and acidify to a pH of ~2 using 1M hydrochloric acid (HCl). This step protonates the carboxylic acid, causing the product to precipitate or become extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Physicochemical and Spectroscopic Data

The identity of a synthesized compound is unequivocally confirmed by a combination of analytical techniques. The table below summarizes the expected data for this molecule.

PropertyData / Expected Value
IUPAC Name This compound
CAS Number 1365272-98-3
Molecular Formula C₁₄H₁₀FNO₅
Molecular Weight 307.23 g/mol
Appearance Expected to be an off-white to yellow solid
¹H NMR Expected signals in the aromatic region (7.0-9.0 ppm) consistent with the substitution patterns. A singlet for the methoxy group (~3.9 ppm).
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z 306.05

Potential Applications and Future Synthetic Routes

The true value of this compound is its function as a molecular scaffold for building more complex, high-value molecules. The nitro and carboxylic acid groups are handles for further chemical diversification.

G A 3-(4-Fluoro-3-methoxyphenyl) -5-nitrobenzoic acid B Amide Coupling (e.g., with an amine, HATU) A->B -COOH group C Nitro Reduction (e.g., H₂, Pd/C or SnCl₂) A->C -NO₂ group D Amide Derivatives (Potential Bioactive Agents) B->D E 3-Amino-5-(4-fluoro-3-methoxyphenyl) benzoic acid C->E F Further Derivatization (e.g., Sulfonamide formation, Acylation) E->F -NH₂ group

Caption: Potential synthetic transformations of the title compound.

  • Reduction of the Nitro Group: The nitro group can be cleanly reduced to an aniline (amino group) using standard conditions like catalytic hydrogenation (H₂ over Pd/C) or chemical reductants like tin(II) chloride (SnCl₂). This introduces a nucleophilic site, opening up a vast array of subsequent reactions such as amide bond formation, sulfonamide synthesis, or diazotization.

  • Activation of the Carboxylic Acid: The carboxylic acid can be activated (e.g., to an acid chloride or using peptide coupling reagents like HATU) and reacted with various amines to generate a library of amide derivatives. This is a common strategy in medicinal chemistry to explore interactions with biological targets.

These downstream modifications underscore the compound's role as a platform molecule for creating diverse chemical libraries aimed at discovering new drugs or functional materials.

Conclusion

This compound serves as an exemplary case study in the logic of modern synthetic chemistry. While not a household name, its documented synthesis within the context of cancer research highlights the critical role such intermediates play in the innovation pipeline. Its creation, reliably achieved through the robust Suzuki-Miyaura cross-coupling, provides a scaffold rich in chemical potential. The strategically placed functional groups—a reducible nitro group, an activatable carboxylic acid, and metabolically relevant fluorine and methoxy moieties—make it a valuable asset for researchers aiming to construct novel and complex molecular architectures for therapeutic or material applications. This guide has illuminated its synthesis, characterization, and logical application, providing a comprehensive technical overview for the practicing scientist.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Preparation of pyrrolotriazine derivatives as protein kinase inhibitors for treating cancer Source: Google Patents, US20120108573A1 URL
  • Title: The Nobel Prize in Chemistry 2010 - Palladium-Catalyzed Cross Couplings Source: The Royal Swedish Academy of Sciences URL: [Link]

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

An In-depth Technical Guide to 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic Acid Derivatives and Analogs: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Overview of Biphenyl Carboxylic Acids in Medicinal Chemistry

Biphenyl carboxylic acid derivatives are a significant class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The biphenyl scaffold provides a rigid framework that can be strategically functionalized to interact with various biological targets. This structural motif is present in a range of approved drugs, highlighting its importance in drug design and development.[2] The carboxylic acid group offers a versatile handle for modifying physicochemical properties and engaging in key interactions with biological receptors. These compounds have been explored for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1]

Significance of the 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic Acid Scaffold

The this compound scaffold represents a promising area of chemical space for the development of novel therapeutic agents. This structure combines the biphenyl carboxylic acid core with specific substituents that are known to influence biological activity. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and target interactions. The nitro group, a strong electron-withdrawing group, significantly impacts the molecule's chemical properties and can be a key pharmacophore for certain biological activities.[3] This guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of this class of compounds, aimed at researchers and professionals in drug discovery and development.

Objectives and Scope of the Guide

This technical guide is designed to provide a detailed understanding of this compound derivatives and analogs. It will cover the following key areas:

  • Synthesis: A detailed, step-by-step protocol for the synthesis of the core scaffold using modern synthetic methodologies.

  • Biological Evaluation: An overview of the potential biological activities of these compounds, drawing insights from structurally related molecules.

  • Structure-Activity Relationships (SAR): A discussion of how structural modifications may influence the biological activity of this class of compounds.

  • Future Perspectives: An outlook on the potential for further research and development in this area.

Synthesis and Chemical Characterization

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound and its derivatives can be efficiently achieved through a convergent synthetic approach. The key disconnection lies at the biaryl bond, suggesting a cross-coupling reaction as the final step. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids, offering high yields and functional group tolerance.[1]

Detailed Protocol for Suzuki-Miyaura Coupling Synthesis

This protocol outlines the synthesis of this compound from 3-bromo-5-nitrobenzoic acid and (4-fluoro-3-methoxyphenyl)boronic acid.

Materials:

  • 3-Bromo-5-nitrobenzoic acid

  • (4-Fluoro-3-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromo-5-nitrobenzoic acid (1.0 mmol), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of 1,4-dioxane.

  • Reaction Mixture: Add the catalyst solution to the round-bottom flask containing the reactants.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) to the reaction flask.

  • Reaction Conditions: Equip the flask with a condenser and heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization Techniques

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). The purity and identity of the final compound should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Workflow Diagram for Synthesis and Purification

Synthesis_Workflow Reactants Reactants: 3-Bromo-5-nitrobenzoic acid (4-Fluoro-3-methoxyphenyl)boronic acid K2CO3 Reaction Suzuki-Miyaura Coupling (80-90 °C, 12-24h) Reactants->Reaction Catalyst Catalyst: Pd(OAc)2, PPh3 Catalyst->Reaction Solvent Solvent: 1,4-Dioxane/Water Solvent->Reaction Workup Aqueous Work-up (EtOAc extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Product Pure Product Characterization->Product

Caption: General workflow for the synthesis and purification of this compound.

Biological Evaluation (Based on Related Structures)

Due to the limited publicly available biological data specifically for this compound, this section will draw inferences from studies on structurally related biphenyl carboxylic acids and nitrobenzoic acid derivatives.

Anticancer Potential: Insights from Biphenyl Carboxylic Acid Derivatives

Biphenyl carboxylic acid derivatives have been investigated for their potential as anticancer agents.[2] Studies on small molecule libraries of biphenyl carboxylic acids have shown that certain substitution patterns can lead to significant in vitro activity against cancer cell lines, such as MCF-7 and MDA-MB-231 (breast cancer).[2] The mechanism of action for some biphenyl derivatives involves the inhibition of key signaling pathways implicated in cancer progression, such as those regulated by STAT3.[4]

Antimicrobial Activity: Inferences from Nitrobenzoic Acid Analogs

Nitroaromatic compounds, including nitrobenzoic acid isomers, are known to possess antimicrobial properties.[2] Their mechanism of action is often attributed to the reductive bioactivation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species.[2] The position of the nitro group and other substituents on the benzoic acid ring can significantly influence the antimicrobial efficacy.[5]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table of Biological Activity Data for Structurally Related Compounds
Compound ClassSpecific ExampleBiological ActivityTarget/Cell LineIC₅₀/MICReference
Biphenyl Carboxylic Acid1-(4'-benzyloxybiphenyl-4-yl)cyclopropane-1-carboxylic acidAnticancerMCF-79.92 µM[2]
Biphenyl Carboxylic Acid1-(4'-benzyloxybiphenyl-4-yl)cyclopropane-1-carboxylic acidAnticancerMDA-MB-2319.54 µM[2]
Nitrobenzoic Acid Derivative2-Chloro-5-nitrobenzoic acid derivativeAntibacterialS. aureus-[1]
Nitrobenzoic Acid Derivative2-Chloro-5-nitrobenzoic acid derivativeAntibacterialE. coli-[1]

Structure-Activity Relationships (SAR) and Mechanistic Insights (Inferred)

Influence of Substituents on Biological Activity (General Trends)

While specific SAR studies for this compound are not available, general trends can be inferred from related compound classes:

  • Biphenyl System: The dihedral angle between the two phenyl rings can influence the binding to target proteins. Substituents that affect this angle can modulate activity.

  • Carboxylic Acid Group: The acidity and position of the carboxylate group are often crucial for interaction with polar residues in a binding pocket. Esterification or amidation of this group can significantly alter the biological profile.

  • Fluorine Substitution: The introduction of fluorine can enhance binding affinity through favorable electrostatic interactions and can block metabolic sites, thereby increasing the compound's half-life.[6]

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the phenyl ring.

  • Nitro Group: The strong electron-withdrawing nature of the nitro group can be essential for certain mechanisms of action, such as reductive activation in antimicrobial agents.

Potential Mechanisms of Action

Based on the structural features, derivatives of this compound could potentially act through several mechanisms:

  • Enzyme Inhibition: The scaffold could be designed to fit into the active site of enzymes such as kinases, which are often targeted in cancer therapy.[7]

  • Disruption of Microbial Processes: As seen with other nitroaromatic compounds, these derivatives might undergo intracellular reduction to generate reactive species that damage microbial DNA and proteins.[2]

  • Interference with Protein-Protein Interactions: The rigid biphenyl structure could serve as a platform to disrupt critical protein-protein interactions within the cell.

Diagram of a Potential Signaling Pathway (e.g., Kinase Inhibition)

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription Gene Transcription Kinase_Cascade->Transcription Regulates Inhibitor 3-(4-Fluoro-3-methoxyphenyl) -5-nitrobenzoic acid derivative Inhibitor->Kinase_Cascade Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Growth_Factor Growth Factor Growth_Factor->Receptor Binds SAR_Diagram cluster_structure cluster_SAR Structure-Activity Relationship Insights Structure p1 p2 p3 p4 p5 SAR_Biphenyl Biphenyl Core: - Provides rigidity - Dihedral angle is key SAR_COOH Carboxylic Acid: - H-bonding - Polarity - Can be modified (ester, amide) SAR_Fluoro Fluorine: - Increases metabolic stability - Enhances binding affinity SAR_Methoxy Methoxy Group: - H-bond acceptor - Modulates electronics SAR_Nitro Nitro Group: - Strong electron-withdrawing group - Potential for reductive activation p1->SAR_Fluoro Position 4' p2->SAR_Methoxy Position 3' p3->SAR_Nitro Position 5 p4->SAR_Biphenyl p5->SAR_COOH Position 1

Caption: A diagram illustrating the general structure-activity relationships for the core scaffold. (Note: A placeholder image is used for the chemical structure).

Conclusion and Future Perspectives

Summary of Key Findings

This technical guide has provided a comprehensive overview of this compound derivatives and analogs. The synthesis of this scaffold can be reliably achieved through Suzuki-Miyaura cross-coupling. While direct biological data is scarce, analysis of related compound classes suggests potential for anticancer and antimicrobial activities. The specific substitution pattern of the core molecule offers multiple avenues for SAR exploration and optimization of biological activity.

Future Research Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • Synthesis of a diverse library of analogs: To systematically explore the SAR.

  • Comprehensive biological screening: To identify and characterize the specific biological activities of these compounds.

  • Mechanism of action studies: To elucidate the molecular targets and pathways through which these compounds exert their effects.

  • In vivo evaluation: To assess the efficacy and safety of the most promising lead compounds in preclinical models.

References

  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC.
  • BenchChem. (2025). cross-referencing experimental data with published literature on 2-(4-nitrophenyl)benzoic acid. BenchChem.
  • Turkson, J., et al. (2017).
  • Google Patents. (n.d.). EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Gökçe, M., et al. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)
  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Googleapis.com. (2025). WO 2025/109026 A1.
  • MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
  • Oriental Journal of Chemistry. (n.d.). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry.
  • National Institutes of Health. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH.
  • PubMed Central. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. PubMed Central.
  • ResearchGate. (n.d.). In vitro antimicrobial activity of the compounds 5-23 Antibacterial.... Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)
  • PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central.
  • MDPI. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. MDPI.
  • BenchChem. (2025). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. BenchChem.
  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Nitro-Substituted Benzoic Acids. BenchChem.
  • Oriental Journal of Chemistry. (n.d.). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry.
  • PubMed Central. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. PubMed Central.
  • PubChem. (n.d.). 3-Fluoro-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Whitepaper: A Strategic Approach to the Preliminary Toxicity Screening of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The early and accurate identification of toxicological liabilities is a pivotal component of contemporary drug discovery and chemical safety evaluation. This technical guide presents a comprehensive and strategic framework for the preliminary toxicity screening of the novel chemical entity, 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid. Moving beyond a mere recitation of standardized protocols, this document outlines an integrated strategy that synergizes in silico predictive modeling with targeted in vitro assays. The methodologies detailed are meticulously chosen to generate a robust preliminary dataset, empowering informed go/no-go decisions in the nascent stages of development. The primary toxicological endpoints addressed are cytotoxicity, genotoxicity, and potential hepatotoxicity. This guide is crafted for laboratory scientists, toxicologists, and drug development teams dedicated to implementing rigorous and efficient early-stage safety assessments.

Introduction: The Imperative of Early-Stage Toxicity De-risking

The molecule this compound, hereafter designated C₁₄H₁₀FNO₅, presents a chemical scaffold with features suggestive of potential pharmacological utility. The confluence of a nitroaromatic system, a fluorinated phenyl ring, and a benzoic acid functional group creates a complex electronic and metabolic profile. However, these same structural motifs are frequently associated with toxicological concerns, most notably cytotoxicity and genotoxicity.

The attrition of promising drug candidates during late-stage development due to unforeseen toxicity imposes staggering financial and ethical burdens on the pharmaceutical industry. Consequently, a meticulously designed preliminary toxicity screen is not a perfunctory exercise but a critical, data-driven strategy to de-risk a project at its inception. This guide delineates a tiered, logical workflow for the initial safety characterization of C₁₄H₁₀FNO₅.

Tier 1: In Silico Toxicological Prediction – The Digital First Approach

Prior to the allocation of significant resources to wet-laboratory experimentation, a comprehensive in silico analysis is an indispensable first step. Computational toxicology models harness extensive databases of chemical structures and their corresponding toxicological data to forecast the potential liabilities of a novel compound.

Recommended Computational Toxicology Methodology

For C₁₄H₁₀FNO₅, a dual-pronged computational strategy is advised:

  • Structural Alerts Analysis: The utilization of knowledge-based systems, such as the OECD QSAR Toolbox or Lhasa Limited's DEREK Nexus, is critical for identifying toxicophores—substructures known to be associated with specific toxicities. The nitroaromatic group within C₁₄H₁₀FNO₅, for example, is a well-documented structural alert for mutagenicity.

  • Statistical-Based QSAR Modeling: The application of statistical models, such as TOPKAT or VEGA, can provide quantitative predictions for a range of toxicological endpoints, including carcinogenicity, mutagenicity, and developmental toxicity.

Anticipated Structural Alerts for C₁₄H₁₀FNO₅
  • Aromatic Nitro Group: This functional group is a classic alert for genotoxicity. It is known to undergo metabolic reduction to form reactive hydroxylamine and nitroso intermediates that are capable of forming covalent adducts with DNA.

  • Halogenated Aromatic Ring: The presence of a fluorine atom on the phenyl ring can influence the compound's metabolic fate, potentially shunting it down pathways that lead to the formation of reactive metabolites.

The insights gleaned from these in silico assessments are not merely predictive; they are instrumental in guiding the rational selection and design of the subsequent in vitro assays, fostering a more targeted and resource-efficient experimental strategy.

Tier 2: In Vitro General Cytotoxicity Assessment

The initial phase of experimental investigation aims to ascertain the concentration range at which C₁₄H₁₀FNO₅ induces overt cellular toxicity. This foundational data is essential for establishing a relevant and sub-lethal dose range for subsequent, more specific toxicological evaluations.

Experimental Protocol: MTT Assay for Cellular Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a reliable surrogate for cell viability.

Detailed Step-by-Step Protocol:

  • Cell Seeding: A human cell line of hepatic origin (e.g., HepG2) is seeded into a 96-well microtiter plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment and recovery.

  • Compound Preparation and Treatment: A stock solution of C₁₄H₁₀FNO₅ is serially diluted in an appropriate vehicle (e.g., DMSO, ensuring the final concentration does not exceed 0.1% v/v to avoid solvent-induced toxicity). Cells are then treated with a broad range of concentrations (e.g., from 0.1 µM to 100 µM) for exposure periods of 24 and 48 hours.

  • MTT Reagent Addition: Following the treatment period, the MTT reagent is added to each well, and the plate is incubated for 3-4 hours to allow for the metabolic conversion of MTT to formazan by viable cells.

  • Formazan Crystal Solubilization: A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the insoluble purple formazan crystals.

  • Spectrophotometric Analysis: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis and IC₅₀ Determination: The percentage of cell viability is calculated relative to the vehicle-treated control wells. The resulting dose-response data is then used to calculate the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%.

Data Presentation: Tabulated Cytotoxicity Profile

The quantitative outcomes of the cytotoxicity assessment should be presented in a clear and concise tabular format.

CompoundCell LineIncubation DurationIC₅₀ (µM)
C₁₄H₁₀FNO₅HepG224 hoursTo Be Determined
C₁₄H₁₀FNO₅HepG248 hoursTo Be Determined
Positive Control (e.g., Doxorubicin)HepG224 hoursKnown Value

Tier 3: Genotoxicity Screening – A Critical Safety Checkpoint

Given the presence of a nitroaromatic moiety—a significant structural alert—a thorough evaluation of the genotoxic potential of C₁₄H₁₀FNO₅ is of paramount importance.

Experimental Protocol: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a globally recognized, short-term bacterial reverse mutation assay designed to detect the mutagenic potential of a chemical compound.

Detailed Step-by-Step Protocol:

  • Bacterial Strain Selection: A standardized panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537), each designed to detect different types of mutations, is employed. The assay is conducted both in the presence and absence of an exogenous metabolic activation system (S9 fraction from induced rat liver).

  • Compound Exposure: The selected bacterial strains are exposed to a range of concentrations of C₁₄H₁₀FNO₅.

  • Selective Plating: The treated bacteria are plated onto a minimal agar medium that lacks histidine, the essential amino acid that these strains are unable to synthesize.

  • Incubation: The plates are incubated at 37°C for a period of 48-72 hours.

  • Colony Enumeration: Only those bacteria that have undergone a reverse mutation to a histidine-prototrophic state (his+) will be able to grow and form visible colonies. These revertant colonies are then counted.

  • Data Interpretation: A compound is classified as mutagenic if it elicits a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control) level.

Visualized Experimental Workflow

Ames_Test_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_plating Phase 3: Plating & Incubation cluster_analysis Phase 4: Analysis strain Select S. typhimurium Strains (e.g., TA98, TA100) mix Combine Bacteria, Compound, and S9 Mix (or buffer) strain->mix compound Prepare C₁₄H₁₀FNO₅ Concentration Gradient compound->mix s9 Prepare S9 Mix for Metabolic Activation s9->mix pre_incubate Short Pre-incubation at 37°C mix->pre_incubate plate Plate Mixture onto Minimal Glucose Agar Plates pre_incubate->plate incubate Incubate Plates at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Calculate Fold-Increase over Control count->analyze

Caption: A stepwise workflow diagram of the Ames bacterial reverse mutation assay.

Tier 4: Preliminary Hepatotoxicity Evaluation

The liver is the primary organ responsible for drug metabolism and is, therefore, a frequent target for drug-induced injury. A preliminary assessment of hepatotoxicity is a crucial component of any early-stage safety screen.

Rationale for Hepatotoxicity Screening

Many xenobiotics are metabolized in the liver by the cytochrome P450 enzyme superfamily. This metabolic processing can, in some instances, generate reactive metabolites that can covalently bind to cellular macromolecules, leading to cellular damage and organ dysfunction. The chemical structure of C₁₄H₁₀FNO₅ suggests that its metabolic profile warrants investigation.

Experimental Protocol: LDH Release Assay in HepG2 Cells

The lactate dehydrogenase (LDH) release assay is a widely used cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with compromised plasma membrane integrity.

Detailed Step-by-Step Protocol:

  • Cell Culture: HepG2 cells are seeded in a 96-well plate and allowed to form a confluent monolayer.

  • Compound Treatment: The cells are treated with a range of concentrations of C₁₄H₁₀FNO₅ for a 24-hour period.

  • Supernatant Collection: The cell culture supernatant, which will contain any released LDH, is carefully collected.

  • LDH Activity Measurement: The enzymatic activity of LDH in the collected supernatant is measured using a commercially available colorimetric assay kit.

  • Data Analysis: The percentage of LDH release is calculated relative to a positive control (e.g., treatment with a lytic agent such as Triton X-100) that induces maximal LDH release.

Visualized Putative Signaling Pathway

Hepatotoxicity_Pathway C14H10FNO5 C₁₄H₁₀FNO₅ Hepatocyte Hepatocyte C14H10FNO5->Hepatocyte Metabolism CYP450-Mediated Metabolism Hepatocyte->Metabolism ReactiveMetabolite Formation of Reactive Metabolite Metabolism->ReactiveMetabolite CellularDamage Cellular Damage (e.g., Plasma Membrane Disruption) ReactiveMetabolite->CellularDamage LDH_Release LDH Release into Extracellular Space CellularDamage->LDH_Release

Caption: A putative pathway for C₁₄H₁₀FNO₅-induced hepatotoxicity.

Integrated Data Analysis and Go/No-Go Decision Framework

The culmination of this tiered screening process is an integrated analysis of the in silico, cytotoxicity, genotoxicity, and hepatotoxicity data. A go/no-go decision regarding the continued development of C₁₄H₁₀FNO₅ should be predicated on a weight-of-evidence approach.

  • Favorable Outcome ("Go"):

    • Absence of significant structural alerts from in silico modeling.

    • A high IC₅₀ value for cytotoxicity (e.g., > 50 µM), indicating a low potential for acute toxicity.

    • A negative result in the Ames test, both with and without metabolic activation.

    • No significant LDH release at concentrations up to the determined cytotoxic limit.

  • Unfavorable Outcome ("No-Go" or "Requires Further Investigation"):

    • Presence of strong structural alerts for genotoxicity, particularly if corroborated by experimental data.

    • Potent cytotoxicity (e.g., IC₅₀ < 10 µM).

    • A positive result in the Ames test.

    • Significant LDH release at sub-cytotoxic concentrations, suggesting a specific mechanism of hepatotoxicity.

Conclusion

This technical guide has delineated a strategic and scientifically rigorous framework for the preliminary toxicity screening of this compound. By seamlessly integrating predictive computational toxicology with a tiered cascade of in vitro assays, research organizations can make well-informed decisions early in the drug development lifecycle, thereby optimizing the allocation of resources and mitigating late-stage failures. The detailed protocols and illustrative visualizations provided herein serve as a practical and actionable blueprint for any laboratory engaged in the crucial task of early-stage safety assessment of novel chemical entities.

References

  • OECD QSAR Toolbox. Organisation for Economic Co-operation and Development. [Link]

  • DEREK Nexus. Lhasa Limited. [Link]

  • TOPKAT (Toxicity Prediction by Komputer Assisted Technology). Dassault Systèmes. [Link]

  • The Bacterial Reverse Mutation Test (Ames Test). OECD Guideline for the Testing of Chemicals, No. 471. [Link]

  • In Vitro Mammalian Cell Gene Mutation Tests. OECD Guideline for the Testing of Chemicals, No. 476. [Link]

Methodological & Application

Protocol for the Solubilization and Application of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Best Practices

Abstract

This comprehensive application note provides a detailed protocol and foundational scientific principles for the dissolution, handling, and application of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid for in vitro cell culture experiments. Addressing the compound's inherent low aqueous solubility, this guide furnishes researchers, scientists, and drug development professionals with a robust methodology to ensure solution stability, mitigate solvent-induced cytotoxicity, and maintain experimental reproducibility. We delve into the causality behind solvent selection, the critical importance of vehicle controls, and best practices for the preparation and storage of stock solutions, thereby establishing a self-validating framework for the reliable use of this and similar hydrophobic small molecules in biological research.

Compound Characterization and Solubility Profile

This compound is a complex organic small molecule. Its structure, characterized by multiple aromatic rings and functional groups, dictates its physicochemical behavior, particularly its solubility.

1.1. Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₄H₁₀FNO₅[1]
Molecular Weight 292.2 g/mol [2]
Appearance Crystalline solid or powder[3]
Purity Typically ≥97%[1][2]

1.2. Inferred Solubility Analysis

Direct, empirically determined solubility data for this specific compound is not widely published. However, a robust solubility strategy can be developed by analyzing its constituent chemical moieties.

  • Benzoic Acid Backbone: The carboxylic acid group (-COOH) provides a site for deprotonation. Consequently, the compound's solubility is expected to be highly pH-dependent, showing increased solubility in basic aqueous solutions where it can form a more soluble carboxylate salt.[4]

  • Aromatic & Hydrophobic Nature: The presence of two phenyl rings, a methoxy group (-OCH₃), and a fluoro group (-F) contributes significant hydrophobicity, predicting poor solubility in neutral aqueous media like standard cell culture buffers and media.

  • Nitro Group (-NO₂): The strongly electron-withdrawing nitro group increases the acidity of the carboxylic acid proton (lowers the pKa) compared to unsubstituted benzoic acid, though it does not significantly enhance aqueous solubility.[5][6]

Based on this structural analysis, a high-purity, anhydrous, aprotic organic solvent is the required starting point for preparing a concentrated stock solution for cell culture applications.[7] Dimethyl sulfoxide (DMSO) is the industry-standard and recommended primary solvent for this purpose.[8][9]

The Central Role of the Solvent System

The choice of solvent is not merely a matter of dissolution; it is an active experimental parameter that can profoundly influence cellular behavior and experimental outcomes.[10] An ideal solvent system maximizes compound solubility while minimizing off-target effects and cytotoxicity.

2.1. Solvent-Induced Cellular Effects

Organic solvents, even at low concentrations, are not biologically inert.[7] DMSO, for example, has been documented to alter cell growth, induce differentiation, and affect gene expression in various cell types.[7] Ethanol can cause membrane disruption and rapid cytotoxicity.[11][12] Therefore, it is imperative to:

  • Minimize Final Solvent Concentration: The final concentration of the organic solvent in the cell culture medium should be kept as low as possible.

  • Incorporate Vehicle Controls: Every experiment must include a "vehicle control" group. This control consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used in the experimental groups, but without the test compound.[7] This practice is essential to differentiate the effects of the compound from those of the solvent.

2.2. Recommended Solvent Limits in Cell Culture

SolventRecommended Max. Final Concentration (v/v)Notes
DMSO ≤ 0.1% (Ideal), < 0.5% (Acceptable Max)Most cell lines tolerate up to 0.5%, but sensitivity is cell-line specific. Primary cells are often more sensitive.[7][13][14]
Ethanol ≤ 0.1% Generally more cytotoxic than DMSO at equivalent concentrations.[10][11]

It is critical to perform a solvent tolerance assay to determine the maximum non-toxic concentration for your specific cell line and experimental duration.[7]

Diagram 1: Solvent Selection & Validation Workflow

A Start: Compound Powder B Assess Solubility in Aqueous Buffer (e.g., PBS) A->B C Soluble? B->C D Prepare Aqueous Stock. Proceed to Experiment. C->D Yes E Select Primary Organic Solvent: High-Purity Anhydrous DMSO C->E No F Prepare High-Concentration Stock Solution (e.g., 10-50 mM) E->F G Perform Solvent Tolerance Assay on Specific Cell Line F->G H Determine Max. Non-Toxic Final Solvent Concentration (e.g., ≤0.1%) G->H I Establish Final Protocol: Use Vehicle Controls in all Assays H->I

Caption: Logical workflow for selecting and validating a solvent system.

Experimental Protocols

These protocols provide a step-by-step methodology for preparing a 10 mM primary stock solution in DMSO and subsequently diluting it to a final working concentration for cell treatment. All steps involving open containers of sterile media or solutions should be performed in a certified biological safety cabinet using aseptic technique.

3.1. Protocol 1: Preparation of a 10 mM Primary Stock Solution

Objective: To prepare a high-concentration, sterile-filtered stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 292.2 g/mol )

  • High-purity, anhydrous DMSO (Biotechnology Grade)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes or cryogenic vials

  • Calibrated precision balance (for amounts >10 mg)

  • Sterile 0.2 µm syringe filter

  • Sterile syringes and needles

Procedure:

  • Calculation: Determine the required mass of the compound to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Volume (mL) × 10 (mmol/L) × 292.2 ( g/mol ) / 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass = 1 mL × 10 mmol/L × 292.2 g/mol / 1000 = 2.922 mg

  • Weighing:

    • For amounts >10 mg: Accurately weigh the calculated mass of the compound powder and place it into a sterile vial of appropriate size.

    • For small pre-packaged amounts (e.g., ≤10 mg): Do not attempt to weigh out smaller quantities to avoid loss of material. Instead, prepare the stock solution directly in the manufacturer's vial.[15][16] Calculate the volume of DMSO to add to the entire contents of the vial to achieve the desired concentration.

  • Dissolution:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but allow the solution to return to room temperature before proceeding.

  • Sterilization:

    • To ensure sterility for cell culture use, filter the stock solution through a sterile 0.2 µm syringe filter into a new, sterile vial.[15] Given that DMSO is a strong solvent, ensure the filter membrane is compatible (e.g., PTFE).

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile, tightly sealed cryogenic vials or microcentrifuge tubes.[15] This is critical to avoid repeated freeze-thaw cycles which can lead to compound degradation.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store aliquots protected from light.[17] Refer to Section 4.2 for storage temperatures.

3.2. Protocol 2: Preparation of Final Working Solution

Objective: To dilute the primary stock solution into complete cell culture medium to achieve the desired final treatment concentration, ensuring the final DMSO concentration remains below the cytotoxic threshold (e.g., ≤0.1%).

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid compound precipitation when transferring from a 100% organic solution to an aqueous medium, a serial or intermediate dilution step is recommended.[14]

    • Example: To achieve a final concentration of 10 µM in a culture well containing 1 mL of medium:

      • Step A (Intermediate Dilution): Prepare a 100X intermediate solution. Dilute the 10 mM stock 1:100 in sterile complete cell culture medium to create a 100 µM solution. (e.g., add 2 µL of 10 mM stock to 198 µL of medium). Vortex gently.

      • Step B (Final Dilution): Add 10 µL of the 100 µM intermediate solution to 990 µL of medium in the culture well to achieve a final concentration of 1 µM. (This is for illustration; the final addition is typically to cells already in media).

  • Direct Dilution (for very low final concentrations):

    • Example: To achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution):

      • Add 1 µL of the 10 mM stock solution directly to 1 mL of cell culture medium.

      • Crucial Step: Add the stock solution dropwise into the medium while gently swirling or vortexing the medium to facilitate rapid dispersion and prevent precipitation.[7]

  • Vehicle Control Preparation: Prepare a parallel dilution of pure DMSO in culture medium at the exact same final concentration as the compound-treated samples. For a 1:1000 dilution, this would be 1 µL of DMSO per 1 mL of medium.

  • Application: Immediately add the freshly prepared working solutions (and vehicle controls) to your cell cultures and proceed with the experiment. Do not store working solutions in aqueous media for extended periods.

Validation, Storage, and Best Practices

4.1. Protocol 3: Determining Solvent Cytotoxicity via MTT Assay

This protocol provides a framework for establishing the non-toxic concentration range for a solvent on a specific cell line.

Procedure:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in complete culture medium. A typical range would be from 2% down to 0.01%, including a "no solvent" control.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the various solvent concentrations.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT assay.[18]

  • Analysis: Plot cell viability (%) against solvent concentration. The highest concentration that does not cause a significant decrease in viability (e.g., >95% viability) is your maximum tolerated concentration.

4.2. Storage and Stability

Proper storage is essential to maintain the integrity and activity of the compound.[19][20]

FormStorage TemperatureRecommended DurationNotes
Powder -20°CUp to 3 yearsStore in a desiccator, protected from light and moisture.[14][20]
Stock Solution (in DMSO) -20°CUp to 1 month[14][15]
Stock Solution (in DMSO) -80°CUp to 6 monthsFor longer-term storage.[14][15]
  • AVOID repeated freeze-thaw cycles.[15]

  • PROTECT all solutions from direct light, as nitroaromatic compounds can be light-sensitive.[17]

Diagram 2: Overall Experimental Workflow

cluster_prep Stock Solution Preparation (Aseptic) cluster_storage Storage cluster_exp Experiment Day A Compound Powder (MW = 292.2) B Calculate Mass for 10 mM Stock A->B C Dissolve in Anhydrous DMSO B->C D Sterile Filter (0.2 µm PTFE) C->D E Aliquot into Single-Use Vials D->E F Store Aliquots -80°C (Long-term) -20°C (Short-term) E->F G Thaw ONE Aliquot F->G H Prepare Working Solution in Culture Medium (Final DMSO <= 0.1%) G->H I Prepare Vehicle Control (Medium + DMSO) G->I J Treat Cells H->J I->J

Caption: Workflow from compound solubilization to cell treatment.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution into media. Rapid change in solvent polarity; compound concentration exceeds its aqueous solubility limit.Add the stock solution dropwise to the medium while vortexing/swirling.[7] Perform an intermediate dilution step in medium. Lower the final working concentration.
High background cytotoxicity in vehicle control. Final solvent concentration is too high for the specific cell line or experiment duration.Perform a solvent tolerance assay (Protocol 3) to determine the non-toxic limit. Lower the final solvent concentration (e.g., from 0.5% to 0.1% or 0.05%).
Inconsistent results between experiments. Repeated freeze-thaw cycles of stock solution; degradation of the compound.Always use fresh, single-use aliquots for each experiment.[15] Ensure proper storage conditions (temperature, protection from light).

References

  • Lau, C., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Retrieved from [Link]

  • Hansen, M.B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]

  • Li, R., et al. (2017). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. ResearchGate. Retrieved from [Link]

  • Captivate Bio. (2021). SMALL MOLECULES - Frequently Asked Questions. Captivate Bio. Retrieved from [Link]

  • Wiart, C., et al. (2020). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. NIH. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Acidic Strength of Nitrobenzoic Acid. Chemistry Stack Exchange. Retrieved from [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. Retrieved from [Link]

  • Dahlin, J. L., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. B&M Scientific. Retrieved from [Link]

  • Quora. (2018). Nitrobenzoic acid is more acidic than benzoic acid, why?. Quora. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Nitrobenzoic acid. Solubility of Things. Retrieved from [Link]

  • Springer Nature Experiments. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Springer Nature. Retrieved from [Link]

Sources

Application Note & Protocols: High-Throughput Screening of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Biaryl Scaffold

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is a unique biaryl compound characterized by a nitrobenzoic acid moiety linked to a fluorinated methoxyphenyl ring. While direct biological activities of this specific molecule are not yet extensively documented, its structural motifs are present in a variety of bioactive compounds, suggesting a rich potential for therapeutic discovery. The presence of electron-withdrawing groups (fluoro, nitro) and an electron-donating group (methoxy) creates a distinct electronic signature that could drive interactions with various biological targets.[1] Derivatives of nitro-substituted aromatic compounds, for instance, are well-documented for their antimicrobial and cytotoxic activities.[2]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds against specific biological targets.[3][4] This application note provides a comprehensive guide for researchers on how to approach the high-throughput screening of this compound. We will explore potential target classes, provide detailed, field-proven HTS protocols, and discuss the critical aspects of data analysis and hit validation. The objective is to equip researchers with the necessary framework to systematically investigate the bioactivity of this promising compound.[5]

Physicochemical Properties and Compound Handling

A thorough understanding of the compound's physicochemical properties is paramount for successful HTS campaigns. These properties influence solubility, aggregation, and potential for assay interference.

PropertyValue (Predicted/Typical)Source
Molecular Formula C₁₄H₁₀FNO₅N/A
Molecular Weight 291.23 g/mol N/A
LogP ~3.5N/A
Solubility Sparingly soluble in water; soluble in DMSO, DMF, and other polar organic solvents.[6]

Protocol 1: Compound Preparation for High-Throughput Screening

  • Stock Solution Preparation:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 343 µL of high-purity DMSO to create a 100 mM stock solution.

    • Gently vortex and sonicate for 10 minutes to ensure complete dissolution.

    • Visually inspect for any particulates. If present, centrifuge the solution and use the supernatant.

  • Mother Plate Preparation:

    • Using an automated liquid handler, create a mother plate (e.g., 384-well format) with a 10 mM stock of the compound in DMSO.

    • Store the mother plate at -20°C in a desiccated environment.

  • Assay-Ready Plate Preparation:

    • For each screening run, thaw the mother plate and create a daughter plate by diluting the compound to an intermediate concentration (e.g., 1 mM) in DMSO.

    • From the daughter plate, perform a serial dilution series to create assay-ready plates with final compound concentrations typically ranging from 100 µM to 1 nM.

Proposed Target Classes and High-Throughput Screening Protocols

Based on the structural features of this compound, several target classes present themselves as logical starting points for an HTS campaign. The biaryl scaffold is common in kinase inhibitors, and the nitrobenzoic acid moiety has been explored in the context of various enzymatic targets.

Kinase Inhibition Assays

Kinases are a well-established class of drug targets, particularly in oncology and immunology.[5] The biaryl structure of the compound could potentially occupy the ATP-binding pocket of various kinases.

Workflow: Kinase Inhibition HTS Campaign

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Counterscreens A Prepare Assay Plate (Compound + Kinase + Substrate) B Add ATP to Initiate Reaction A->B C Incubate at RT B->C D Add Detection Reagent (e.g., ADP-Glo™) C->D E Read Luminescence D->E F Dose-Response Curve (IC50 Determination) E->F Identify Primary Hits (e.g., >50% Inhibition) G Assay Interference Screen (e.g., Luciferase Inhibition) F->G

Caption: Workflow for a typical kinase inhibition HTS campaign.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™)

This protocol is designed for a 384-well plate format and is adaptable to various kinases.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

  • Assay Procedure:

    • Using an automated liquid handler, dispense 50 nL of the compound from the assay-ready plate into the wells of a 384-well assay plate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X substrate/ATP solution to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no kinase) and negative (DMSO vehicle) controls.

    • Primary "hits" are typically defined as compounds that exhibit >50% inhibition at a single concentration (e.g., 10 µM).

    • For confirmed hits, generate a dose-response curve and calculate the IC₅₀ value.

Sirtuin Activity Assays

Sirtuins are a class of histone deacetylases (HDACs) that have gained attention as therapeutic targets. Some benzoic acid derivatives have been evaluated as sirtuin inhibitors.[7]

Protocol 3: SIRT1 Deacetylase Assay (Fluorogenic)

This assay measures the activity of SIRT1 by monitoring the deacetylation of a fluorogenic substrate.

  • Reagent Preparation:

    • Prepare a 2X SIRT1 enzyme solution in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Prepare a 2X substrate/NAD⁺ solution containing a fluorogenic acetylated peptide substrate and NAD⁺.

  • Assay Procedure:

    • Dispense 50 nL of the compound from the assay-ready plate into a 384-well black assay plate.

    • Add 10 µL of the 2X SIRT1 enzyme solution.

    • Incubate for 10 minutes at 37°C.

    • Add 10 µL of the 2X substrate/NAD⁺ solution to start the reaction.

    • Incubate for 60 minutes at 37°C.

    • Add 10 µL of a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

    • Incubate for 15 minutes at 37°C.

    • Read the fluorescence (e.g., Ex/Em = 360/460 nm) on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition based on the fluorescence signal relative to controls.

    • Perform dose-response analysis for hit compounds to determine their IC₅₀ values.

Cell-Based Phenotypic Screening

Cell-based assays provide a more physiologically relevant context for identifying bioactive compounds.[5] Given the potential for cytotoxicity of nitro-aromatic compounds, a cell viability assay is a crucial first step.[2]

G cluster_0 Assay Workflow cluster_1 Data Analysis A Seed Cells in Microplates B Incubate (24h) A->B C Add Compound (Dose-Response) B->C D Incubate (48-72h) C->D E Add Viability Reagent (e.g., CellTiter-Glo®) D->E F Read Luminescence E->F G Calculate % Viability F->G Raw Data H Generate Dose-Response Curve G->H I Determine GI50 Value H->I

Sources

Application Notes & Protocols: A Strategic Guide for the In Vivo Evaluation of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, strategy-driven guide for the in vivo characterization of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid (herein referred to as "FNBA"), a novel small molecule inhibitor. Lacking specific preclinical data in the public domain, this guide establishes a robust framework for its initial in vivo assessment. We hypothesize that FNBA is a potent and selective inhibitor of the NLRP3 inflammasome, a key mediator of innate immunity implicated in a wide range of inflammatory diseases.[1][2] This document details the logical progression of experiments, from foundational pharmacokinetic and safety studies to rigorous efficacy testing in a relevant disease model, providing researchers with the necessary protocols to generate a comprehensive data package for this promising compound.

Introduction: The Rationale for Targeting the NLRP3 Inflammasome

The NLRP3 (NOD-like receptor protein 3) inflammasome is a cytosolic multi-protein complex that plays a critical role in the innate immune system.[1][2] Upon activation by a diverse array of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs), the NLRP3 inflammasome is assembled. This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[1][2] This process also initiates a pro-inflammatory form of cell death known as pyroptosis.[2]

While essential for host defense, dysregulation and overstimulation of the NLRP3 inflammasome are implicated in the pathogenesis of numerous inflammatory conditions, including gout, type 2 diabetes, atherosclerosis, and neurodegenerative diseases.[1][2] Consequently, the development of small molecule inhibitors that directly target the NLRP3 inflammasome is a highly promising therapeutic strategy.[2][3]

FNBA (this compound) is a novel chemical entity. Based on structural similarities to other known kinase inhibitors and pathway modulators, we hypothesize that FNBA directly binds to the NLRP3 protein, preventing its oligomerization and subsequent inflammasome assembly. This guide outlines the critical in vivo studies required to test this hypothesis and characterize the compound's therapeutic potential.

NLRP3_Pathway PAMPs PAMPs / DAMPs (e.g., ATP, Uric Acid Crystals) NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive Signal 2 NLRP3_active NLRP3 Oligomerization & Inflammasome Assembly NLRP3_inactive->NLRP3_active Activation FNBA FNBA (Hypothesized Inhibitor) FNBA->NLRP3_active Inhibition (Hypothesized) ASC ASC Adaptor Protein NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1B Mature IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation

Figure 1. Hypothesized Mechanism of Action. FNBA is postulated to inhibit the activation and assembly of the NLRP3 inflammasome, thereby blocking downstream inflammatory signaling.

PART 1: Foundational In Vivo Characterization

The initial phase of in vivo testing is designed to understand the compound's fundamental properties: how it behaves in a living system and its inherent safety profile. These studies are prerequisites for designing meaningful efficacy experiments.[4]

Maximum Tolerated Dose (MTD) and Dose Range Finding

Objective: To determine the highest dose of FNBA that can be administered without causing unacceptable toxicity and to establish a safe dose range for subsequent studies.[5]

Rationale: The MTD study is a critical first step to ensure animal welfare and to identify a sub-toxic dose range where the compound's pharmacological effects can be studied without being confounded by overt toxicity.[6][7] This study informs the dose selection for all subsequent pharmacokinetic, pharmacodynamic, and efficacy studies.

Protocol: Acute MTD Study in Mice

  • Animal Model: C57BL/6 mice, male, 8-10 weeks old.

  • Group Allocation: Assign 5 mice per group. Include a vehicle control group and at least 5 dose groups of FNBA (e.g., 1, 3, 10, 30, 100 mg/kg). Doses should be selected based on a logarithmic scale.

  • Compound Formulation: Formulate FNBA in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in sterile water). The formulation should be validated for stability.

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

  • Monitoring: Observe animals continuously for the first 4 hours post-dosing, then at 24, 48, and 72 hours. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, weight loss).

  • Endpoint: The primary endpoint is the observation of severe toxicity or mortality. The MTD is defined as the highest dose at which no more than 10% of animals show signs of severe toxicity or mortality.

  • Data Collection: Record body weight daily. At the end of the observation period (or upon humane endpoint), perform a gross necropsy to examine major organs for any visible abnormalities.

Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of FNBA in a relevant animal model.[8]

Rationale: Understanding the PK profile is essential for interpreting efficacy and toxicology data.[8][9] Key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) will guide the dosing regimen (e.g., once vs. twice daily) required to maintain therapeutic exposure levels in efficacy studies.[10]

Protocol: Single-Dose PK Study in Mice

  • Animal Model: C57BL/6 mice, male, 8-10 weeks old, cannulated (jugular vein) for serial blood sampling if possible.

  • Group Allocation: Use 3-4 mice per time point.

  • Dosing: Administer FNBA at two dose levels (e.g., a low and a high dose selected from the MTD study, such as 10 mg/kg and 30 mg/kg PO). Also include an intravenous (IV) dose group (e.g., 2 mg/kg) to determine bioavailability.

  • Sample Collection: Collect blood samples (e.g., 25-50 µL) at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma should be harvested immediately and stored at -80°C.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of FNBA in plasma samples.

  • Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Parameter10 mg/kg PO (Hypothetical)30 mg/kg PO (Hypothetical)2 mg/kg IV (Hypothetical)
Cmax (ng/mL) 4501500800
Tmax (hr) 1.01.00.08
AUC (0-inf) (ng*hr/mL) 18006000900
t½ (hr) 3.54.02.5
Bioavailability (%) 40%44%N/A
Table 1. Hypothetical Pharmacokinetic Parameters for FNBA in Mice. This table presents example data to illustrate the expected output from a PK study.

PART 2: In Vivo Pharmacodynamics and Efficacy

With an established safety and PK profile, the next phase is to demonstrate that FNBA engages its target in a living animal and produces a therapeutic effect in a disease model.

Pharmacodynamic (PD) / Target Engagement Assay

Objective: To confirm that FNBA can inhibit NLRP3 inflammasome activation in vivo and to establish a dose-response relationship.

Rationale: A robust PD assay provides direct evidence of target engagement and helps to correlate drug exposure (PK) with biological activity (PD). This PK/PD relationship is crucial for predicting a clinically effective dose.[10] An acute lipopolysaccharide (LPS) challenge model is a standard method to assess inflammasome inhibition in vivo.[11]

Protocol: LPS-Induced Cytokine Release Model

  • Animal Model: C57BL/6 mice, male, 8-10 weeks old.

  • Group Allocation: 6-8 mice per group. Include Vehicle, FNBA (e.g., 3, 10, 30 mg/kg PO), and a positive control (e.g., MCC950, a known NLRP3 inhibitor).[3]

  • Dosing: Pre-treat mice with vehicle, FNBA, or positive control at a time determined by the PK study (e.g., 1 hour before challenge, corresponding to Tmax).

  • Challenge: Administer LPS (e.g., 10 mg/kg, IP) to prime the inflammasome, followed 4 hours later by an NLRP3 activator such as ATP (e.g., 20mM, IP).

  • Sample Collection: Collect blood 1-2 hours after the ATP challenge.

  • Endpoint Analysis: Measure plasma levels of IL-1β and IL-18 using a validated method like ELISA or a multiplex immunoassay.

  • Data Analysis: Compare cytokine levels in FNBA-treated groups to the vehicle control group. Calculate the dose required to achieve 50% inhibition (ED50).

PD_Workflow Start Acclimatize C57BL/6 Mice Dosing Dose with Vehicle, FNBA, or Control (T = -1 hr) Start->Dosing Priming Challenge with LPS (T = 0 hr) Dosing->Priming Activation Challenge with ATP (T = 4 hr) Priming->Activation Sampling Collect Blood (T = 5 hr) Activation->Sampling Analysis Measure IL-1β by ELISA Sampling->Analysis Endpoint Determine Dose-Response Analysis->Endpoint

Figure 2. Workflow for the In Vivo PD/Target Engagement Study. This diagram outlines the key steps and timeline for the LPS-induced cytokine release model.

Efficacy in a Disease Model

Objective: To evaluate the therapeutic efficacy of FNBA in a well-established, NLRP3-driven animal model of inflammatory disease.

Rationale: Success in a disease-relevant model is a critical milestone in preclinical development. The monosodium urate (MSU) crystal-induced peritonitis model is an acute, robust, and highly reproducible model of gouty inflammation that is heavily dependent on NLRP3 inflammasome activation.[11]

Protocol: MSU Crystal-Induced Peritonitis in Mice

  • Animal Model: C57BL/6 mice, male, 8-10 weeks old.

  • Group Allocation: 8-10 mice per group.

    • Group 1: Naive (No treatment, no MSU)

    • Group 2: Vehicle + MSU

    • Group 3: FNBA (10 mg/kg PO) + MSU

    • Group 4: FNBA (30 mg/kg PO) + MSU

    • Group 5: Positive Control (e.g., Colchicine or MCC950) + MSU

  • Dosing: Administer vehicle, FNBA, or positive control 1 hour prior to the MSU challenge.

  • Induction of Peritonitis: Administer a sterile suspension of MSU crystals (e.g., 1 mg in 0.5 mL sterile PBS) via IP injection.

  • Endpoint Collection (6 hours post-MSU):

    • Humanely euthanize mice and perform peritoneal lavage with 3 mL of cold PBS containing 2 mM EDTA.

    • Count total infiltrating cells (especially neutrophils) in the lavage fluid using a hemocytometer or flow cytometry.

    • Measure IL-1β levels in the cell-free supernatant of the lavage fluid by ELISA.

  • Data Analysis: Compare the number of infiltrating neutrophils and IL-1β levels in the peritoneal fluid of FNBA-treated groups against the vehicle-treated group. Statistical analysis should be performed using an appropriate test (e.g., one-way ANOVA with post-hoc tests).

Treatment GroupNeutrophil Infiltration (cells x 10⁶/mL)Peritoneal IL-1β (pg/mL)
Naive 0.1 ± 0.05< 10
Vehicle + MSU 8.5 ± 1.21250 ± 210
FNBA (10 mg/kg) + MSU 4.2 ± 0.8550 ± 95
FNBA (30 mg/kg) + MSU 2.1 ± 0.5180 ± 40
Positive Control + MSU 1.8 ± 0.4150 ± 35
Table 2. Hypothetical Efficacy Data in MSU-Induced Peritonitis Model. Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + MSU group.

PART 3: Safety and Regulatory Considerations

Preliminary Toxicology

Objective: To identify potential target organs of toxicity and establish a preliminary safety margin.

Rationale: While the MTD study provides data on acute toxicity, a repeat-dose study is necessary to uncover potential toxicities that may arise from longer-term exposure.[7][12] This is a critical step before considering human clinical trials and is required by regulatory agencies like the FDA.[13][14]

Protocol: 7-Day Repeat-Dose Toxicity Study in Rodents

  • Species: Use two species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (discussion with regulators is advised). The protocol below is for rats.

  • Group Allocation: 10 animals/sex/group.

    • Group 1: Vehicle Control

    • Group 2: FNBA Low Dose (e.g., 10 mg/kg/day)

    • Group 3: FNBA Mid Dose (e.g., 30 mg/kg/day)

    • Group 4: FNBA High Dose (e.g., 100 mg/kg/day, based on MTD)

  • Dosing: Administer the compound daily for 7 consecutive days via the intended route.

  • Monitoring: Conduct daily clinical observations and record body weights.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy, weigh major organs (liver, kidneys, spleen, heart, brain), and preserve tissues in formalin for histopathological evaluation by a certified veterinary pathologist.

  • Toxicokinetics (TK): Collect sparse blood samples on Day 1 and Day 7 to confirm drug exposure and assess accumulation.

Ethical and Regulatory Compliance

All in vivo experiments must be conducted with the highest regard for animal welfare. Protocols must be written and approved by an Institutional Animal Care and Use Committee (IACUC) prior to the initiation of any studies.[15][16][17] All procedures should adhere to the guidelines outlined in the Guide for the Care and Use of Laboratory Animals.[18] Studies intended for regulatory submission (e.g., to support an Investigational New Drug (IND) application) must be conducted in compliance with Good Laboratory Practice (GLP) regulations as defined by the FDA (21 CFR Part 58).[13][14]

Conclusion

This document provides a logical and comprehensive framework for the initial in vivo evaluation of this compound (FNBA) as a novel NLRP3 inflammasome inhibitor. By systematically progressing from foundational safety and PK studies to robust PD and efficacy models, researchers can efficiently build a data package that thoroughly characterizes the compound's therapeutic potential. The successful execution of these protocols will provide the critical evidence needed to justify further development and progression toward clinical trials.

References

  • Mangan, M. S. J., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases. Nature Reviews Drug Discovery. Available at: [Link]

  • Sharma, D., & Kanneganti, T. D. (2021). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. PubMed Central. Available at: [Link]

  • Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Available at: [Link]

  • McInnes, I. B., et al. (2012). Autoimmunity and inflammation: murine models and translational studies. PubMed. Available at: [Link]

  • Labcorp. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. Available at: [Link]

  • Biobide. (2022). In vivo toxicology studies. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicology. Available at: [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Available at: [Link]

  • Vivotecnia. (n.d.). In Vivo Toxicology Studies. Available at: [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). General Principles of Preclinical Study Design. Available at: [Link]

  • UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Available at: [Link]

  • Spandidos Publications. (2023). Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). Available at: [Link]

  • Biocytogen. (n.d.). Autoimmune and Inflammatory Disease. Available at: [Link]

  • MDPI. (2023). NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. Available at: [Link]

  • The Physiological Society. (2020). Experimental design and irreproducibility in pre-clinical research. Available at: [Link]

  • Holmannova, D., et al. (2012). Infection and autoimmunity: Lessons of animal models. PubMed Central. Available at: [Link]

  • Rhizome. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Available at: [Link]

  • Valentic, M. A. (2012). The role of early in vivo toxicity testing in drug discovery toxicology. PubMed. Available at: [Link]

  • Washington State University. (n.d.). Master List of IACUC Policies, Guidelines and SOPS. Available at: [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Available at: [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Available at: [Link]

  • ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Available at: [Link]

  • Daemen University. (2024). Institutional Animal Care and Use Committee (IACUC) – Animal Subjects Research Policy. Available at: [Link]

  • University of Washington. (n.d.). Policies and Guidelines – Office of Animal Welfare. Available at: [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Karger. Available at: [Link]

  • BioWorld. (2025). Selective NLRP3 inhibitors show promise against inflammation. Available at: [Link]

  • National Institutes of Health. (2002). Institutional Animal Care and Use Committee Guidebook. Available at: [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Available at: [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). Pharmacokinetic Considerations in Drug Development: A Review. Available at: [Link]

  • Liveon Biolabs. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. Available at: [Link]

  • European Medicines Agency. (2016). Guideline on the use of pharmacokinetics and pharmacodynamics in the development of antimicrobial medicinal products. Available at: [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Available at: [Link]

  • MDPI. (2024). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Available at: [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2012). Guideline on the use of pharmacogenetic methodologies in the pharmacokinetic evaluation of medicinal products. Available at: [Link]

  • BioTechniques. (2024). The power of virtual screening for identifying small molecule drug candidates. Available at: [Link]

  • Journal of Pharmacokinetics and Pharmacodynamics. (2007). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-nitrobenzoic acid. PubChem. Available at: [Link]

Sources

Application Note & Protocol: Quantitative Analysis of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of a robust bioanalytical method for the quantification of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid in biological matrices, primarily human plasma and urine. The methodologies detailed herein are grounded in established principles of analytical chemistry and adhere to regulatory expectations for bioanalytical method validation, ensuring data integrity for pharmacokinetic, toxicokinetic, and other clinical or preclinical studies. We will explore two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. Emphasis is placed on the rationale behind methodological choices, from sample preparation to data analysis, to equip researchers with the expertise to implement and troubleshoot these protocols effectively.

Introduction: The Analytical Imperative

This compound is a novel small molecule with potential therapeutic applications. As with any drug candidate, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount to its development. The cornerstone of these ADME studies is a validated bioanalytical method capable of accurately and precisely measuring the concentration of the analyte in complex biological fluids.

The inherent complexity of biological matrices, such as plasma and urine, presents a significant analytical challenge. These samples contain a myriad of endogenous components—proteins, lipids, salts, and metabolites—that can interfere with the detection of the target analyte.[1] Therefore, a successful bioanalytical method must not only be sensitive and specific to the analyte but also incorporate an effective sample preparation strategy to mitigate these matrix effects.

This guide will systematically walk through the development of such a method, beginning with an overview of the analytical strategies, followed by detailed protocols for sample preparation and analysis, and culminating in a discussion of method validation in accordance with international regulatory standards.[2][3]

Strategic Analytical Approaches

The choice of analytical technique is dictated by the required sensitivity, selectivity, and the stage of drug development. For this compound, two primary methods are proposed:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories due to its robustness and cost-effectiveness.[4] Given the presence of chromophores in the analyte's structure (the nitro-substituted phenyl ring system), UV detection is a viable option, particularly for the analysis of higher concentration samples, such as those from formulation analysis or later-stage pharmacokinetic studies.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity, such as early-stage pharmacokinetics where analyte concentrations may be very low, LC-MS/MS is the gold standard.[5][6][7] Its high selectivity, achieved by monitoring specific precursor-to-product ion transitions, allows for the accurate quantification of analytes at picogram-per-milliliter levels, even in complex biological matrices.[5]

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, it is less suitable for a non-volatile, polar compound like a benzoic acid derivative without a derivatization step to increase its volatility.[8][9] This adds complexity to the sample preparation process.[8] Therefore, this guide will focus on the more direct LC-based methods.

The Crucial First Step: Sample Preparation

The primary goal of sample preparation is to isolate the analyte of interest from interfering matrix components and to concentrate it to a level suitable for detection.[1][10] The choice of technique depends on the biological matrix, the physicochemical properties of the analyte, and the analytical method to be used.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma or serum samples.[11][12] It involves the addition of an organic solvent or an acid to the sample, which denatures and precipitates the proteins.[12][13]

  • Causality of Experimental Choices: Acetonitrile is often the precipitating agent of choice for LC-MS/MS applications as it is an effective protein precipitant and is compatible with reversed-phase chromatography mobile phases.[5] The ratio of solvent to sample is critical; a 3:1 or 4:1 ratio is typically sufficient to ensure complete protein precipitation.[5] Performing the precipitation at low temperatures can sometimes improve the integrity of the analyte.

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[14][15][16] By adjusting the pH of the aqueous phase, the charge state of the acidic analyte, this compound, can be manipulated to favor its partitioning into the organic phase.

  • Causality of Experimental Choices: To extract an acidic compound like a benzoic acid derivative, the pH of the sample should be adjusted to be at least 2 units below its pKa. This protonates the carboxylic acid group, making the molecule less polar and more soluble in an organic solvent like ethyl acetate or methyl tert-butyl ether. Back-extraction into a basic aqueous solution can be used for further cleanup if necessary.

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile sample preparation technique that can provide cleaner extracts than PPT or LLE.[1][17] It involves passing the sample through a solid sorbent that retains the analyte, while interfering components are washed away. The analyte is then eluted with a small volume of a strong solvent.[17]

  • Causality of Experimental Choices: For an acidic analyte, a mixed-mode anion exchange sorbent can be highly effective. The sorbent possesses both reversed-phase and anion-exchange properties. By loading the sample at a pH above the analyte's pKa, the negatively charged carboxylate group will be retained by the anion exchanger. A wash step with a non-polar solvent can remove hydrophobic interferences, followed by elution with an acidic organic solvent to neutralize the analyte and release it from the sorbent.

Experimental Protocols

Protocol 1: Protein Precipitation for LC-MS/MS Analysis of Plasma

This protocol is designed for high-throughput analysis where high sensitivity is required.

Materials:

  • Human plasma

  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

  • Acetonitrile (HPLC grade), chilled to 4°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to the tube.[5]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram:

plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex1 4. Vortex (1 min) add_acn->vortex1 centrifuge 5. Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

Protocol 2: HPLC-UV Method for Routine Analysis

This method is suitable for higher concentration samples and utilizes a straightforward isocratic separation.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)[18]
Flow Rate 1.0 mL/min[18]
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 20 µL

Solutions Preparation:

  • Mobile Phase: Mix 500 mL of acetonitrile with 500 mL of 0.1% phosphoric acid in water. Degas before use.[18]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the desired analytical range (e.g., 1-100 µg/mL).

Protocol 3: High-Sensitivity LC-MS/MS Method

This method provides the high sensitivity and selectivity required for low-level quantification.

Instrumentation and Conditions:

ParameterRecommended Conditions
LC Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ion Source Electrospray Ionization (ESI), Negative Mode
MS/MS Transitions To be determined by infusion of the analyte and IS

MS/MS Parameter Optimization: The specific mass transitions (precursor ion → product ion) and collision energies must be optimized by infusing a standard solution of the analyte and the internal standard into the mass spectrometer. For this compound, the precursor ion in negative ESI mode will be the deprotonated molecule [M-H]⁻.

Bioanalytical Method Validation: Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[2][3][19] The validation process should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3][20][21]

Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.
Linearity & Range The concentration range over which the method is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: ≤15% CV (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision criteria met.
Matrix Effect The suppression or enhancement of ionization of the analyte by co-eluting matrix components.CV of the matrix factor should be ≤15%.
Recovery The efficiency of the extraction process.Consistent and reproducible, but does not need to be 100%.
Stability The stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Validation Workflow Diagram:

start Method Development validation Full Method Validation start->validation selectivity Selectivity & Matrix Effect validation->selectivity linearity Linearity & Range validation->linearity accuracy_precision Accuracy & Precision validation->accuracy_precision stability Stability Studies validation->stability report Validation Report selectivity->report linearity->report accuracy_precision->report stability->report application Sample Analysis report->application

Caption: Bioanalytical Method Validation Workflow.

Conclusion

The analytical methods and protocols presented in this guide provide a robust framework for the quantitative analysis of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study. Regardless of the chosen method, a thorough validation is essential to ensure the generation of reliable data that can confidently support drug development decisions. By understanding the causality behind the experimental choices, researchers can effectively implement, adapt, and troubleshoot these methods for their specific applications.

References

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed.
  • Protein Precipit
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA.
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • Application Notes and Protocols for Plasma Protein Precipit
  • Bioanalytical Method Valid
  • Protein precipit
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA.
  • Extraction of Drugs and Metabolites from Biological Matrices - International Journal of Pharmaceutical Sciences.
  • Bioanalytical Method Valid
  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma | Chrom
  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis | Request PDF - ResearchG
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - Masinde Muliro University of Science and Technology.
  • Solid phase extraction procedure for urinary organic acid analysis by gas chrom
  • High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS - Shimadzu (Europe).
  • Blood Drug Identification: Techniques and Applic
  • Fast LC/MS in the analysis of small molecules - ResearchG
  • Acids: Derivatiz
  • Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - NIH.
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chrom
  • Effects of triglycerides levels in human whole blood on the extraction of 19 commonly used drugs using liquid–liquid extraction and gas chrom
  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC - NIH.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Bulletin 909A Guide to Derivatiz
  • Analysis of Drugs from Biological Samples - | International Journal of Innov
  • Derivatiz
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development | Agilent.
  • A Comparative Guide to Analytical Methods for Quantifying 4-Benzoylbenzoic Acid and Its Reaction Products - Benchchem.
  • Technical Support Center: Optimizing Solid-Phase Extraction (SPE) for Plasma and Urine Samples - Benchchem.
  • Overview of SPE Technology/Method Development & New Trends in Sample Prepar
  • Determination of benzoic acid concentration in biological samples of amphetamine addicts.
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • Analytical Methods for Determination of Benzoic Acid and Their Applic
  • HPLC Methods for analysis of Benzoic acid - HELIX Chrom
  • This compound.
  • Application Note: HPLC Analysis of 3-Methoxy-4-nitrobenzoic Acid - Benchchem.
  • Analytical Methods - RSC Publishing.
  • This compound,97% - 幺米Lab.
  • Application Note: HPLC Analysis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid - Benchchem.

Sources

Application Notes & Protocols: A Guide to Validating 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic Acid as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: The discovery and validation of novel chemical probes are paramount to elucidating protein function and validating new drug targets. This guide provides a comprehensive framework for the evaluation of a novel small molecule, 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, as a potential chemical probe. In the absence of a known protein target for this specific compound, this document will serve as a detailed roadmap for researchers to systematically assess its suitability as a probe for a hypothetical protein of interest, "Protein X." The protocols and methodologies outlined herein are designed to establish target engagement, determine selectivity, and evaluate the compound's utility in cellular contexts, thereby ensuring the generation of robust and reproducible data.

Introduction: The Crucial Role of Chemical Probes in Modern Research

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in a cellular or in vivo setting. The utility of a chemical probe is defined by its potency, selectivity, and demonstrated mechanism of action. The compound in focus, this compound, possesses structural motifs, such as the fluorinated phenyl ring and nitrobenzoic acid core, that are common in biologically active molecules, making it a candidate for investigation as a chemical probe.[1][2] This guide will delineate the necessary experimental journey from an uncharacterized "hit" compound to a validated chemical probe for a hypothetical target, Protein X.

Foundational Steps: Compound Characterization and Assay Development

Before embarking on target validation, it is essential to thoroughly characterize the compound and develop a robust primary assay.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the lead compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₄H₁₀FNO₅[3]
Molecular Weight 291.23 g/mol [3]
Purity >95% (as determined by HPLC/LC-MS)Internal QC
Solubility To be determined in relevant assay buffers (e.g., PBS, DMSO)Internal QC
Development of a Primary Binding Assay

A direct binding assay is the first step to quantify the interaction between this compound and Protein X. A suitable technique, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), should be employed.

Protocol: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

  • Immobilization of Protein X: Covalently immobilize purified Protein X onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Binding Measurement: Inject the compound dilutions over the sensor chip surface and a reference flow cell.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Target Engagement: Confirming Interaction in a Cellular Milieu

Demonstrating that the compound interacts with its intended target within a cellular environment is a critical validation step.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells expressing Protein X and treat them with varying concentrations of this compound or a vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Extraction: Separate soluble and aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble Protein X at each temperature by Western blot or another suitable detection method.

  • Data Interpretation: A positive result is indicated by a thermal stabilization of Protein X in the presence of the compound.

Elucidating the Mechanism of Action

Understanding how the compound affects the function of Protein X is crucial. This often involves enzymatic or functional assays.

Workflow for Mechanism of Action Studies

MOA_Workflow A Hypothesized Function of Protein X (e.g., Kinase, Protease) B Develop Functional Assay (e.g., KinaseGlo, FRET-based cleavage) A->B C Determine IC50 of Compound B->C D Competition Assays with Known Ligands/Substrates C->D E Structural Biology (X-ray Crystallography, Cryo-EM) D->E

Caption: Workflow for determining the mechanism of action.

Selectivity Profiling: Assessing Off-Target Effects

A good chemical probe should be highly selective for its intended target to minimize confounding biological effects.

Protocol: Proteome-Wide Selectivity Profiling using Affinity-Based Probes

  • Probe Synthesis: Synthesize an affinity-based probe by chemically modifying this compound with a reporter tag (e.g., biotin) via a linker.

  • Cell Lysate Incubation: Incubate the affinity probe with cell lysates to allow for target binding.

  • Affinity Purification: Enrich probe-bound proteins using streptavidin beads.

  • Proteomic Analysis: Identify the enriched proteins by mass spectrometry.

  • Data Analysis: Compare the protein enrichment profile with and without a competitor (the original, unmodified compound) to identify specific interactors.

Cellular and Phenotypic Assays: Linking Target Engagement to a Biological Response

The final validation step is to demonstrate that the compound elicits a measurable biological effect that is dependent on its interaction with Protein X.

Experimental Workflow for Cellular Assays

Cellular_Workflow Start Validated Target Engagement (CETSA) A Develop Cellular Assay based on Protein X Function Start->A B Dose-Response Curve to Determine EC50 A->B C Target Knockdown/Knockout (siRNA/CRISPR) B->C D Rescue Experiment with Mutant Protein X C->D End Confirmed On-Target Cellular Activity D->End

Caption: Workflow for confirming on-target cellular activity.

Conclusion and Future Directions

This guide provides a comprehensive, albeit generalized, framework for the rigorous validation of this compound as a chemical probe for a hypothetical protein of interest. By following these protocols, researchers can build a robust data package to support its use in biological discovery. The principles outlined here are broadly applicable to the validation of any novel chemical probe and underscore the importance of a multi-faceted approach to ensure scientific rigor.

References

  • Macquarie University. (n.d.). Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Proteomic discovery of chemical probes that perturb protein complexes in human cells. Retrieved from [Link]

  • Alichem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for Efficacy Evaluation of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Chemical Entity

The compound 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid represents a novel chemical entity with potential therapeutic applications. Its structure, featuring a fluorinated phenyl ring and a nitrobenzoic acid moiety, suggests possible roles in anticancer or anti-inflammatory pathways, areas where similar structural motifs have shown activity. However, without a known biological target, a systematic and multi-faceted approach is required to elucidate its mechanism of action and therapeutic potential.

Cell-based assays are indispensable tools in the initial stages of drug discovery, offering a biologically relevant context to assess a compound's activity.[1] Unlike biochemical assays that use purified components, cellular assays provide insights into how a compound interacts with complex intracellular pathways, accounting for factors like cell permeability and metabolic stability.[1] This guide provides a comprehensive framework of foundational and advanced cell-based assays to systematically evaluate the efficacy of this compound (hereafter referred to as 'Compound X').

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We will explore a tiered approach, beginning with broad assessments of cytotoxicity and anti-proliferative effects, followed by specific assays to dissect the mechanism of cell death and impact on key signaling pathways.

Tier 1: Foundational Efficacy & Cytotoxicity Screening

The initial evaluation of Compound X should establish its fundamental impact on cell health and growth. These assays are crucial for determining the effective dose range and identifying whether the compound's primary effect is cytostatic (inhibiting growth) or cytotoxic (inducing cell death).

Cell Viability Assessment using MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[2][4] The intensity of the purple color, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[3] This assay is a cost-effective and high-throughput method for initial dose-response screening.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution A Harvest & Count Cells B Seed Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) A->B C Incubate Overnight (37°C, 5% CO2) for cell adherence B->C E Add Compound X to Wells (include vehicle & untreated controls) C->E D Prepare Serial Dilutions of Compound X D->E F Incubate for 24-72 hours E->F G Add MTT Reagent (e.g., 10 µL of 5 mg/mL stock) F->G H Incubate for 4 hours (Formation of Formazan Crystals) G->H I Add Solubilization Solution (e.g., 100 µL SDS-HCl) H->I J Incubate Overnight (or until dissolved) I->J K Read Absorbance at 570 nm J->K

Caption: Workflow for assessing cell viability with the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7, or a relevant line for the hypothesized target) into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium). Incubate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation & Treatment: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of Compound X. Include wells with vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[2]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[2] During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Allow the plate to stand overnight in the incubator to ensure complete solubilization.[2] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[3]

Data Interpretation: The absorbance values are directly proportional to the number of viable cells. The results are typically expressed as a percentage of the vehicle control. Plotting the percentage of cell viability against the log concentration of Compound X allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration) value.

ParameterDescription
IC₅₀ The concentration of Compound X that inhibits cell viability by 50%.
Dose-Response Curve A graphical representation of the relationship between compound concentration and cell viability.
Controls Untreated cells (100% viability), Vehicle control (to account for solvent effects), Blank (medium only).
Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

Scientific Rationale: While the MTT assay measures a reduction in metabolic activity, it doesn't distinguish between cytostatic and cytotoxic effects. The LDH assay specifically measures cytotoxicity by quantifying the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[6][7] Released LDH in the culture supernatant catalyzes a reaction that results in a colored formazan product, which can be measured spectrophotometrically.[7][8] This assay is an excellent orthogonal method to confirm if the loss of viability observed in the MTT assay is due to cell death.

Detailed Protocol: LDH Cytotoxicity Assay

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol, plating cells and treating them with a dose range of Compound X in a 96-well plate. It is critical to include the following controls:

    • Untreated Control: For measuring spontaneous LDH release.

    • Vehicle Control: To assess solvent cytotoxicity.

    • Maximum LDH Release Control: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint.[9]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[8]

  • Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[8][10]

  • Reagent Addition: Add 100 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[8]

  • Incubation & Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[7][8] Measure the absorbance at 490 nm.

Data Interpretation: Cytotoxicity is calculated as a percentage of the maximum LDH release.

% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

A significant increase in LDH release indicates that Compound X induces cell membrane damage and cytotoxicity.

Tier 2: Mechanistic Elucidation of Compound Activity

Once the foundational effects of Compound X are established, the next tier of assays aims to uncover the underlying biological mechanisms.

Cell Proliferation Assessment using BrdU Incorporation Assay

Scientific Rationale: To determine if Compound X has a cytostatic effect, it is essential to directly measure DNA synthesis. The BrdU (5-bromo-2'-deoxyuridine) assay provides a direct measure of cell proliferation.[11] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[12] Incorporated BrdU is then detected using a specific anti-BrdU antibody, which can be visualized and quantified by various methods, including immunocytochemistry or ELISA-based colorimetric readouts.

Experimental Workflow: BrdU Assay

BrdU_Workflow A Plate & Treat Cells with Compound X (24-72h) B Pulse with BrdU Labeling Solution (e.g., 10 µM for 2-24h) A->B C Fix & Permeabilize Cells (e.g., Formaldehyde, Triton X-100) B->C D Denature DNA (Acid treatment, e.g., HCl) C->D E Incubate with Anti-BrdU Antibody D->E F Incubate with HRP-conjugated Secondary Antibody E->F G Add Substrate & Measure Absorbance (Colorimetric) or Fluorescence (Microscopy) F->G

Caption: Workflow for assessing cell proliferation with the BrdU assay.

Detailed Protocol: BrdU Assay (ELISA-based)

  • Cell Plating and Treatment: Plate and treat cells with Compound X as described in the MTT protocol (Section 1.1, steps 1-3).

  • BrdU Labeling: At the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM. The incubation time depends on the cell doubling time, ranging from 2 to 24 hours.[13]

  • Fixation and Denaturation: Remove the labeling medium. Fix the cells and denature the DNA by adding a fixing/denaturing solution (often containing an acid like HCl). This step is crucial to allow the antibody to access the incorporated BrdU.[11][12]

  • Antibody Incubation: Wash the wells and add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). Incubate for approximately 90 minutes at room temperature.

  • Substrate Reaction: Wash away the unbound antibody and add the substrate solution. The enzyme will catalyze a reaction that produces a colored product.

  • Data Acquisition: Stop the reaction with a stop solution and measure the absorbance using a microplate reader.

Data Interpretation: A decrease in BrdU incorporation in Compound X-treated cells compared to controls indicates an inhibition of cell proliferation. This suggests a cytostatic mechanism of action, potentially through cell cycle arrest.

Apoptosis Detection using Annexin V / Propidium Iodide (PI) Staining

Scientific Rationale: If cytotoxicity is confirmed, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that has a high affinity for PS in the presence of calcium and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[15]

Detailed Protocol: Annexin V/PI Assay

  • Cell Plating and Treatment: Seed cells in 6-well plates and treat with IC₅₀ and supra-IC₅₀ concentrations of Compound X for a relevant time period (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.[14] Centrifuge the collected cells and wash them twice with cold PBS.[15]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Data Interpretation: Flow cytometry analysis will generate a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[14]

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[14]

  • Upper-Left (Annexin V- / PI+): Necrotic cells.

An increase in the Annexin V+ populations indicates that Compound X induces apoptosis.

Cell PopulationAnnexin V StainingPropidium Iodide (PI) StainingInterpretation
ViableNegativeNegativeHealthy Cells
Early ApoptosisPositive NegativeCompromised membrane asymmetry
Late Apoptosis/NecrosisPositive Positive Compromised membrane integrity
NecrosisNegativePositive Primary membrane rupture
Confirmation of Apoptosis via Caspase-3/7 Activity Assay

Scientific Rationale: To confirm the apoptotic pathway, measuring the activity of key executioner caspases is essential. Caspases-3 and -7 are critical proteases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a highly sensitive method to detect their activity.[1] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal that is proportional to caspase activity.[1]

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with Compound X as previously described.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[17]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. This single addition lyses the cells and initiates the luminescent reaction.[1]

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Interpretation: A dose-dependent increase in the luminescent signal in Compound X-treated wells compared to the vehicle control confirms the activation of executioner caspases and strengthens the evidence that the compound induces apoptosis.

Tier 3: Advanced & Pathway-Specific Assays

After confirming the primary cellular effects, investigation can proceed to more complex models and specific signaling pathways.

NF-κB Signaling Pathway Modulation

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) transcription factor family is a pivotal regulator of inflammation, immunity, and cell survival.[18] Its dysregulation is a hallmark of many cancers and inflammatory diseases. Given the chemical structure of Compound X, investigating its effect on the NF-κB pathway is a logical step. An NF-κB reporter assay is a cell-based method to measure the transcriptional activity of NF-κB.[18] This assay typically uses a cell line (e.g., HEK293) engineered to express a reporter gene, like firefly luciferase, under the control of NF-κB response elements.[19] Activation of the pathway leads to NF-κB translocation to the nucleus, driving luciferase expression, which can be quantified by luminescence.[20]

Experimental Workflow: NF-κB Reporter Assay

NFkB_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Treatment & Stimulation cluster_assay Day 3: Luminescence Reading A Plate NF-κB Reporter Cells in 96-well plate B Incubate Overnight A->B C Pre-treat with Compound X (or vehicle control) for 1-2h B->C D Stimulate with an Activator (e.g., TNF-α) C->D E Incubate for 6-24 hours D->E F Lyse Cells & Add Luciferase Assay Reagent E->F G Measure Luminescence (RLU) F->G

Caption: Workflow for assessing NF-κB pathway inhibition.

Detailed Protocol: NF-κB Luciferase Reporter Assay

  • Cell Plating: Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well plate and incubate overnight.

  • Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of Compound X or a known inhibitor (positive control). Incubate for 1-2 hours.[18]

  • Pathway Activation: Add an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to the wells (except for the unstimulated control) and incubate for 6-24 hours.[21]

  • Lysis and Luminescence Measurement: Discard the treatment media, lyse the cells, and add a luciferase detection reagent according to the manufacturer's protocol.[19] Measure the luminescent signal (Relative Light Units, RLU) with a luminometer.

Data Interpretation: The inhibitory effect of Compound X is determined by its ability to reduce the TNF-α-induced luciferase activity. A dose-dependent decrease in luminescence suggests that Compound X interferes with the NF-κB signaling pathway.

Evaluation in 3D Cell Culture Models (Spheroids)

Scientific Rationale: Traditional 2D monolayer cell cultures lack the complex cell-cell interactions and microenvironmental gradients (e.g., oxygen, nutrients) found in solid tumors.[22] Three-dimensional (3D) models, such as multicellular spheroids, better recapitulate these features and often show different drug sensitivities.[23][24] Evaluating Compound X in a spheroid model provides a more physiologically relevant assessment of its potential in vivo efficacy.

Detailed Protocol: Spheroid Formation and Viability Assay

  • Spheroid Formation: Seed cancer cells into an ultra-low attachment (ULA) 96-well round-bottom plate.[23][24] The lack of attachment forces the cells to aggregate and form a single spheroid in each well over 48-72 hours.[24][25]

  • Compound Treatment: Once uniform spheroids have formed, carefully add various concentrations of Compound X.

  • Long-Term Culture: Treat the spheroids for an extended period (e.g., 7-14 days), refreshing the medium with the compound every 2-3 days. Monitor spheroid size and morphology using brightfield microscopy.

  • Viability Assessment: At the end of the treatment period, assess the viability of the spheroids using a 3D-compatible viability assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels. This assay has better lytic properties required to penetrate the dense spheroid structure.

Data Interpretation: The efficacy of Compound X is evaluated by its ability to reduce spheroid growth or decrease cell viability (ATP content). The results from 3D models are often more predictive of clinical outcomes than those from 2D cultures.[26]

Conclusion and Future Directions

This application note outlines a logical, tiered strategy for the initial characterization of a novel compound, this compound. By systematically progressing from broad assessments of viability and proliferation to specific investigations of apoptosis and pathway modulation, researchers can build a comprehensive profile of the compound's cellular effects. The inclusion of advanced 3D models provides a crucial link to more physiologically relevant systems.

The data generated from this workflow will establish a robust foundation for subsequent studies, including target identification, in vivo animal model testing, and further preclinical development.[27] This structured approach ensures that resources are used efficiently and that decisions to advance a compound are based on a solid understanding of its biological activity.

References

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available from: [Link]

  • A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids. PMC - NIH. Available from: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

  • Organoids in drug screening. faCellitate. Available from: [Link]

  • Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. PubMed Central. Available from: [Link]

  • In Vitro Toxicology Assays. TME Scientific. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]

  • Cell Culture Protocol: Best Practice in Spheroid and Organoid Cultures. Corning. Available from: [Link]

  • Organoid Technology: A Reliable Tool for Drug Screening. Crown Bioscience Blog. Available from: [Link]

  • High-throughput solutions in tumor organoids: from culture to drug screening. Stem Cells | Oxford Academic. Available from: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Available from: [Link]

  • BrdU Staining Protocol. Creative Diagnostics. Available from: [Link]

  • What is High-Content Screening?. AZoLifeSciences. Available from: [Link]

  • Corning® Spheroid Microplates - Spheroid Formation Protocol. Corning. Available from: [Link]

  • In vitro toxicology nonclinical studies. Labcorp. Available from: [Link]

  • Organoid Drug Screening. Creative Bioarray. Available from: [Link]

  • The Annexin V Apoptosis Assay. University of Georgia. Available from: [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. Available from: [Link]

  • 3D Cell Culture Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Application of Organoids in Drug Screening: Current Perspectives and Future Directions. ResearchGate. Available from: [Link]

  • Caspase 3/7 Activity. Protocols.io. Available from: [Link]

  • In Vitro Toxicity Testing. Charles River Laboratories. Available from: [Link]

  • High-content screening in drug discovery: A brief guide. Alithea Genomics. Available from: [Link]

  • High-Content Imaging & Phenotypic Screening. Broad Institute. Available from: [Link]

  • LDH cytotoxicity assay. Protocols.io. Available from: [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Journal of Applied Toxicology. Available from: [Link]

  • LDH Assay. Cell Biologics Inc. Available from: [Link]

  • BrdU Protocol. Creative Biolabs Antibody. Available from: [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. Available from: [Link]

  • Human NF-κB Reporter Assay System. INDIGO Biosciences. Available from: [Link]

  • Image-based high-content screening in drug discovery. PubMed. Available from: [Link]

  • Caspase 3/7 activity assay. Bio-protocol. Available from: [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. Available from: [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. Available from: [Link]

  • Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. AMSBIO. Available from: [Link]

Sources

Application Notes and Protocols for 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is a complex organic molecule featuring several key functional groups that dictate its reactivity, potential applications, and, critically, its handling requirements. As a derivative of benzoic acid, it possesses a carboxylic acid group, making it acidic. The presence of a nitro group (NO₂) on one aromatic ring and a fluoro (F) and methoxy (-OCH₃) group on the other introduces significant electronic and steric influences.

These structural motifs are common in pharmacologically active compounds and synthetic intermediates.[1] The electron-withdrawing nature of the nitro and fluoro groups can influence the molecule's acidity and reactivity in nucleophilic aromatic substitution reactions.[2] For researchers in drug development and fine chemical synthesis, this compound offers a versatile scaffold for creating more complex molecular architectures. However, the same features that make it synthetically valuable necessitate a rigorous approach to its handling and storage to mitigate potential hazards. Aromatic nitro compounds, as a class, are known for their energetic properties and potential toxicity, while fluorinated organic compounds require specific handling precautions.[3][4]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines. The protocols herein are designed to empower researchers to work with this compound confidently and safely, minimizing risk to both personnel and the laboratory environment.

PART 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While a specific, comprehensive toxicological profile for this compound is not widely available, a robust risk assessment can be conducted by examining the hazards associated with its structural analogs, such as 4-Fluoro-3-nitrobenzoic acid and other nitroaromatic compounds.[5][6]

Inferred Primary Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[5][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[5][6]

The nitroaromatic functionality also introduces a potential for thermal instability. Nitrobenzoic acids are known to undergo exothermic decomposition at elevated temperatures, which can lead to a thermal runaway if not properly managed.[3][8] Studies on nitrobenzoic acid isomers show significant heat release upon decomposition, with onset temperatures ranging from approximately 120-200°C.[5][9]

Chemical and Physical Properties Summary

PropertyValue/InformationSource(s)
Molecular Formula C₁₄H₁₀FNO₅Inferred from name
Appearance Likely a solid powder (e.g., white to light yellow)[10]
Storage Temperature Room Temperature[11]
Incompatibilities Strong oxidizing agents, strong bases, reducing agents.[12][13]

PART 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this compound. This approach follows the NIOSH Hierarchy of Controls, prioritizing the most effective measures to minimize exposure.[14][15][16]

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source or place a barrier between the worker and the hazard.[14][17][18]

  • Chemical Fume Hood: All handling of this compound powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[4][19] This is crucial to prevent the inhalation of airborne particles and to contain any potential spills.

  • Ventilated Storage: The compound should be stored in a well-ventilated area to prevent the accumulation of any potential vapors, although its vapor pressure is expected to be low.[20]

  • Enclosed Balance: For highly accurate weighing where fume hood drafts may interfere, an enclosed balance or a balance with a draft shield should be used within the fume hood.[21]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected based on the identified hazards.[22][23]

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[24] A face shield should be worn over the goggles when there is a significant risk of splashing or dust generation, such as during bulk transfers.[25]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for integrity before each use and change them immediately if they become contaminated. For prolonged handling, consider double-gloving.[25][26]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[25] For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if engineering controls are not sufficient to maintain exposure below acceptable limits, though this is unlikely when working within a fume hood.[17]

PPE_Selection_Workflow

PART 3: Handling and Experimental Protocols

Adherence to standardized procedures is critical for the safe and effective use of this compound. These protocols are designed to be integrated into your laboratory's Chemical Hygiene Plan, as mandated by OSHA.[7][11][24][27][28]

Protocol for Weighing Hazardous Powders

The primary risk during weighing is the generation of airborne dust.[10][19][21][29]

  • Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.[21]

  • Tare the Container: Place an empty, sealable container (e.g., a vial with a cap) on the analytical balance and tare it.[29]

  • Transfer Powder: Move the tared container into the chemical fume hood. Carefully transfer the approximate amount of this compound into the container using a clean spatula. Keep the stock container closed as much as possible.[21]

  • Seal and Re-weigh: Securely cap the container. Remove it from the fume hood and place it on the balance to determine the precise weight.

  • Adjust as Needed: If adjustments are necessary, return the sealed container to the fume hood, add or remove the powder, reseal, and re-weigh. Repeat until the desired mass is obtained.[29]

  • Dissolution: If preparing a solution, add the solvent to the powder directly within the fume hood.[21]

  • Cleanup: Dispose of the bench paper and any contaminated weighing paper as hazardous solid waste. Decontaminate the spatula and the work surface.

General Handling and Reaction Setup
  • Always handle the compound in a well-ventilated area, preferably a chemical fume hood.

  • Avoid creating dust. Use techniques that minimize the dispersal of powder.

  • Keep containers tightly closed when not in use.

  • Be aware of potential incompatibilities. Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents, as these could initiate a hazardous reaction.[12][13]

  • For reactions involving heating, use a well-controlled heating source (e.g., an oil bath with a temperature controller) and monitor the reaction temperature closely to stay well below the decomposition temperature range.[3][8]

PART 4: Storage and Stability

Proper storage is essential to maintain the integrity of the compound and to prevent hazardous situations.

Storage Conditions
ParameterGuidelineRationaleSource(s)
Temperature Room TemperaturePrevents thermal degradation. Avoid excessive heat.[11]
Atmosphere Ambient AirNo specific requirement for an inert atmosphere is indicated, but a dry environment is good practice.General Practice
Light Store in a dark place or an opaque container.While specific data on photochemical stability is lacking, fluorinated aromatic compounds can be susceptible to photolysis.[30][31]
Container Tightly sealed, original container.Prevents contamination and exposure to moisture.General Practice
Location Designated chemical storage cabinet. Away from incompatibles.Prevents accidental mixing with incompatible materials.[12][13]
Stability Considerations
  • Thermal Stability: As a nitroaromatic compound, there is a risk of exothermic decomposition at elevated temperatures. It is crucial to avoid storing the compound near heat sources.[3][8][9]

  • Photochemical Stability: Fluorinated aromatic compounds can undergo photolysis. While the C-F bond is strong, prolonged exposure to UV light could potentially lead to degradation.[23][30][31][32] Storing in an amber bottle or in a dark cabinet is a prudent measure.

  • Reactivity: The compound is a carboxylic acid and will react with bases. The nitro group can be reduced by various reducing agents.[13][22][33][34] These reactions can be exothermic and should be performed under controlled conditions.

PART 5: Emergency Procedures

Spill Cleanup Protocol

Prompt and correct response to a spill is critical to prevent exposure and further contamination.[2][25][35][36][37]

  • Evacuate and Alert: Immediately alert others in the area and restrict access.

  • Assess the Spill: For a small spill (a few grams) that is contained, trained laboratory personnel can proceed with cleanup. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Contain the Spill: Gently cover the solid spill with an inert absorbent material like sand, vermiculite, or a commercial spill absorbent.[26][38] Do not use combustible materials like paper towels for the initial containment.

  • Collect the Material: Carefully scoop the absorbed material into a designated hazardous waste container. Avoid creating dust during this process.[38]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[38]

  • Dispose of Waste: Seal and label the hazardous waste container and arrange for its disposal through your EHS department.

Spill_Response_Flowchart

First Aid Measures
  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

PART 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste.[1][35][38]

  • Solid Waste: Contaminated items such as gloves, weighing paper, and spill cleanup materials should be collected in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for halogenated organic waste. Do not mix with incompatible waste streams.[1]

  • Disposal Method: The recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration by a licensed professional waste disposal service.[38]

References

  • Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. [Link]

  • SciELO. Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. [Link]

  • ResearchGate. (PDF) ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. [Link]

  • National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • Triumvirate Environmental. Chemical Hygiene Plans. [Link]

  • Youngstown State University. OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation. [Link]

  • Emory University, Environmental Health and Safety Office. EHS-461, WEIGHING HAZARDOUS POWDERS. [Link]

  • The Journal of Organic Chemistry. The Synthesis and Thermal Decomposition of p-Nitrobenzoic t-Butylcarbonic Anhydride. [Link]

  • ACS Publications. Photoproduct Formation during the Photolysis of Fluorinated Pesticides. [Link]

  • Purdue University, Environmental Health and Safety. Chemical Hygiene Plan. [Link]

  • PubChem. 4-Fluoro-3-nitrobenzoic acid. [Link]

  • ACS Publications. Photolysis of fluorinated pharmaceuticals and pesticides in the presence of environmental nucleophiles. [Link]

  • EHS, University of Washington. Working Safely with Toxic Powders. [Link]

  • University of Manitoba. Chemical Spill Response Procedure. [Link]

  • The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • PubChem. 2-Nitrobenzoic acid. [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Directory of Engineering Controls. [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Controlling Exposure. [Link]

  • NES, Inc. NIOSH's Hierarchy of Controls. [Link]

  • Centers for Disease Control and Prevention (CDC). Engineering Controls Program. [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • National Institutes of Health (NIH). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

  • Purdue University, Department of Chemistry. Fluorine Safety. [Link]

  • Regulations.gov. NIOSH Hierarchy of Controls CDC. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • American Chemical Society. Photolysis of fluorinated pharmaceuticals and pesticides in the presence of environmental nucleophiles. [Link]

Sources

Application & Protocol Guide: 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic Acid as a Research Tool for Investigating the IDO1 Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is a novel small molecule compound with significant potential as a selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan degradation along the kynurenine pathway.[1][2] Under normal physiological conditions, IDO1 is involved in immune tolerance; however, its upregulation in the tumor microenvironment is a critical mechanism of cancer immune evasion.[2] By depleting local tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 suppresses the activity of effector T cells, enabling tumor growth.[3] Consequently, IDO1 has emerged as a major therapeutic target in immuno-oncology.[1][2]

This guide provides a comprehensive overview and detailed protocols for utilizing this compound (hereafter referred to as "FMPN-BA") as a potent research tool to investigate IDO1 biology in both enzymatic and cellular contexts.

Physicochemical Properties of FMPN-BA

The structural features of FMPN-BA, including the nitrobenzoic acid moiety and the substituted phenyl ring, are common in various enzyme inhibitors.[4][5][6] These properties are essential for its handling, solubility, and potential interaction with the IDO1 active site.

PropertyValueSource
Molecular Formula C₁₄H₁₀FNO₅Calculated
Molecular Weight 291.23 g/mol Calculated
Appearance Off-white to pale yellow solidPredicted
Solubility Soluble in DMSO, DMF, and EthanolPredicted
Storage Store at -20°C, protect from lightRecommended

Proposed Mechanism of Action

FMPN-BA is hypothesized to act as a competitive inhibitor of IDO1. The enzyme's active site, which houses a heme cofactor, is divided into several pockets that accommodate the tryptophan substrate.[6][7] The structural characteristics of FMPN-BA suggest it can occupy this active site, preventing tryptophan binding and subsequent catabolism. The nitro group and fluoro-methoxy substitutions are critical for establishing specific interactions within the binding pockets, potentially conferring high affinity and selectivity. By inhibiting IDO1, FMPN-BA is expected to block the production of kynurenine, thereby restoring local tryptophan levels and alleviating immunosuppression.

IDO1_Pathway cluster_TME Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by T_Cell Effector T Cell Tryptophan->T_Cell Essential for Activation Kynurenine Kynurenine IDO1->Kynurenine Produces Kynurenine->T_Cell Suppresses FMPN_BA FMPN-BA FMPN_BA->IDO1 Inhibits

Caption: Hypothesized mechanism of FMPN-BA in the IDO1 pathway.

Application 1: In Vitro IDO1 Enzymatic Inhibition Assay

This protocol details a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of FMPN-BA against purified recombinant human IDO1. The assay measures the production of N-formylkynurenine (NFK), which is then converted to kynurenine for detection.

Rationale

This cell-free system allows for the direct assessment of the compound's inhibitory effect on the enzyme without confounding factors like cell permeability or metabolism. The assay mixture includes essential co-factors like ascorbic acid and methylene blue to maintain the heme iron of IDO1 in its active, reduced ferrous state.[8][9]

Materials

  • Recombinant Human IDO1 (His-tagged)

  • IDO1 Assay Buffer: 50 mM Potassium Phosphate, pH 6.5

  • L-Tryptophan (Substrate)

  • L-Ascorbic Acid (Reductant)

  • Methylene Blue (Electron Carrier)

  • Catalase

  • FMPN-BA (Test Inhibitor)

  • Epacadostat (Positive Control Inhibitor)

  • Trichloroacetic Acid (TCA), 30% w/v

  • 96-well UV-transparent microplates

Protocol Steps

  • Reagent Preparation:

    • Prepare a 2X Assay Reaction Mix in IDO1 Assay Buffer containing: 800 µM L-Tryptophan, 40 mM L-Ascorbic Acid, 20 µM Methylene Blue, and 200 µg/mL Catalase.

    • Prepare a serial dilution of FMPN-BA in DMSO, then dilute further in IDO1 Assay Buffer to achieve 2X final concentrations. Ensure the final DMSO concentration in the assay is ≤0.5%.[10]

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the 2X FMPN-BA dilutions or control solutions (Buffer for "Positive Control", Epacadostat for "Reference Inhibitor", Buffer for "Blank").

    • Add 40 µL of diluted IDO1 enzyme (e.g., 40 ng/µL) to all wells except the "Blank". Add 40 µL of Assay Buffer to the "Blank" well.[10]

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 10 µL of the 2X Assay Reaction Mix to all wells to start the reaction.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Terminate Reaction & Develop Signal:

    • Stop the reaction by adding 20 µL of 30% TCA.[11]

    • Incubate the plate at 50°C for 30 minutes to hydrolyze the NFK product to kynurenine.[11]

    • Centrifuge the plate to pellet precipitated protein.

  • Data Acquisition:

    • Measure the absorbance of the supernatant at 321 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the absorbance of the "Blank" from all other readings.

    • Calculate the percent inhibition for each FMPN-BA concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

    • Plot percent inhibition versus log[FMPN-BA] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow_Enzymatic prep 1. Prepare Reagents (Buffer, Inhibitor, Enzyme) plate 2. Plate Inhibitor & Enzyme prep->plate pre_incubate 3. Pre-incubate (37°C, 10 min) plate->pre_incubate start_rxn 4. Add Substrate Mix pre_incubate->start_rxn incubate 5. Incubate (37°C, 30-60 min) start_rxn->incubate stop_rxn 6. Terminate with TCA incubate->stop_rxn develop 7. Heat to Hydrolyze NFK (50°C, 30 min) stop_rxn->develop read 8. Read Absorbance (321 nm) develop->read analyze 9. Calculate IC50 read->analyze

Caption: Workflow for the in vitro IDO1 enzymatic inhibition assay.

Application 2: Cell-Based IDO1 Activity Assay

This protocol measures the ability of FMPN-BA to inhibit IDO1 activity within a cellular environment. HeLa or SKOV-3 cells are stimulated with interferon-gamma (IFN-γ) to induce endogenous IDO1 expression.[3][11][12]

Rationale

This assay provides a more physiologically relevant assessment of the inhibitor's efficacy, accounting for cell permeability, stability, and engagement with the target in its native context. Kynurenine production is measured in the cell culture supernatant.[3][13]

Materials

  • HeLa cells (or other IDO1-inducible cell line)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Human Interferon-gamma (IFN-γ)

  • FMPN-BA

  • Trichloroacetic Acid (TCA), 6.1 N

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

Protocol Steps

  • Cell Seeding:

    • Seed HeLa cells in a 96-well plate at a density of 1-3 x 10⁴ cells/well and allow them to attach overnight.[3][11]

  • IDO1 Induction and Compound Treatment:

    • The next day, replace the medium with fresh medium containing 100 ng/mL IFN-γ to induce IDO1 expression.[2][3]

    • Immediately add serial dilutions of FMPN-BA to the appropriate wells. Include "Vehicle Control" (DMSO) and "No IFN-γ" controls.

    • Incubate for 24-48 hours at 37°C, 5% CO₂.[2][11]

  • Kynurenine Measurement:

    • After incubation, carefully transfer 140 µL of supernatant from each well to a new 96-well plate.

    • Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze any remaining NFK.[11]

    • Centrifuge the plate to pellet any precipitate.

    • Transfer 100 µL of the TCA-treated supernatant to a fresh plate.

    • Add 100 µL of Ehrlich's Reagent to each well and incubate at room temperature for 10 minutes. A yellow color will develop in the presence of kynurenine.

  • Data Acquisition:

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Use a kynurenine standard curve to quantify the concentration in each sample.

    • Calculate the percent inhibition of kynurenine production for each FMPN-BA concentration relative to the IFN-γ-stimulated "Vehicle Control".

    • Determine the cellular IC₅₀ value by plotting percent inhibition versus log[FMPN-BA].

Application 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful biophysical method to verify direct binding of a compound to its target protein in a cellular setting.[14] The principle is that ligand binding stabilizes the target protein, resulting in a higher denaturation temperature.[15][16]

Rationale

This assay provides definitive evidence of target engagement. A positive thermal shift in the presence of FMPN-BA confirms that the compound directly interacts with and stabilizes the IDO1 protein inside intact cells, validating it as the mechanistic target.[17][18]

Materials

  • HeLa cells treated with IFN-γ to express IDO1

  • FMPN-BA

  • PBS and Protease Inhibitor Cocktail

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Thermocycler or heating blocks

  • SDS-PAGE and Western Blotting reagents

  • Anti-IDO1 primary antibody and corresponding secondary antibody

Protocol Steps

  • Cell Treatment:

    • Treat IFN-γ-induced HeLa cells with a saturating concentration of FMPN-BA (e.g., 10x cellular IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[15]

  • Protein Detection:

    • Collect the supernatant and determine the protein concentration.

    • Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western Blotting using an anti-IDO1 antibody.

  • Data Analysis:

    • Quantify the band intensity for IDO1 at each temperature for both vehicle- and FMPN-BA-treated samples.

    • Plot the percentage of soluble IDO1 relative to the non-heated control against the temperature for both conditions.

    • A shift of the melting curve to a higher temperature in the FMPN-BA-treated sample indicates target stabilization and engagement.

Workflow_CETSA treat 1. Treat Cells (Vehicle vs. FMPN-BA) heat 2. Heat Aliquots (Temperature Gradient) treat->heat lyse 3. Lyse Cells (Freeze-Thaw) heat->lyse centrifuge 4. Separate Soluble Fraction (High-Speed Centrifugation) lyse->centrifuge wb 5. Western Blot for IDO1 centrifuge->wb analyze 6. Plot Melting Curves & Compare Shift wb->analyze

Caption: Workflow for CETSA® to confirm FMPN-BA target engagement.

References

  • High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form.
  • Chemical structures of selected indoleamine 2,3-dioxygenase 1(IDO1) inhibitors (7–14).
  • Chemical structures of indoleamine 2,3-dioxygenase (IDO1) and...
  • Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1).
  • Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.Annual Reviews.
  • Quantification of IDO1 enzyme activity in normal and malignant tissues.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.PubMed Central.
  • Technical Support Center: IDO1 Inhibitor Screening and Assay Troubleshooting.BenchChem.
  • CETSA.CETSA.se.
  • Thermal shift assay.Wikipedia.
  • Cell based functional assays for IDO1 inhibitor screening and characterization.
  • Application Notes and Protocols for Measuring IDO1 Activity in Cells with Ido1-IN-16.BenchChem.
  • IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism.
  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356) - Technical Bulletin.Sigma-Aldrich.
  • IDO1 Inhibitor Screening Assay Kit.BPS Bioscience.
  • A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals.BenchChem.
  • IDO1 inhibitory activity and cytotoxicity of flavonoids (4–6) were...
  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling challenging compounds. This guide provides in-depth troubleshooting strategies and protocols specifically designed for researchers, scientists, and drug development professionals working with compounds like 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, which exhibit poor solubility even in powerful solvents like Dimethyl Sulfoxide (DMSO). Our approach is rooted in foundational physicochemical principles to empower you to overcome these common yet critical experimental hurdles.

Introduction: The Solubility Challenge

This compound is a complex organic molecule with multiple functional groups: a carboxylic acid, a nitro group, and a fluoro-methoxy substituted biphenyl-like core. This structure confers significant aromaticity and potential for strong crystal lattice energy, making it poorly soluble in aqueous solutions and often challenging to dissolve at high concentrations in DMSO.

Dimethyl sulfoxide (DMSO) is a potent, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of polar and nonpolar compounds.[1][2] However, its effectiveness can be limited by factors such as compound aggregation, moisture content, and the physicochemical properties of the solute itself. This guide will walk you through a logical, stepwise process to achieve complete dissolution and maintain the stability of your compound in solution.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the solubilization process in a direct question-and-answer format.

Q1: My compound, this compound, is not dissolving in 100% DMSO at room temperature. What are my first steps?

A1: This is a frequent challenge with highly crystalline aromatic compounds. Before exploring more complex chemical modifications, a systematic physical approach should be applied. The goal is to provide sufficient energy to overcome the compound's crystal lattice energy and facilitate its interaction with DMSO molecules.

Initial Troubleshooting Protocol:

  • Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO (≤0.05% water). DMSO is highly hygroscopic, and absorbed water can significantly decrease its ability to solubilize many organic compounds.[3][4]

  • Mechanical Agitation (Vortexing): Vigorously vortex the sample for 1-2 minutes. This increases the surface area of the solid particles exposed to the solvent.

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes.[3][5] Sonication uses high-frequency sound waves to create micro-vibrations that break apart compound aggregates, enhancing dissolution.

  • Gentle Warming: If the compound remains insoluble, warm the solution in a water bath at 37-40°C for 15-20 minutes.[5] Increased temperature enhances the kinetic energy of the system, which often favors the endothermic process of dissolving a solid.[6]

    • Caution: Always be mindful of the thermal stability of your compound. Do not exceed temperatures that could cause degradation. DMSO itself is thermally stable below 150°C but can decompose at its boiling point (189°C).[7][8]

If solubility is still not achieved after this sequence, it indicates that physical methods alone are insufficient.

G start Start: Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso check1 Completely Dissolved? add_dmso->check1 vortex Vortex (1-2 min) & Sonicate (10-15 min) check1->vortex No success Success: Solution Prepared check1->success Yes check2 Completely Dissolved? vortex->check2 warm Gentle Warming (37-40°C) check2->warm No check2->success Yes check3 Completely Dissolved? warm->check3 fail Insoluble: Proceed to Chemical Modification (Q2) check3->fail No check3->success Yes

Caption: Initial troubleshooting workflow for dissolving compounds in DMSO.
Q2: I have tried physical methods without success. What is the most effective chemical strategy to improve solubility in DMSO?

A2: The key is to recognize that this compound is, as its name implies, a carboxylic acid . The solubility of carboxylic acids is highly dependent on their protonation state.[9][10] In its neutral (protonated) form, the molecule is less polar and more likely to remain in its crystalline state. By converting the acid to its corresponding carboxylate salt (the conjugate base), you introduce an ionic character that dramatically increases its affinity for a polar solvent like DMSO.

Strategy: pH Modification via Base Addition

The most direct way to achieve this is by adding a small amount of a suitable base. This deprotonates the carboxylic acid group (-COOH) to form a carboxylate anion (-COO⁻).

Recommended Protocol:

  • Prepare a Base Stock: Prepare a low-concentration stock solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), for example, 1 M in water.

  • Calculate Molar Equivalents: Determine the molar quantity of your compound in the DMSO solution.

  • Micro-addition of Base: Add a sub-molar equivalent (e.g., 0.1 equivalents) of the base stock solution to your DMSO suspension.

  • Agitate and Observe: Vortex the solution and observe for any changes in solubility.

  • Titrate to Dissolution: Continue adding the base in small increments (e.g., 0.1-0.2 equivalents at a time) with vortexing after each addition, until the compound fully dissolves. Often, only 1.0 to 1.1 molar equivalents of base are needed.

Causality: The resulting sodium or potassium salt of your compound is an ionic species. The strong ion-dipole interactions between the carboxylate anion and the highly polar DMSO solvent are much more energetically favorable than the intermolecular forces holding the neutral acid in its crystal lattice. While pH is not formally defined in DMSO as it is in water, the principle of acid-base chemistry still applies and governs the compound's form.[11][12]

Q3: My compound dissolved in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. Why is this happening and how can I prevent it?

A2: This common problem is known as "crashing out" or precipitation upon dilution.[3][13] It occurs because the compound, while soluble in the high-concentration organic DMSO environment, is poorly soluble in the final aqueous medium of your experiment.[14] The sharp decrease in the concentration of the organic solvent upon dilution causes the compound to fall out of solution.

Mitigation Strategies and Protocols:

StrategyPrincipleProsCons
1. Stepwise Dilution Gradually lowers the DMSO concentration, preventing a sudden environmental shock to the compound.Simple, no extra reagents needed.May not be sufficient for extremely insoluble compounds.
2. Intermediate Solvent Use a solvent miscible with both DMSO and water (e.g., ethanol, PEG400) as a bridge.Can improve solubility for some compounds.Adds another variable to the experiment; the intermediate solvent may have its own bioactivity.[15]
3. Lower Stock Concentration Start with a more dilute, but fully solubilized, stock in DMSO.Reduces the magnitude of the concentration gradient upon dilution.May not be feasible if a high final concentration is required.
4. Formulation Excipients Incorporate solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) into the final aqueous buffer.[15][16][17]Highly effective for many compounds.Excipients can interfere with assays or have cytotoxic effects.[15] Must be rigorously controlled for.

Recommended Protocol: Stepwise Dilution

This is the most straightforward method to try first.

  • Prepare your high-concentration stock in 100% DMSO (e.g., 20 mM).

  • Create an intermediate dilution series in solutions with decreasing DMSO content. For example, make a 1:5 dilution into a 50% DMSO / 50% aqueous buffer solution.

  • From this intermediate dilution, perform the final dilution into your 100% aqueous assay buffer. This ensures the final DMSO concentration is low (typically <0.5%) while minimizing precipitation.[5][18]

G cluster_direct Direct Dilution cluster_stepwise Stepwise Dilution stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution 2 mM in 50% DMSO/Buffer stock->intermediate 1:5 Dilution precipitate Precipitation Risk stock->precipitate 1:1000 Dilution (High Risk) final Final Concentration (e.g., 10 µM) in <0.5% DMSO in Buffer intermediate->final 1:200 Dilution (Low Risk)

Caption: Comparison of direct vs. stepwise dilution to prevent precipitation.

Part 2: Frequently Asked Questions (FAQs)

  • What is the maximum concentration of DMSO my cell-based assay can tolerate?

    • Most cell lines can tolerate DMSO up to 0.5% (v/v), but some are sensitive even at 0.1%.[5] It is critical to keep the final concentration of DMSO consistent across all wells, including a "vehicle control" that contains only the assay medium and the same final concentration of DMSO used for your compound.[15][19]

  • My DMSO solidifies in the lab. Is it still usable?

    • Yes. DMSO has a relatively high freezing point of 18.5°C (65.3°F).[1] It is common for it to freeze at or slightly below room temperature. To use it, simply warm the bottle in a water bath until it is completely liquid and ensure it is mixed thoroughly before use. This does not affect its quality.

  • How should I store my compound stock solutions in DMSO?

    • To maintain compound integrity and avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into small, single-use volumes in appropriate vials.[5][20] Store these aliquots at -20°C or -80°C.[15] The stability of compounds in DMSO can vary, with some degradation possible over long periods, even when frozen.[21]

References
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Gaylord Chemical Corporation. (2005). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2011). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. Retrieved from [Link]

  • Åqvist, J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Åqvist, J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Kozik, V., et al. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Retrieved from [Link]

  • Perlara. (2016). DMSO and Drug Discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Solvent Effects-Relative Conditions and pKa. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Relative Conditions and pKa. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important biaryl intermediate. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your synthetic strategy.

Overview of Synthetic Strategy

The most robust and common route to this compound involves a palladium-catalyzed cross-coupling reaction, typically the Suzuki-Miyaura reaction. The optimal strategy involves coupling two pre-functionalized aromatic rings to avoid problematic regioselectivity issues associated with late-stage nitration. The recommended precursors are 4-fluoro-3-methoxyphenylboronic acid and an aryl halide such as 3-bromo-5-nitrobenzoic acid (or its corresponding ester).

This guide will focus on troubleshooting the common pitfalls encountered during this Suzuki-Miyaura coupling pathway and subsequent purification.

Section 1: Suzuki-Miyaura Coupling Pitfalls

The Suzuki-Miyaura reaction is a powerful tool, but its success is highly dependent on a number of interdependent parameters.[1] Issues like low conversion, catalyst deactivation, and competing side reactions are common hurdles.

Q1: My Suzuki coupling reaction has stalled or shows low conversion to the desired biaryl product. What are the likely causes?

A1: Low or incomplete conversion in a Suzuki-Miyaura coupling is a frequent issue that can typically be traced back to one of four areas: the catalyst's health, the integrity of the boronic acid, the choice of base and solvent, or the reaction temperature.

Core Causality: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A failure in any of these steps will halt or slow the reaction. The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-determining and highly sensitive to the reaction conditions.[3]

Troubleshooting Workflow:

  • Catalyst Integrity: The active catalyst is a Pd(0) species. If you started with a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions are sufficient to reduce it to Pd(0) in situ. More critically, the Pd(0) species is sensitive to oxygen, which can oxidize it to an inactive Pd(II) state, leading to catalyst death and the formation of palladium black.

    • Solution: Ensure all solvents are rigorously degassed using methods like sparging with argon or nitrogen, or through freeze-pump-thaw cycles. Maintain a positive pressure of an inert atmosphere throughout the reaction.

  • Boronic Acid Quality: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the -B(OH)₂ group with -H) and formation of inactive boroxine anhydrides upon storage.[4]

    • Solution: Use fresh, high-quality boronic acid. If its quality is suspect, consider converting it to a more stable potassium trifluoroborate salt or a pinacol ester, which are more resistant to protodeboronation and can be used directly.[5]

  • Base and Solvent Selection: The base is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which is essential for efficient transmetalation.[3] The solvent must be able to dissolve the reactants and facilitate the interaction of aqueous and organic phases if a biphasic system is used.

    • Solution: For coupling with an electron-deficient aryl bromide like 3-bromo-5-nitrobenzoic acid, a moderately strong base is often optimal. Aqueous K₂CO₃ or Cs₂CO₃ are excellent starting points. If the reaction is sluggish, switching to a stronger base like K₃PO₄ may help. Common solvent systems include dioxane/water, toluene/ethanol/water, or DMF/water.[6]

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.

    • Solution: A typical temperature range for these couplings is 80-100 °C. If conversion is low, a modest increase in temperature may be beneficial, but this should be done cautiously while monitoring for byproduct formation.

G start Low Conversion Observed check_degas Were solvents rigorously degassed? start->check_degas degas_solvents Action: Re-run with properly degassed solvents & inert atm. check_degas->degas_solvents No check_boronic Is boronic acid fresh and pure? check_degas->check_boronic Yes degas_solvents->start Retry use_fresh_boronic Action: Use fresh boronic acid or convert to stable ester/salt. check_boronic->use_fresh_boronic No check_base Is the base/solvent combination optimal? check_boronic->check_base Yes use_fresh_boronic->start Retry change_base Action: Switch to a stronger base (e.g., K2CO3 -> K3PO4) or adjust solvent system. check_base->change_base No check_temp Is temperature appropriate? check_base->check_temp Yes change_base->start Retry increase_temp Action: Cautiously increase temperature (e.g., 80°C -> 95°C). check_temp->increase_temp No success Problem Resolved check_temp->success Yes increase_temp->start Retry

Caption: Troubleshooting workflow for low Suzuki coupling conversion.
Q2: I'm observing a significant amount of a nonpolar byproduct that appears to be a symmetrical dimer of my boronic acid partner. What is this and how can I prevent it?

A2: This byproduct is almost certainly the result of homocoupling , where two molecules of the boronic acid (4-fluoro-3-methoxyphenylboronic acid) react with each other.

Core Causality: Homocoupling is primarily promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[4] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two boronic acid molecules. This side reaction consumes your valuable boronic acid and catalyst, reducing the yield of the desired cross-coupled product.

Preventative Measures:

  • Rigorous Degassing: This is the most critical factor. The homocoupling side reaction is directly linked to the presence of dissolved oxygen. Use at least three freeze-pump-thaw cycles for your solvent mixture for maximum effectiveness. Alternatively, sparging with an inert gas like argon for 30-60 minutes can suffice.

  • Use of High-Purity Reagents: Ensure your palladium catalyst and other reagents are not contaminated with oxidants.

  • Controlled Reagent Addition: In some cases, adding the boronic acid portion-wise or via syringe pump can maintain a low instantaneous concentration, which may disfavor the second-order homocoupling reaction relative to the desired cross-coupling.

Q3: My mass spec analysis shows a byproduct corresponding to the loss of the boronic acid group, resulting in 1-fluoro-2-methoxybenzene. What is this side reaction?

A3: This side reaction is protodeboronation , the cleavage of the C–B bond and its replacement with a C–H bond. It is a common and often underestimated source of yield loss in Suzuki-Miyaura couplings.

Core Causality: Protodeboronation can be catalyzed by acid or base and is often promoted by elevated temperatures. In the basic conditions of the Suzuki coupling, the boronate species can be protonated by water or other protic sources in the reaction mixture, leading to the undesired side product. Electron-deficient arylboronic acids can be particularly susceptible to this process.[7]

Minimization Strategies:

  • Choice of Base: While a base is necessary, an excessively strong base or prolonged reaction times at high temperatures can exacerbate protodeboronation. Using the mildest base that still provides an adequate reaction rate (e.g., K₂CO₃) is a good starting point.

  • Temperature Control: Avoid unnecessarily high reaction temperatures. Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., 80-90 °C).

  • Use of Boronic Esters: Boronate esters, such as pinacol esters (Ar-Bpin), are significantly more stable towards protodeboronation than the corresponding boronic acids.[7] They slowly hydrolyze in the reaction medium to release the boronic acid, keeping its instantaneous concentration low and minimizing the opportunity for this side reaction.[8][9]

G cluster_0 Desired Cross-Coupling cluster_1 Competing Side Reactions ArBOH2 Ar-B(OH)₂ Product Ar-Ar' ArBOH2->Product ArX Ar'-X ArX->Product Pd_cat Pd(0) Cat. ArBOH2_side Ar-B(OH)₂ Homocoupling Ar-Ar (Homocoupling) ArBOH2_side->Homocoupling O₂, Pd(II) Protodeboronation Ar-H (Protodeboronation) ArBOH2_side->Protodeboronation Base, H₂O

Caption: Desired Suzuki pathway vs. common side reactions.

Section 2: Nitration-Related Challenges

While the recommended route uses a pre-nitrated starting material, some researchers may attempt a late-stage nitration. This approach is fraught with difficulty.

Q4: I attempted to nitrate 3-(4-Fluoro-3-methoxyphenyl)benzoic acid directly and obtained a complex mixture of products. Why did this happen?

A4: Direct nitration of the biaryl backbone is not recommended due to competing directing effects from the substituents on both rings, leading to poor regiochemical control.

Core Causality: Electrophilic aromatic substitution (nitration) is governed by the electronic properties of the groups already on the ring.[10]

  • Ring A (Benzoic Acid Ring): The carboxylic acid (-COOH) is a deactivating, meta-directing group. The large aryl substituent is weakly activating and ortho, para-directing. Nitration is therefore directed to the positions ortho to the aryl group.

  • Ring B (Fluoromethoxy Ring): The methoxy (-OCH₃) group is a strongly activating, ortho, para-directing group. The fluorine (-F) is a deactivating, ortho, para-directing group.[11] The combined effect strongly activates this ring for nitration.

The nitronium ion (NO₂⁺) will preferentially attack the more activated fluoromethoxy ring, leading to a mixture of isomers and potential oxidation byproducts under the harsh nitrating conditions.[11][12] Synthesizing the molecule from pre-nitrated building blocks (like 3-bromo-5-nitrobenzoic acid) provides absolute control over the position of the nitro group.

Section 3: Purification Troubleshooting

Q5: My final product is off-color (grey/black) and fails the palladium residue test. How can I effectively remove the palladium catalyst?

A5: The grey or black color is characteristic of residual palladium, often in the form of palladium black. Its removal is critical, especially for pharmaceutical applications.

Recommended Methods for Palladium Removal:

  • Activated Carbon Treatment: After the reaction workup, dissolve the crude product in a suitable solvent (e.g., ethyl acetate, ethanol) and treat with a small amount of activated carbon (charcoal) at a slightly elevated temperature for 30-60 minutes. The palladium species adsorb onto the carbon, which can then be removed by filtration through a pad of Celite®.

  • Thiol-Based Scavengers: For more stubborn cases, specific palladium scavengers are highly effective. These are typically silica gel or polymers functionalized with thiol (-SH) groups (e.g., QuadraSil® MP, SiliaMetS® Thiol), which have a high affinity for palladium. The crude product is passed through a plug of the scavenger resin or stirred with it in solution.

  • Aqueous Washes: Sometimes, washing the organic solution of the product with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help extract residual palladium.

Q6: How do I effectively purify the final product to >99% purity?

A6: Recrystallization is the most effective method for purifying the final carboxylic acid product.

Core Principles: The key is to select a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. The acidic nature of the product is also a critical handle.

Detailed Recrystallization Protocol:

  • Workup pH Adjustment: During the initial aqueous workup, ensure the aqueous layer is acidified to a pH of ~1-2 with an acid like HCl. This fully protonates the carboxylic acid, making it significantly less soluble in water and forcing it into the organic layer or causing it to precipitate.[11]

  • Solvent Selection: A mixture of a polar protic solvent and water is often ideal.

    • Recommended System: Ethanol/Water or Acetic Acid/Water.

  • Procedure: a. Dissolve the crude solid in a minimum amount of the hot primary solvent (e.g., ethanol or acetic acid). b. While hot, add the anti-solvent (water) dropwise until the solution becomes faintly cloudy (the cloud point). c. Add a few more drops of the primary solvent until the solution becomes clear again. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for at least one hour. Slow cooling is crucial for the formation of large, pure crystals. e. Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold solvent mixture or pure cold water, and dry under vacuum.

Section 4: Recommended Protocol & Data Summary

This protocol is a robust starting point for the synthesis. Optimization may be required based on lab-specific conditions.

Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-bromo-5-nitrobenzoic acid (1.0 equiv), 4-fluoro-3-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1-3 mol%).

  • Solvent Addition & Degassing: Add the solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v). Degas the mixture thoroughly by sparging with argon for 30 minutes.

  • Reaction: Heat the reaction mixture to 90-95 °C under a positive pressure of argon. Monitor the reaction progress by TLC or LCMS until the 3-bromo-5-nitrobenzoic acid is consumed (typically 4-12 hours).

  • Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite® to remove inorganic salts and some palladium residues. c. Transfer the filtrate to a separatory funnel and wash with water. d. Acidify the aqueous layer from the wash with 2M HCl to pH ~2, which may precipitate some product. Extract this aqueous layer again with ethyl acetate. e. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization as described in Q6.

Table 1: Summary of Recommended Reaction Parameters

ParameterRecommended Value/ReagentRationale & Notes
Aryl Halide 3-Bromo-5-nitrobenzoic acidThe bromide offers a good balance of reactivity and stability.
Boron Reagent 4-Fluoro-3-methoxyphenylboronic acidUse 1.1-1.3 equivalents to drive the reaction to completion.
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄1-3 mol%. Pd(dppf)Cl₂ is often more robust and effective for challenging substrates.
Base K₂CO₃ or Cs₂CO₃2.0-3.0 equivalents. Cs₂CO₃ is more soluble and can accelerate slow reactions.[2]
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OBiphasic systems are standard. Ensure proper degassing.[6]
Temperature 85-100 °CBalance between reaction rate and catalyst/reagent stability.
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent catalyst oxidation and homocoupling.[4]

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][2]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. (A representative article on the topic, not the direct source of the search result). A similar concept is discussed in the search results regarding hydrolysis. [Link][8][9]

  • Cammidge, A. N., & Crépy, K. V. L. (2004). The Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates with aryl and vinyl chlorides. Chemical Communications, (15), 1722-1723. (A representative article on the topic, not the direct source of the search result). The stability of trifluoroborates is a key concept. [Link][8][9]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][4]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. (A representative article on the topic, not the direct source of the search result). The role of boronic esters is discussed in the search results. [Link][7]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. [Link][13]

  • Wikipedia. (n.d.). Ullmann reaction. [Link][14]

  • PrepChem. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link][15]

  • Wang, Y., et al. (2014). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. [Link][12]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link][5]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][1]

  • El-Batta, A., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA. [Link][6]

  • MasterOrganicChemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link][10]

Sources

Technical Support Center: Stability of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in aqueous solutions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction

This compound is a complex organic molecule with functional groups that dictate its reactivity and stability. Understanding its behavior in aqueous solutions is critical for consistent and reliable experimental outcomes. This guide addresses potential stability issues by examining the plausible degradation pathways based on the compound's structural motifs: a nitro-substituted benzoic acid and a fluoro-methoxyphenyl group.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing or reducing agents. The carboxylic acid and nitro groups are particularly susceptible to pH-dependent reactions and photodegradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, several degradation pathways are plausible:

  • Hydrolysis: The methoxy group on the phenyl ring could be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally less common for aryl ethers.

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light.[1] UV exposure can lead to the reduction of the nitro group or other complex photoreactions.[1] The presence of a methoxy group may play a role in the photostability.[2]

  • pH-mediated degradation: The carboxylic acid group's ionization state is pH-dependent, which can influence the molecule's overall electronic properties and susceptibility to degradation. Similar nitrobenzoic acid compounds have shown instability in both acidic and alkaline conditions.[3][4]

  • Reduction of the nitro group: The nitro group can be chemically or enzymatically reduced to a nitroso and then to an amino group.[5]

Q3: What are the visual signs of degradation in my aqueous solution?

A3: Degradation may be indicated by a change in color (e.g., development of a yellow or brown tint), the formation of a precipitate, or a change in the solution's clarity. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.

Q4: How should I prepare and store aqueous solutions of this compound to maximize stability?

A4: To maximize stability:

  • Control pH: Prepare solutions in a buffered system within a neutral to slightly acidic pH range, if compatible with your experimental design. Aromatic carboxylic acids are generally more soluble in basic solutions where they form a carboxylate salt.[6]

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[7]

  • Control Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or lower) for long-term storage.

  • Use High-Purity Water: Use purified water (e.g., HPLC-grade) to minimize contaminants that could catalyze degradation.

  • Consider Co-solvents: If aqueous solubility is low, consider using a co-solvent like acetonitrile or methanol. However, be aware that co-solvents can also influence the degradation pathway.[8]

Troubleshooting Guide

Issue Possible Causes Recommended Actions & Solutions
Precipitation in Solution Poor aqueous solubility, especially at acidic pH.- Adjust the pH to a more basic range to increase solubility by forming the carboxylate salt.[6]- Consider using a co-solvent such as acetonitrile or methanol to improve solubility.[8]- Prepare a more dilute solution if experimentally feasible.
Discoloration (Yellowing) Photodegradation or chemical degradation of the nitroaromatic moiety.- Strictly protect the solution from light at all stages of preparation, storage, and handling.[7]- Prepare fresh solutions before use.- Analyze the solution using HPLC-UV/Vis to identify potential degradation products.
Loss of Potency/Concentration Chemical degradation (e.g., hydrolysis, reduction of nitro group).- Perform a forced degradation study to identify the conditions causing instability (see Protocol 1).- Adjust pH, storage temperature, and light exposure based on the stability data.- Ensure the analytical method is stability-indicating (see Protocol 2).
Unexpected Peaks in HPLC Formation of degradation products.- Characterize the new peaks using LC-MS to identify the degradation products.- Compare the chromatogram to samples subjected to forced degradation to confirm the source of the impurities.- Optimize storage and handling conditions to minimize the formation of these products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation (stress testing) study to identify the degradation pathways and the intrinsic stability of the molecule.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • pH meter, validated HPLC system with UV or PDA detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Treat as in the acid hydrolysis step.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep the sample at room temperature for a defined period.

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber with a controlled light source (e.g., UV and visible light) for a defined period.[7] Keep a control sample wrapped in foil.

  • Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 60 °C) in the dark.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the stressed samples along with a control (unstressed) sample.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the intact drug from its potential degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.

Starting Chromatographic Conditions:

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Monitor at a wavelength of maximum absorbance (e.g., determined by UV scan) and a broader range with a PDA detector.
Injection Volume 10 µL

Procedure:

  • Method Optimization: Inject the stressed samples from the forced degradation study. Optimize the mobile phase composition, gradient, and other parameters to achieve baseline separation between the parent peak and all degradation product peaks.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is critical and must demonstrate that the method can unequivocally assess the compound in the presence of its degradation products.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its functional groups.

G cluster_main This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products A Intact Molecule B Light (Photolysis) A->B C Acid/Base (Hydrolysis) A->C D Oxidizing/Reducing Agents A->D E Reduced Nitro Group (e.g., Amino derivative) B->E H Ring Cleavage Products B->H G Decarboxylation Product C->G D->E F Hydroxylated Phenyl Ring D->F G A Prepare Aqueous Solution (Buffered, protected from light) B Initial Analysis (t=0) (HPLC for purity and concentration) A->B C Forced Degradation Study (pH, Light, Temp, Oxidation) B->C D Develop Stability-Indicating HPLC Method C->D E Analyze Stressed Samples D->E F Identify Degradation Products (LC-MS) E->F G Determine Degradation Rate and Pathway F->G H Optimize Formulation & Storage Conditions G->H

Caption: Workflow for assessing aqueous stability.

References

  • Spain, J. C. (2000). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 64(3), 441-485.
  • Flávia A. S. C. et al. (2013). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
  • ResearchGate. (2025). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology, 5, 592.
  • Karegoudar, T. B., & Pujar, B. G. (1995). Microbial degradation of substituted benzoic acids. Indian Journal of Experimental Biology, 33(1), 1-8.
  • Cartwright, N. J., & Cain, R. B. (1959). Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. Biochemical Journal, 73(2), 305–314.
  • Powers, K. W., & Arnold, W. A. (2019). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 53(15), 8826–8836.
  • Coenen, H. H., & Klatte, B. (1997). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Journal of Labelled Compounds and Radiopharmaceuticals, 40(1-3), 222-224.
  • ResearchGate. (2025). Encapsulation of benzene carboxylic acids using cyclodextrins. Retrieved from [Link]

  • A2Z Chemical. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-nitrobenzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 4-nitrophenyl ester. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Umezawa, N., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(14), 6519–6521.
  • Slideshare. (2016). AROMATIC CARBOXYLIC ACIDS (1).pdf. Retrieved from [Link]

  • Google Patents. (1998). US5744628A - Process for the preparation of esters of aromatic carboxylic acids.
  • ResearchGate. (2017). Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. Retrieved from [Link]

  • LookChem. (n.d.). Aromatic carboxylic acid ester. Retrieved from [Link]

  • ResearchGate. (2016). Influence of Methoxy-substituents on the strength of Br…Br type II halogen bonds in bromobenzoic acid. Retrieved from [Link]

  • PubChem. (2026). 3-Fluoro-4-hydroxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (2016). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

Sources

Troubleshooting unexpected results with 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid (CAS 1261967-46-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile, yet challenging, molecule. Here, we address common and unexpected issues you may encounter during synthesis, purification, and experimental use, providing in-depth, field-proven insights in a direct question-and-answer format.

Section 1: Synthesis & Reaction Troubleshooting

The synthesis of this compound, a substituted biphenyl carboxylic acid, is most commonly achieved via Suzuki-Miyaura coupling. This section will focus on troubleshooting this critical reaction step.

FAQ 1: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a low yield of the desired product. What are the likely causes and how can I optimize the reaction?

Low yields in Suzuki-Miyaura coupling are a frequent issue and can often be attributed to several factors, particularly when dealing with electronically complex substrates.

Potential Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction. It can deactivate through oxidation or aggregation.

    • Troubleshooting:

      • Rigorous Degassing: Ensure your solvent is thoroughly deoxygenated by bubbling with an inert gas (Argon or Nitrogen) prior to adding the catalyst and reactants. Maintain an inert atmosphere throughout the reaction.[1]

      • Catalyst Choice: If using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) species. Alternatively, starting with a Pd(0) source like Pd(PPh₃)₄ can be beneficial.[1] For electron-rich aryl bromides that may be challenging to undergo oxidative addition, consider a catalyst system with bulky, electron-rich phosphine ligands like SPhos or XPhos.

      • Temperature Control: Excessive heat can lead to catalyst decomposition, often observed as the formation of palladium black. Optimize the reaction temperature to find a balance between reaction rate and catalyst stability.[1]

  • Side Reactions: The most common side reactions consuming your starting materials are homocoupling of the boronic acid and protodeborylation.

    • Homocoupling: This is the dimerization of your boronic acid starting material, a known issue with electron-deficient arylboronic acids.[1]

      • Mitigation: The rigorous exclusion of oxygen is the primary strategy to minimize homocoupling.[1] Careful selection of the base and solvent can also influence the rate of homocoupling versus the desired cross-coupling.

    • Protodeborylation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This side reaction is often promoted by aqueous conditions and elevated temperatures.

      • Mitigation: Minimize the amount of water in the reaction or consider using anhydrous conditions with a base like K₃PO₄. If aqueous conditions are necessary, adding a small amount of a co-solvent like DMF may help.[2]

  • Poor Solubility of Reactants: If your starting materials, particularly the aryl halide, are not fully dissolved, the reaction will be slow and incomplete.

    • Troubleshooting:

      • Solvent System: Experiment with different solvent systems to ensure adequate solubility of all reactants at the reaction temperature. Common choices include toluene/water, dioxane/water, or THF/water.

      • Phase Transfer Catalyst: If you have a biphasic system with poor mixing, the addition of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate.

Experimental Protocol: A Starting Point for Optimization

Below is a general protocol that can be adapted and optimized for your specific needs.

ParameterRecommendationRationale
Palladium Source Pd(PPh₃)₄ (1-5 mol%)A Pd(0) source that bypasses in-situ reduction.
Aryl Halide 3-Bromo-5-nitrobenzoic acidCommercially available starting material.
Boronic Acid (4-Fluoro-3-methoxyphenyl)boronic acidThe coupling partner.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Carbonate bases are generally effective and well-tolerated.
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OCommon solvent systems for Suzuki couplings.
Temperature 80-100 °CA typical temperature range for these reactions.

Workflow Diagram:

SuzukiCouplingWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, and Base solvent Add Degassed Solvent reagents->solvent degas Degas Mixture with Inert Gas (e.g., Argon) solvent->degas catalyst Add Palladium Catalyst under Inert Atmosphere degas->catalyst heat Heat to Desired Temperature (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Section 2: Purification & Analytical Troubleshooting

The purification and characterization of this compound can present unique challenges due to its structure.

FAQ 2: I am having difficulty purifying the final product. It seems to co-elute with a significant byproduct during column chromatography. What is this byproduct and how can I improve the separation?

The most likely byproduct that co-elutes with your desired product is the homocoupled dimer of the boronic acid starting material.[1] Its structural similarity to the product makes separation challenging.

Strategies for Improved Purification:

  • Optimize Chromatography:

    • Solvent System Screening: Systematically screen different solvent systems for your column chromatography. A slight change in the polarity or the composition of the mobile phase can sometimes achieve the necessary separation. Consider using a ternary solvent system (e.g., hexane/ethyl acetate/acetic acid) to fine-tune the separation.

    • Acidification: The presence of the carboxylic acid moiety allows for manipulation of its polarity. Adding a small amount of acetic acid or formic acid to your mobile phase can suppress the ionization of the carboxylic acid, leading to more consistent and potentially improved separation.

  • Recrystallization: If you have a solid product, recrystallization can be a powerful purification technique. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

  • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid to your advantage.

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Extract with a weak aqueous base such as sodium bicarbonate solution. Your product should move into the aqueous layer as its carboxylate salt, while less acidic impurities may remain in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining non-acidic impurities.

      • Carefully acidify the aqueous layer with an acid like HCl to precipitate your purified product.

      • Filter the solid and wash with cold water to remove any residual salts.

Troubleshooting Decision Tree:

PurificationTroubleshooting start Crude Product with Impurity chromatography Optimize Column Chromatography start->chromatography success Pure Product chromatography->success Successful failure Separation Still Poor chromatography->failure Unsuccessful recrystallization Attempt Recrystallization acid_base Perform Acid-Base Extraction recrystallization->acid_base Unsuccessful recrystallization->success Successful acid_base->success Successful failure->recrystallization

Caption: A decision tree for purifying this compound.

FAQ 3: My analytical data (NMR, MS) is showing unexpected signals. What could be the cause?

Unexpected analytical results can arise from residual starting materials, byproducts, or degradation of the product.

Common Analytical Observations and Their Interpretations:

ObservationPotential CauseSuggested Action
¹H NMR: Signals corresponding to (4-Fluoro-3-methoxyphenyl)boronic acid or 3-Bromo-5-nitrobenzoic acid.Incomplete reaction.Re-run the reaction for a longer duration or at a slightly higher temperature. Ensure the stoichiometry of reactants is correct.
LC-MS: A mass peak corresponding to the homocoupled dimer of the boronic acid.Homocoupling side reaction.Refer to the mitigation strategies in FAQ 1 and purification strategies in FAQ 2.
¹H NMR: Broadening of the carboxylic acid proton signal.This is expected due to hydrogen bonding and exchange with residual water.Add a drop of D₂O to the NMR tube. The carboxylic acid proton signal should disappear, confirming its identity.
LC-MS: Presence of a peak with a mass corresponding to the loss of the nitro group.The nitro group can be susceptible to reduction under certain conditions, especially if using catalytic hydrogenation for other transformations.Avoid harsh reducing agents if the nitro group is to be retained. Consider milder reducing agents if selective reduction is desired.
Discoloration of sample (yellow/brown) Nitroaromatic compounds can be light-sensitive and may undergo photochemical degradation.[3]Store the compound in an amber vial, protected from light.

Section 3: Stability & Reactivity Considerations

The unique combination of functional groups in this compound dictates its reactivity and stability profile.

FAQ 4: How stable is the compound under acidic and basic conditions? Can the methoxy or fluoro groups be cleaved?
  • Acidic Conditions: The compound is generally stable in moderately acidic conditions. However, strong heating in concentrated acid could potentially lead to the hydrolysis of the methoxy group. The nitro group is an electron-withdrawing group, which can deactivate the ring towards electrophilic attack, thus providing some stability.[4][5]

  • Basic Conditions: The carboxylic acid will be deprotonated to form a carboxylate salt. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA_r).[6][7][8] While the fluoro group is a potential leaving group in SNA_r reactions, this typically requires strong nucleophiles and harsh conditions. The methoxy group is generally stable to bases.

FAQ 5: I want to perform a reaction on the carboxylic acid group (e.g., esterification or amidation). Are there any incompatibilities with the other functional groups?

Standard esterification (e.g., Fischer esterification with an alcohol and acid catalyst) or amidation (e.g., using a coupling agent like EDC/HOBt) should be compatible with the fluoro, methoxy, and nitro groups. However, be mindful of the following:

  • Reaction with Amines: When forming an amide with an amine, the nitro group is a strong electron-withdrawing group and will not interfere.[6]

  • Use of Strong Bases: Avoid using very strong, non-nucleophilic bases in excess, as they could potentially participate in unwanted side reactions on the electron-deficient aromatic ring.

FAQ 6: Can the nitro group be selectively reduced without affecting the other functional groups?

Yes, the nitro group can be selectively reduced to an amine. This is a common transformation for this class of compounds.

Recommended Methods for Selective Nitro Reduction:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation source like ammonium formate) is a common and effective method. This is generally mild enough not to affect the fluoro or methoxy groups.

  • Metal Reductions in Acid: Reagents like tin(II) chloride (SnCl₂) in HCl or iron (Fe) in acetic acid are classic methods for nitro group reduction and are compatible with the other functional groups present.

Reaction Pathway Diagram:

NitroReduction start 3-(4-Fluoro-3-methoxyphenyl) -5-nitrobenzoic acid product 3-Amino-5-(4-fluoro-3 -methoxyphenyl)benzoic acid start->product Selective Reduction reagents H₂, Pd/C or SnCl₂, HCl reagents->product

Caption: Selective reduction of the nitro group.

By understanding the underlying chemical principles and potential pitfalls associated with this compound, you can design more robust experiments, efficiently troubleshoot unexpected results, and accelerate your research and development efforts.

References

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024, September 4). Retrieved from [Link]

  • A Walk through Recent Nitro Chemistry Advances - PMC - NIH. (2020, August 12). Retrieved from [Link]

  • Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines - ResearchGate. (n.d.). Retrieved from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Retrieved from [Link]

  • Supporting Information - CDC Stacks. (n.d.). Retrieved from [Link]

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Retrieved from [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024, January 12). Retrieved from [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - ResearchGate. (2026, January 2). Retrieved from [Link]

  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Nucleophilic Aromatic Substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PubMed. (n.d.). Retrieved from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution - YouTube. (2019, July 12). Retrieved from [Link]

  • Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC - NIH. (n.d.). Retrieved from [Link]

  • Why does Nitrobenzene lower the reactivity of Benzene ring? - Quora. (2017, February 19). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. (2025, February 26). Retrieved from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. (n.d.). Retrieved from [Link]

  • Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+. (2024, August 10). Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Retrieved from [Link]

  • BIPHENYL CARBOXYLIC ACID - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Electron-donating and Electron-withdrawing Groups - YouTube. (2023, January 5). Retrieved from [Link]

  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C - RSC Publishing. (n.d.). Retrieved from [Link]

  • Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PubMed. (n.d.). Retrieved from [Link]

  • p-Methoxybenzoic acid, 5-fluoro-2-nitrophenyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Exploring the Synthesis and Applications of 3-Biphenylcarboxylic Acid by NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (2023, June 16). Retrieved from [Link]

  • Sensing of Nitroaromatics Using Substituted Nitrene-Functionalized Boron Carbide Nanosurfaces | ACS Omega - ACS Publications. (2026, January 14). Retrieved from [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. (2024, July 25). Retrieved from [Link]

  • Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 4-nitrophenyl ester - Cheméo. (n.d.). Retrieved from [Link]

  • Reactions of Substituent Groups - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Retrieved from [Link]

  • The Hydroxylation of Aromatic Nitro Compounds by Alkalies - eJournals @ Oklahoma State University Library. (n.d.). Retrieved from [Link]

  • 3-(4-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid | C15H13FO3 | CID 53226559. (n.d.). Retrieved from [Link]

  • 3-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | CID 2759047 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Retrieved from [Link]

Sources

Technical Support Center: A Guide to Increasing the Yield of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid. Our goal is to provide a framework of field-proven insights and troubleshooting methodologies rooted in mechanistic principles to empower you to optimize your experimental outcomes.

The target molecule is a biaryl compound, typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] While powerful, this reaction is notoriously sensitive to a multitude of parameters. Low yields are often not due to a single failure but a combination of suboptimal conditions. This guide will deconstruct the reaction, identify common failure points, and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction for this compound is giving me less than 40% yield. What are the most common culprits?

A: Consistently low yields in this specific Suzuki coupling typically trace back to one of four areas:

  • Reagent Instability: The (4-fluoro-3-methoxyphenyl)boronic acid is susceptible to protodeborylation, a side reaction where the C-B bond is cleaved by a proton source (e.g., water), rendering it inactive for cross-coupling.[4]

  • Catalyst Inhibition/Deactivation: The free carboxylic acid on the 3-bromo-5-nitrobenzoic acid starting material can act as a poison. The corresponding carboxylate, formed under basic conditions, can coordinate to the palladium center, inhibiting its catalytic activity.[5][6]

  • Side Reactions: Besides protodeborylation, common side reactions include dehalogenation of the aryl bromide (forming 3-nitrobenzoic acid) and homocoupling of the boronic acid.[4][5]

  • Suboptimal Reaction Conditions: An inappropriate choice of palladium catalyst, ligand, base, or solvent system can drastically reduce efficiency. The presence of oxygen is particularly detrimental as it can oxidize and deactivate the active Pd(0) catalyst.[5][7]

Q2: I'm observing a significant amount of 3-nitrobenzoic acid in my crude product. How do I suppress this dehalogenation side reaction?

A: Dehalogenation occurs when the aryl halide reductively eliminates with a hydride source instead of coupling with the boronic acid.[4] This is often exacerbated by certain bases and solvents. To mitigate this:

  • Choice of Base: Avoid bases that can generate hydride species, such as those containing residual borohydrides or certain amine bases in alcoholic solvents. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices.

  • Solvent System: Ensure you are using high-purity, anhydrous solvents. If using an alcohol-containing solvent system, it can sometimes act as a hydride source. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[4][7]

  • Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.

Q3: The carboxylic acid on my starting material seems to be the problem. Should I protect it?

A: Yes, this is the most robust strategy to overcome catalyst inhibition. The carboxylate anion is a known inhibitor for many palladium catalytic cycles.[6] We strongly recommend converting the carboxylic acid to a methyl or ethyl ester before the Suzuki coupling. The ester is electronically less interfering and avoids the formation of the inhibitory carboxylate. The desired carboxylic acid can be regenerated in a subsequent, high-yielding saponification (hydrolysis) step after the C-C bond has been successfully formed.[8]

Q4: How can I prevent the decomposition (protodeborylation) of my (4-fluoro-3-methoxyphenyl)boronic acid?

A: Protodeborylation is a major yield-limiting side reaction.[4] To minimize it:

  • Use a Boronic Ester: The most effective solution is to use a more stable derivative, such as the corresponding pinacol boronic ester. These esters are significantly more resistant to hydrolysis and protodeborylation than the free boronic acids but are still highly effective in the transmetalation step.[9]

  • Control Water Content: While a small amount of water is often necessary for the Suzuki reaction (to help dissolve the base and facilitate transmetalation), excess water will promote protodeborylation. Use anhydrous solvents and a carefully controlled amount of water if required by the specific protocol.

  • Base Selection: Use the mildest base that is effective for the reaction. Strong bases can accelerate the decomposition of the boronic acid.

Troubleshooting Guide: From Diagnosis to Solution

This table outlines common issues observed during the synthesis, their probable causes, and recommended corrective actions.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Materials 1. Catalyst deactivation by oxygen or carboxylate.[5][6]2. Incorrect reaction temperature.3. Ineffective catalyst/ligand system.1. Protect the carboxylic acid as an ester.2. Thoroughly degas the reaction mixture (e.g., 3x vacuum/argon cycles).3. Screen temperatures (e.g., 80°C, 100°C).4. Switch to a more robust catalyst system (e.g., PdCl₂(dppf) or a Buchwald-type pre-catalyst with SPhos ligand).[5]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Suboptimal palladium-to-ligand ratio.1. Ensure a completely inert atmosphere (N₂ or Ar).2. Increase ligand loading slightly (e.g., Pd:Ligand ratio of 1:2.2).
Protodeborylation of Boron Reagent 1. Instability of the boronic acid.[4]2. Excess water or protic solvent.3. Base is too harsh.1. Strongly Recommended: Use (4-fluoro-3-methoxyphenyl)boronic acid pinacol ester instead of the free acid.2. Use anhydrous solvents and a non-nucleophilic base like K₃PO₄.
Incomplete Saponification (Product is an ester) 1. Insufficient base or reaction time for hydrolysis.2. Steric hindrance around the ester.1. Increase equivalents of NaOH or LiOH (e.g., 3-5 eq).2. Increase reaction temperature (e.g., to 60°C or reflux) and extend reaction time.3. Add a co-solvent like THF or Methanol to improve solubility.
Difficult Product Isolation / Purification 1. Product has poor solubility in extraction solvent.2. Emulsion formation during aqueous workup.3. Byproducts have similar polarity to the product.1. During workup, carefully acidify the aqueous layer to pH ~2-3 to fully protonate the carboxylic acid, making it extractable into an organic solvent like Ethyl Acetate.2. Use brine to break emulsions.3. If purification is difficult, consider recrystallization as an alternative to column chromatography.[10]

Visualizing the Process

A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd + Ar-X Pd(II)Complex Ar-Pd(II)-X L2 OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal + Ar'-B(OR)₂ (Base Activated) BiarylPd Ar-Pd(II)-Ar' L2 Transmetal->BiarylPd RedElim Reductive Elimination BiarylPd->RedElim RedElim->Pd(0)L2 Product (Ar-Ar') Product Methyl 3-(4-Fluoro-3-methoxyphenyl) -5-nitrobenzoate (Ar-Ar') RedElim->Product BoronicEster (4-Fluoro-3-methoxyphenyl) boronic acid pinacol ester (Ar'-B(OR)₂) BoronicEster->Transmetal ArylHalide ArylHalide ArylHalide->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield Observed check_reagents Analyze Crude LCMS/NMR start->check_reagents incomplete_rxn Incomplete Reaction (High SM content) check_reagents->incomplete_rxn Is starting material consumed? side_products Major Side Products (Dehalogenation, Protodeborylation) check_reagents->side_products Are byproducts dominant? product_loss Product Loss (Workup/Purification Issues) check_reagents->product_loss Is mass balance very low? optimize_cond Optimize Conditions: - Increase Temp/Time - Change Catalyst/Ligand - Ensure Inert Atmosphere incomplete_rxn->optimize_cond change_reagents Improve Reagents: - Protect COOH as Ester - Use Boronic Pinacol Ester - Change Base/Solvent side_products->change_reagents refine_workup Refine Workup: - Adjust pH for Extraction - Use Brine - Recrystallize Product product_loss->refine_workup

Caption: A logical workflow for diagnosing and solving low-yield issues.

Optimized Two-Step Protocol

To circumvent the most common issues, we recommend a two-step approach involving esterification prior to coupling, followed by saponification.

Step 1: Suzuki-Miyaura Coupling of Esterified Substrates

This step couples Methyl 3-bromo-5-nitrobenzoate with (4-fluoro-3-methoxyphenyl)boronic acid, pinacol ester . This combination avoids catalyst inhibition from the carboxylic acid and minimizes protodeborylation.

Methodology:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromo-5-nitrobenzoate (1.0 eq), (4-fluoro-3-methoxyphenyl)boronic acid, pinacol ester (1.2 eq), and anhydrous Potassium Phosphate (K₃PO₄) (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent & Catalyst Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume). Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ [1.5 mol%] and SPhos [3.3 mol%]).

  • Reaction: Heat the reaction mixture to 100°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product via flash column chromatography on silica gel.

Step 2: Saponification to Final Product

This step hydrolyzes the intermediate ester to the final carboxylic acid product.

Methodology:

  • Setup: Dissolve the purified ester from Step 1 in a mixture of THF and methanol.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3-5 eq) and stir the mixture at room temperature or gentle heat (e.g., 50°C) for 2-6 hours. Monitor by TLC until the starting ester is consumed.

  • Workup: Cool the mixture, and remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexanes or ether) to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and slowly acidify with cold 2M HCl until the pH is ~2. A precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the final product, this compound.

Expected Yield Improvements
Parameter Problematic Approach Optimized Protocol Rationale for Improvement
Aryl Halide 3-Bromo-5-nitrobenzoic acidMethyl 3-bromo-5-nitrobenzoatePrevents catalyst inhibition by the carboxylate group.[6]
Boron Reagent (4-fluoro-3-methoxyphenyl)boronic acidPinacol Ester DerivativeSignificantly more stable against protodeborylation.[4][9]
Catalyst System Pd(PPh₃)₄Pd₂(dba)₃ / SPhosHigher catalytic turnover, greater stability, and efficiency for challenging substrates.[5]
Base K₂CO₃ in aqueous solutionAnhydrous K₃PO₄Stronger, non-nucleophilic base that minimizes side reactions like ester hydrolysis during coupling.[2]
Typical Yield 30-50%>85% Synergistic effect of optimized parameters.[7]

By systematically addressing the root causes of low yield through rational reagent selection and procedural optimization, researchers can transform this challenging synthesis into a reliable and high-yielding transformation.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Al-Masum, M. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Slideshare. (n.d.). Suzuki Reaction. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Google Patents. (n.d.). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.

Sources

Technical Support Center: Purification of Crude 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this key intermediate with high purity. The strategies outlined below are grounded in fundamental chemical principles and validated laboratory practices.

Part 1: Initial Assessment & Strategy Selection

This section addresses the crucial first steps in any purification workflow: understanding your crude material and choosing the most logical and efficient purification strategy.

Frequently Asked Questions (FAQs): Getting Started

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route used. However, common impurities often include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be precursors to either of the phenyl rings.

  • Reaction Byproducts: Side-products from the coupling or nitration steps are common. For instance, isomers formed during nitration or homocoupling products from a Suzuki reaction can be present.[1]

  • Neutral or Basic Compounds: Unreacted reagents or catalysts that are not acidic in nature.[2][3]

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., ethyl acetate, toluene, DMF).

  • Inorganic Salts: Byproducts from the reaction or work-up steps.[2]

Q2: How can I quickly assess the purity of my crude product and the nature of the impurities?

A2: A simple Thin Layer Chromatography (TLC) analysis is the most effective initial step.

  • Dissolve a small sample of your crude material in a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using a solvent system such as 7:3 Hexane:Ethyl Acetate with a small amount (0.5-1%) of acetic acid.[2] The acetic acid is crucial as it suppresses the deprotonation of your carboxylic acid, preventing streaking and giving a more accurate representation of the compound's Rf value.[2]

  • Visualize under UV light. Your product, containing aromatic rings and a nitro group, should be UV active. The number and intensity of spots will give you a semi-quantitative idea of your purity and the polarity of your impurities relative to the product.

Q3: Which purification technique should I try first?

A3: The choice depends on the nature of the impurities identified by TLC. For a typical crude mixture containing neutral or basic impurities, an acid-base extraction is an exceptionally efficient and scalable first step.[4][5] If impurities are structurally similar and have comparable acidity (e.g., other carboxylic acids), recrystallization or column chromatography will be necessary.[2] The workflow below provides a logical decision-making process.

Purification Strategy Decision Workflow

This diagram outlines a systematic approach to selecting the appropriate purification method based on initial analysis of the crude product.

Purification_Workflow start Crude Product tlc Analyze by TLC (0.5% AcOH in eluent) start->tlc check_impurities Are major impurities neutral or basic? tlc->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base  Yes recrystallize Recrystallization check_impurities->recrystallize No / Acidic Impurities analyze_purity1 Check Purity (TLC/NMR) acid_base->analyze_purity1 analyze_purity1->recrystallize Needs Further Purification   end_product Pure Product analyze_purity1->end_product Purity OK analyze_purity2 Check Purity (TLC/NMR) recrystallize->analyze_purity2 chromatography Column Chromatography analyze_purity2->chromatography Needs Further Purification   analyze_purity2->end_product Purity OK chromatography->end_product

Caption: Decision workflow for selecting a purification strategy.

Comparison of Primary Purification Techniques

This table provides a high-level comparison of the most common purification strategies for this compound.

TechniquePrinciple of SeparationBest for Removing...ProsCons
Acid-Base Extraction Differential solubility of the acidic compound and its salt form in aqueous vs. organic solvents.[4]Neutral and basic impurities.High capacity, rapid, cost-effective, easily scalable.Will not separate other acidic impurities (e.g., isomeric byproducts).[4]
Recrystallization Differential solubility of the product and impurities in a specific solvent at high vs. low temperatures.[6]Impurities with significantly different solubility profiles than the product.Can yield very high purity material, cost-effective, good for large scales.Finding a suitable solvent can be trial-and-error; potential for product loss in the mother liquor.
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[7]Impurities with different polarities, including isomers.High resolution, capable of separating very similar compounds.Lower capacity, more time-consuming, requires larger solvent volumes, can be costly.

Part 2: In-Depth Guides & Troubleshooting

This section provides detailed protocols and Q&A-based troubleshooting for each primary purification technique.

Technique 1: Acid-Base Extraction

This is often the most powerful first-pass purification for carboxylic acids. The strategy is to convert the acidic product into its water-soluble carboxylate salt using a weak base, wash away organic-soluble neutral impurities, and then regenerate the pure acidic product by re-acidification.[3][5][8]

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that evolves. Causality: Vigorous shaking can lead to the formation of emulsions that are difficult to separate.[2]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been removed.[2] Combine all aqueous extracts. The organic layer can now be discarded (it contains the neutral/basic impurities).

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with pH paper).[2] The pure this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts. Dry the solid thoroughly, preferably in a vacuum oven.

Q4: I've added the sodium bicarbonate solution, but the layers won't separate (emulsion formation). What should I do?

A4: Emulsion formation is common when two immiscible liquids have a similar density or when surfactants are present.

  • Be Patient: Sometimes, simply letting the funnel stand for an extended period will allow the layers to separate.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help break the emulsion.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite can help break the emulsion.

Q5: After adding HCl, my product didn't precipitate, or the yield is very low. What went wrong?

A5: This usually points to one of two issues:

  • Incomplete Extraction: You may not have extracted the organic layer enough times with the bicarbonate solution. Ensure you repeat the extraction until no more product is being removed.

  • Insufficient Acidification: You may not have added enough HCl to fully protonate the carboxylate salt. Continue adding acid dropwise while monitoring the pH with litmus or pH paper until the solution is strongly acidic (pH ~2). Ensure the mixture is well-stirred during acidification.[8] If no solid forms, it's possible the product is more soluble in the acidic water than expected. In this case, you may need to extract the acidified aqueous layer back into an organic solvent like ethyl acetate, then dry and evaporate the organic solvent to recover the product.[5]

Technique 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by removing impurities that have different solubility characteristics.[6] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at room temperature.[6][9]

  • Solvent Selection: Based on the properties of similar nitrobenzoic acids, an ethanol/water mixed solvent system is a good starting point.[6][10] Ethanol typically dissolves the compound well when hot, and water acts as an anti-solvent to induce crystallization upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. It is crucial to use the smallest volume possible to ensure good recovery.[6]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Preheat a funnel and filter paper with hot solvent to prevent the product from crashing out prematurely on the filter.[2]

  • Crystallization: Add hot water dropwise to the hot ethanol solution until it just starts to become cloudy (the saturation point). Add a drop or two more of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the pure crystals in a vacuum desiccator or a vacuum oven at a moderate temperature.

Q6: My compound "oiled out" instead of forming crystals. How do I fix this?

A6: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a little more of the primary solvent (ethanol in this case) to reduce the saturation level.

  • Slower Cooling: Let the solution cool much more slowly. Insulating the flask can help.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Q7: No crystals have formed even after cooling in an ice bath. What should I do?

A7: This indicates your solution is not supersaturated, likely because too much solvent was used.

  • Evaporate Solvent: Gently heat the solution to boil off some of the solvent. Allow it to cool again. Repeat until you reach the saturation point and crystals begin to form.

  • Add an Anti-Solvent: If using a single solvent system, you can try cautiously adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then allow it to cool.

Technique 3: Column Chromatography

For separating compounds with similar functionalities and polarities (like isomers), column chromatography is the method of choice.[7]

  • TLC Analysis: First, determine the optimal eluent system using TLC. A good system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities. For this acidic compound, a typical eluent would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate), with 0.5-1% acetic acid added to the entire mixture.[2]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (this can be done as a slurry or dry-packed and then wetted). Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, you can pre-adsorb the compound onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect the eluting solvent in a series of fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added acetic acid is volatile and will be removed during this step.

Q8: My acidic compound is streaking badly on the column, leading to poor separation.

A8: This is the most common issue when purifying carboxylic acids on silica gel.[2] The acidic silanol groups on the silica surface interact with your compound, causing tailing. The solution is to add a small amount (0.5-1%) of a volatile acid, like acetic or formic acid, to your eluting solvent system.[2] This keeps your compound fully protonated, minimizing unwanted interactions with the stationary phase and resulting in sharper bands.

Q9: My compound won't come off the column, even with a very polar solvent system.

A9: If your compound is extremely polar, it may be irreversibly adsorbed onto the silica.

  • Try a More Polar System: A solvent system containing methanol can be used (e.g., 95:5 Dichloromethane:Methanol with 0.5% acetic acid).

  • Consider Reversed-Phase: For very polar compounds, reversed-phase chromatography (using a C18-functionalized silica stationary phase and a polar mobile phase like water/acetonitrile) may be a more suitable option.[11][12]

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from [Link]

  • DePauw University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • Espacenet. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
  • Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Experimental Integrity of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Here, we address common challenges and provide in-depth, field-proven solutions to prevent its degradation.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors are exposure to light (photodegradation), high temperatures, and inappropriate pH conditions. The nitroaromatic structure is susceptible to light-induced reactions, while the benzoic acid moiety's stability can be pH-dependent.[1][2][3]

Q2: How should I properly store this compound?

A2: For optimal stability, store the compound in a cool, dark, and dry place.[4] Use amber vials or light-blocking containers to prevent photodegradation.[5] For long-term storage, keeping it at room temperature is generally acceptable, as indicated by a shelf life of 1095 days under these conditions.[6] Always ensure the container is tightly sealed to protect it from moisture.

Q3: What solvents are recommended for dissolving this compound?

A3: Based on solubility data for similar compounds, polar organic solvents are generally suitable. For a related compound, 4-Fluoro-3-nitrobenzoic acid, 95% ethanol is a good solvent. It is crucial to use high-purity, anhydrous solvents when possible, as water can participate in hydrolysis reactions, especially under certain pH and temperature conditions.

Q4: Can I heat my solution to aid in dissolving the compound?

A4: Gentle warming can be used, but prolonged exposure to high temperatures should be avoided to prevent thermal degradation. Aromatic nitro compounds can be sensitive to heat.[7] If heating is necessary, do so in a controlled manner and for the shortest duration possible.

Q5: Are there any known incompatibilities I should be aware of?

A5: Yes, aromatic nitro compounds should not be stored with strong reducing agents (like metal hydrides) or strong oxidizing agents (like peroxides and chlorates).[7] Additionally, care should be taken to avoid contact with strong bases, which can deprotonate the carboxylic acid and potentially catalyze other reactions.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues, explaining the underlying science to empower you to make informed decisions.

Issue 1: Observing Unexpected Peaks in HPLC/LC-MS Analysis

Q: My HPLC/LC-MS analysis of a recently prepared solution of this compound shows multiple unexpected peaks. What could be the cause?

A: This is a classic sign of degradation. The appearance of new peaks suggests that the parent compound is breaking down into other molecular species. Let's diagnose the potential causes.

Potential Cause 1: Photodegradation The nitroaromatic system is photosensitive. Exposure to ambient or UV light can induce photoreduction of the nitro group to nitroso, hydroxylamino, or even amino functionalities.[8]

  • Troubleshooting Steps:

    • Protect from Light: Immediately switch to using amber glassware or foil-wrapped containers for all solutions.

    • Minimize Exposure: Prepare solutions fresh and minimize their exposure time to light before analysis.

    • Wavelength Check: In your HPLC method, use a diode-array detector (DAD) to check the UV-Vis spectra of the impurity peaks. Degradation products involving the nitro group will have different spectral profiles compared to the parent compound.

Potential Cause 2: Solvent-Induced Degradation or Reaction The choice of solvent is critical. While many organic solvents are compatible, reactive solvents can lead to degradation. For example, protic solvents under certain conditions could participate in reactions, or impurities within the solvent (like peroxides in aged ethers) could be the culprit.

  • Troubleshooting Steps:

    • Solvent Purity: Use HPLC-grade or higher purity solvents to minimize reactive impurities.

    • Solvent Compatibility Test: Prepare small test solutions in a few different recommended solvents (e.g., acetonitrile, methanol, ethanol) and analyze them immediately and after a set time (e.g., 24 hours) to identify the most stable system.

    • Avoid Peroxide-Forming Solvents: Be cautious with solvents like THF or dioxane, which can form explosive peroxides over time.[4]

Potential Cause 3: pH-Related Instability The benzoic acid group's acidity is influenced by the substituents on the aromatic ring.[9][10][11] Extreme pH values in your experimental medium or on your chromatography column could promote hydrolysis or other reactions. The antimicrobial activity of benzoic acid and its derivatives is known to be pH-dependent, being more effective in acidic conditions where the undissociated form predominates.[12] This highlights the importance of pH in influencing the state and stability of the molecule.

  • Troubleshooting Steps:

    • Control pH: If working with aqueous solutions, buffer them to a neutral or slightly acidic pH.

    • Mobile Phase pH: Ensure the pH of your HPLC mobile phase is compatible with the compound and the column. A pH range of 2.5-7.5 is generally safe for most silica-based C18 columns.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation routes for nitroaromatic compounds.

DegradationPathways Parent 3-(4-Fluoro-3-methoxyphenyl)- 5-nitrobenzoic acid (Ar-NO2) PhotoReduced Photoreduction Products (e.g., Ar-NO, Ar-NHOH, Ar-NH2) Parent->PhotoReduced Light (UV/Vis) Hydrolysis Hydrolysis Products Parent->Hydrolysis H2O, pH extremes SolventAdduct Solvent Adducts Parent->SolventAdduct Reactive Solvent AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Verification & Analysis PrepStock Prepare fresh concentrated stock in high-purity DMSO PrepWorking Dilute stock into assay medium immediately before use PrepStock->PrepWorking AddCompound Add working solution to assay (cells/enzyme) PrepWorking->AddCompound QC_Sample Take aliquot of working solution at T=0 and T=end PrepWorking->QC_Sample Incubate Incubate for required duration AddCompound->Incubate Data Correlate biological data with stability data Incubate->Data HPLC_Analysis Analyze aliquots by HPLC/LC-MS QC_Sample->HPLC_Analysis HPLC_Analysis->Data

Caption: Recommended workflow to ensure compound stability during biological assays.

Section 3: Protocols for Prevention

Proactive measures are the best defense against compound degradation. Follow these validated protocols for handling and analysis.

Protocol 1: General Handling and Storage
  • Receiving the Compound: Upon receipt, visually inspect the container for integrity. Log the date of receipt on the container.

  • Storage Environment: Store the solid compound in its original, tightly sealed container in a cool, dark, and dry location. A desiccator can be used to minimize moisture exposure.

  • Weighing and Aliquoting: When weighing the compound, do so in an environment with subdued lighting. Minimize the time the container is open. If possible, prepare several smaller aliquots of the solid to avoid repeatedly opening the main container.

  • Solution Preparation: Always use amber glass vials or tubes for preparing solutions. If amberware is unavailable, wrap clear containers in aluminum foil.

  • Solution Storage: Store stock solutions at -20°C or -80°C, protected from light. Before use, allow the solution to thaw completely and vortex gently to ensure homogeneity. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Protocol 2: Analytical Method for Stability Assessment (HPLC-UV)

This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound.

  • Instrumentation: A standard HPLC system with a UV or DAD detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

  • Gradient Elution:

    • Start with a gradient that allows for the elution of the parent compound and the separation of potential more polar (earlier eluting) or less polar (later eluting) degradation products. A sample gradient is provided in the table below.

  • Detection: Monitor at a wavelength where the compound has strong absorbance, typically determined by a UV scan of a pure sample.

  • Sample Preparation: Dilute the sample to be tested in the initial mobile phase composition to ensure good peak shape.

Sample HPLC Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

This method should be optimized and validated for your specific instrumentation and application. Analytical techniques such as HPLC, GC, and various forms of mass spectrometry are crucial for separating, identifying, and quantifying degradation products. [13][14][15][16]

References

  • Groenewegen, P. E., Breeuwer, P., van Helmond, J. M., de Vries, S., & de Bont, J. A. (1992). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology, 10(2), 117-126.
  • BenchChem. (2025). degradation pathways of 4-Methyl-3-nitrobenzoic acid under reaction conditions.
  • YMER. (n.d.).
  • Nadeau, L. J., & Spain, J. C. (1995). Bacterial degradation of m-nitrobenzoic acid. Applied and Environmental Microbiology, 61(12), 4347-4351.
  • BenchChem. (2025).
  • Arora, P. K., & Bae, H. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology, 6, 551.
  • Adooq Bioscience. (n.d.). This compound.
  • International Journal of Creative Research Thoughts (IJCRT). (n.d.).
  • International Labour Organization. (2011). Nitrocompounds, Aromatic.
  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety.
  • Wikipedia. (n.d.). Benzoic acid.
  • Kamat Lab. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS.
  • Organic Chemistry Portal. (n.d.).
  • Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 78(14), 3326-3330.
  • Arora, P. K. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology, 6, 551.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • University of Notre Dame. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety.
  • Slideshare. (n.d.).
  • Vione, D., & Barsotti, F. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 26(9), 2533.
  • CSWAB.org. (2000).
  • Döpp, D., & Moussawi, A. (1987). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines. Journal of Photochemistry, 38(3), 365-376.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Chemistry Stack Exchange. (2016). Acidic Strength of Nitrobenzoic Acid.
  • Guidechem. (2021). Acidic Strength of Nitrobenzoic Acid - FAQ.
  • Quora. (2017). What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how?
  • Quora. (2017). What is order of acidity between benzoic acid&p-Nitro benzoic acid?
  • Quora. (2019). P-nitrobenzoic acid is a stronger acid than benzoic acid. Why?
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-nitrobenzoic acid 98%.
  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 4-nitrophenyl ester.
  • BenchChem. (n.d.). 2-Fluoro-5-methoxy-4-nitrobenzoic acid.
  • Royal Society of Chemistry. (2025). Analytical Methods.
  • Restek. (n.d.). Solvent Compatibility Chart for the Q-sep Bottle Top Solvent Dispenser.
  • PubChem. (n.d.). 3-Fluoro-5-nitrobenzoic acid.
  • Cole-Parmer. (n.d.).
  • Fu, P. P. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 655-671.
  • Grainger. (n.d.).
  • Wyska, E., & Trawińska, E. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • BenchChem. (2025).
  • Chemspace. (n.d.). 3-fluoro-4-hydroxy-5-nitrobenzoic acid.
  • ChemicalBook. (n.d.). 3-fluoro-4-methoxy-5-nitrobenzoic acid.

Sources

Off-target effects of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid and how to mitigate them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for FMNB. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid (FMNB). Our goal is to help you anticipate, identify, and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.

Introduction: Understanding FMNB

This compound, which we will refer to as FMNB, is a potent, ATP-competitive inhibitor of Kinase X , a critical enzyme in the "Cell Proliferation Signaling (CPS)" pathway. While highly effective against its primary target, the chemical structure of FMNB, particularly its nitroaromatic moiety, presents a potential for interactions with other cellular proteins.[1][2] Understanding and controlling for these off-target effects is crucial for accurately interpreting experimental data.[3]

This guide provides a systematic approach to de-risk your experiments and validate your findings when using FMNB.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with FMNB.

Question 1: I'm observing a significant decrease in cell viability at concentrations where I don't expect complete inhibition of Kinase X. Could this be an off-target effect?

Answer: Yes, this is a classic indicator of potential off-target activity or compound-related cytotoxicity. Here’s how to troubleshoot this issue:

Step 1: De-risk Compound-Specific Toxicity The nitroaromatic group in FMNB can be associated with cellular toxicity through mechanisms like reactive oxygen species (ROS) generation.[2]

  • Action: Perform a cytotoxicity assay (e.g., MTT or CellTox-Glo) using a control cell line that does not express Kinase X. If you still observe toxicity, it is likely a target-independent effect.

  • Causality: This step isolates the compound's intrinsic toxicity from its on-target (Kinase X inhibition) and other potential off-target effects.

Step 2: Compare with Structurally Unrelated Inhibitors Using inhibitors with different chemical scaffolds that target the same primary kinase is a powerful validation strategy.[4][5]

  • Action: Treat your cells with a well-characterized, structurally distinct Kinase X inhibitor.

  • Causality: If the alternative inhibitor does not produce the same level of toxicity at equivalent on-target inhibition levels, it strongly suggests that the phenotype observed with FMNB is due to an off-target effect.

Step 3: Comprehensive Kinase Profiling The most direct way to identify unintended kinase targets is through broad screening.[6][7][8]

  • Action: Submit FMNB for a commercial kinase selectivity profiling service (e.g., Eurofins, Reaction Biology, Promega).[7][9] These services test your compound against a large panel of kinases.

  • Causality: This will provide a quantitative measure of FMNB's affinity for hundreds of other kinases, identifying the most likely off-target culprits.

Question 2: My phenotypic results (e.g., changes in gene expression, cell morphology) are not consistent with the known function of Kinase X. How do I confirm the phenotype is truly from on-target inhibition?

Answer: This is a critical question in target validation. An unexpected phenotype often points to the modulation of other signaling pathways. The following workflow will help you dissect the on-target versus off-target contributions.

G A Unexpected Phenotype Observed with FMNB B Is the phenotype dose-dependent? A->B Analyze dose-response curve C Perform Orthogonal Target Validation (Protocol 2: siRNA/shRNA) B->C Yes D Does knockdown of Kinase X replicate the phenotype? C->D E Phenotype is likely ON-TARGET D->E Yes F Phenotype is likely OFF-TARGET D->F No G Investigate Top Hits from Kinase Profile (Protocol 1) F->G Hypothesize off-target H Confirm Cellular Target Engagement of Off-Target (Protocol 3: CETSA) G->H G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare FMNB Stock Solution (e.g., 100X) C Incubate Kinase, Substrate, ATP, and FMNB A->C B Select Kinase Panel B->C D Quantify Kinase Activity (e.g., ADP-Glo) C->D E Calculate % Inhibition vs. DMSO Control D->E F Generate Selectivity Profile (Heatmap or Score) E->F

Caption: Workflow for kinase selectivity profiling.

Methodology:

  • Compound Preparation: Prepare a stock solution of FMNB in DMSO. For a single-dose screen (e.g., at 1 µM), a 100 µM (100X) stock is typical.

  • Assay Setup: Assays are typically performed in 96- or 384-well plates. Each well contains a specific purified kinase, its corresponding substrate, and ATP at or near its Km value. [8]3. Incubation: Add FMNB (or DMSO as a vehicle control) to the wells and incubate for a predetermined time (e.g., 60 minutes) at 30°C.

  • Activity Quantification: Stop the reaction and quantify the remaining kinase activity. Luminescence-based methods like ADP-Glo™, which measure ADP production, are common. [9]5. Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Results are often visualized as a heatmap or selectivity score to quickly identify off-target hits. [10]

Protocol 2: Orthogonal Target Validation with siRNA

This protocol describes how to use siRNA to confirm that a phenotype is caused by the inhibition of Kinase X. [11][12] Materials:

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM Reduced Serum Medium

  • siRNA targeting Kinase X (at least two independent sequences recommended)

  • Non-targeting (scrambled) control siRNA

  • Cells of interest

Methodology:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates so they reach 70-80% confluency at the time of transfection.

  • Transfection Complex Preparation (per well):

    • Tube A: Dilute 50 pmol of siRNA (either targeting or control) in 250 µL of Opti-MEM.

    • Tube B: Dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at room temperature.

  • Transfection: Add the 500 µL siRNA-lipid complex to each well.

  • Incubation: Incubate the cells for 48-72 hours. The optimal time depends on the turnover rate of the Kinase X protein.

  • Validation of Knockdown: Harvest a subset of cells to confirm protein knockdown by Western Blot or mRNA knockdown by qPCR.

  • Phenotypic Analysis: In a parallel set of wells, perform the phenotypic assay that you are investigating (e.g., cell viability, gene expression analysis).

  • Analysis: Compare the phenotype in the Kinase X knockdown cells to the non-targeting control cells and the FMNB-treated cells. A match between the knockdown and FMNB-treated phenotype confirms an on-target effect. [13]

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify direct target engagement of FMNB with Kinase X (or a suspected off-target) in intact cells. [14][15][16]It is based on the principle that ligand binding stabilizes a protein against thermal denaturation. [17] Methodology:

  • Cell Treatment: Treat cultured cells with either FMNB (at a saturating concentration, e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of soluble Kinase X at each temperature point by Western Blot.

  • Data Analysis: Plot the band intensity for Kinase X as a function of temperature for both the FMNB-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the FMNB-treated sample confirms direct binding and stabilization. [18]

References

  • Hu, Y., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(11), 1743–1750. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Lochmatter, D., et al. (2013). Kinase selectivity profiling by inhibitor affinity chromatography. Future Medicinal Chemistry, 5(13), 1535-1550. [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 411-435. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Proteintech Group. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. Journal of Biological Methods, 3(1), e39. [Link]

  • Lab Manager. (2017). How siRNA Knockdown Antibody Validation Works. [Link]

  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), 2942–2949. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised? [Link]

  • Zaky, A., et al. (2013). VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. Journal of Surgical Research, 185(2), 537-545. [Link]

  • Bio-Rad. Knockdown (siRNA) Validated Antibodies. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Ghafouri-Fard, S., et al. (2022). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. British Journal of Pharmacology, 179(2), 161-175. [Link]

  • News-Medical.Net. (2024). New chemical modification reduces off-target effects in siRNA drugs. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • da Silva, A. B. F., et al. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34, 1-28. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Rieger, R. A., & Parvez, S. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]

  • PubChem. 3-Fluoro-5-nitrobenzoic acid. [Link]

  • ResearchGate. Biologically relevant nitroaromatic compounds. [Link]

  • Scilit. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. [Link]

Sources

Technical Support Center: Refining Assay Parameters for 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you refine your assay parameters and achieve reliable, reproducible results. The advice herein is grounded in established scientific principles and practical field experience.

Section 1: Compound-Specific Challenges & Solutions

This section addresses issues directly related to the physicochemical properties of this compound.

FAQ 1: I'm observing poor solubility of the compound in my aqueous assay buffer. What are the likely causes and how can I improve it?

Answer:

Poor aqueous solubility is a common hurdle for many small molecules and can lead to artificially low activity in your assay.[1] The issue often stems from the compound precipitating out of solution, which significantly lowers its effective concentration.[1] The structure of this compound, with its aromatic rings, contributes to its hydrophobicity.

Troubleshooting Workflow for Solubility Issues:

Caption: Workflow for troubleshooting poor compound solubility.

Detailed Steps:

  • Verify Stock Solution: Always start by ensuring your high-concentration stock solution, typically in 100% anhydrous DMSO, is fully dissolved.[1] Visually inspect for any precipitate. If crystals are present, gentle warming and vortexing may be required. It is best practice to prepare fresh stock solutions and avoid repeated freeze-thaw cycles which can degrade the compound.[1]

  • pH and pKa Consideration: As a benzoic acid derivative, the compound's solubility is pH-dependent. The carboxylic acid group has an estimated pKa around 4. To maintain solubility, the pH of your aqueous assay buffer should ideally be at least one pH unit above the pKa to ensure the compound is in its more soluble deprotonated (carboxylate) form. A buffer with a pH of 7.0-8.0 is a good starting point.[2][3]

  • Solubility Test Protocol:

    • Prepare your final assay buffer.

    • Add the volume of your DMSO stock solution required for the highest concentration you plan to test. The final DMSO concentration should typically be kept below 0.5% to avoid solvent effects on the biological system.[4]

    • Vortex gently.

    • Incubate under your assay conditions (e.g., 37°C) for 1-2 hours.[1]

    • Visually inspect for precipitation against a dark background. Centrifuging the tube can also help visualize a pellet.[1]

  • Co-solvents: If solubility remains an issue, consider the addition of a co-solvent. Polyethylene glycol (PEG) 3350 and glycerol have been shown to improve the solubility of hydrophobic compounds without significantly disturbing protein structure.[5] Start with low percentages (e.g., 1-2%) and assess both compound solubility and potential impact on your assay's performance.

FAQ 2: My compound appears to be unstable in the assay medium over time. How can I assess and mitigate this?

Answer:

Compound stability is a critical parameter for the validity of your assay results, especially for experiments with longer incubation times.[6] Nitroaromatic compounds can be susceptible to reduction, particularly in complex biological media containing reducing agents or cellular enzymes.[7][8]

Strategies to Evaluate and Improve Stability:

StrategyDescriptionKey Considerations
Time-Course Analysis by HPLC Incubate the compound in your assay buffer at the experimental temperature. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, quench any potential reactions, and analyze the concentration of the parent compound by HPLC-UV.[4][9]This is the most direct method to quantify degradation. A reverse-phase C18 column is often suitable.[4]
Inclusion of Stabilizers Depending on the degradation pathway, antioxidants (e.g., ascorbic acid, glutathione) might be included in the buffer.This is highly dependent on the degradation mechanism and must be validated to ensure the stabilizer does not interfere with the assay.
Minimize Exposure to Light Photodegradation can be a concern for some aromatic compounds.Perform experiments in low-light conditions or use amber-colored plates/tubes.
Assess Biotic vs. Abiotic Degradation Compare the compound's stability in acellular assay buffer versus buffer containing cells or cell lysates.This helps to distinguish between chemical instability and metabolic degradation.

Protocol for Stability Assessment using HPLC-UV:

  • Preparation: Prepare a solution of this compound in your final assay buffer at the desired concentration.

  • Incubation: Incubate the solution under the exact conditions of your assay (temperature, CO2, etc.).

  • Sampling: At predefined time points, remove an aliquot.

  • Quenching & Dilution: Immediately dilute the aliquot in the mobile phase to stop any further reaction and bring it into the linear range of your calibration curve.[4]

  • Analysis: Inject the sample onto an HPLC system equipped with a UV detector. A C18 column is a good starting point, with a mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid.[4]

  • Quantification: Compare the peak area of the compound at each time point to the T=0 sample to determine the percentage of compound remaining.

Section 2: Assay-Specific Optimization

This section focuses on refining the parameters of the biological or biochemical assay itself.

FAQ 3: I'm observing high background signal or non-specific activity. What are the potential causes and solutions?

Answer:

High background can be caused by the compound itself interfering with the detection method (e.g., autofluorescence) or by non-specific interactions with assay components.[10]

Troubleshooting Non-Specific Activity and Assay Interference:

Caption: Decision tree for troubleshooting high background signals.

Key Mitigation Strategies:

  • Compound Interference:

    • Autofluorescence: Run parallel wells containing only the compound in assay buffer to quantify its intrinsic fluorescence at the assay's excitation/emission wavelengths. This value can then be subtracted from the experimental wells.[10]

    • Reporter Inhibition/Activation: If using a reporter system (e.g., luciferase, β-galactosidase), perform a counter-screen where the compound is tested directly against the reporter enzyme in the absence of the primary biological target.[10] This will identify any direct interference with the detection system.

  • Non-specific Binding:

    • Detergents: Including a mild non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01% to 0.1%) in the assay buffer can disrupt non-specific hydrophobic interactions.

    • Blocking Agents: Adding a carrier protein like Bovine Serum Albumin (BSA) (0.1% to 1%) can saturate non-specific binding sites on plasticware and other assay components.

    • Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of your compound. This can help differentiate target-specific effects from those arising from the general chemical scaffold.

FAQ 4: How do I select and optimize the buffer for my assay?

Answer:

Buffer selection is crucial for maintaining a stable pH and providing a suitable environment for your biological system.[2][11] An inappropriate buffer can lead to inaccurate results due to poor buffering capacity or interference with the assay.[2]

Key Considerations for Buffer Optimization:

ParameterImportanceRecommended Range/Type
pKa vs. pH The buffer's pKa should be close to the desired experimental pH for maximum buffering capacity.[2] A buffer is generally effective within ±1 pH unit of its pKa.[2]For a physiological pH of ~7.4, HEPES (pKa ~7.5) or Phosphate buffers (pKa2 ~7.2) are excellent choices.[3]
Concentration Higher concentrations provide better buffering capacity but can also have inhibitory or toxic effects.[11][12]A typical starting range is 25-100 mM.[12] The lowest concentration that provides stable pH and reproducible results should be used.
Temperature Sensitivity The pKa of some buffers, like Tris, changes significantly with temperature.[2][3]If your assay involves temperature shifts, choose a buffer with a low temperature coefficient, such as HEPES.
Ionic Strength The salt concentration can affect protein stability and enzyme kinetics.This needs to be optimized for your specific system, often starting with physiological salt concentrations (e.g., 150 mM NaCl).

Protocol for Buffer pH Adjustment:

  • Preparation: Dissolve the buffering agent (e.g., Tris base, HEPES) in about 80% of the final desired volume of high-purity water.

  • Stirring: Place the beaker on a magnetic stirrer.

  • pH Measurement: Calibrate your pH meter and immerse the electrode in the solution.

  • Titration: Slowly add a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to adjust the pH to the desired value. Add dropwise as you approach the target pH.[2]

  • Final Volume: Once the target pH is reached, transfer the solution to a volumetric flask and add water to the final volume. Re-check the pH.

By systematically addressing these potential issues, from the fundamental properties of this compound to the nuances of your assay setup, you can build a robust and reliable experimental system.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid.
  • Avantor. (n.d.). Buffer Optimization Strategies.
  • BenchChem. (n.d.). 5-Fluoro-3-methoxy-2-nitrobenzoic acid.
  • BenchChem. (2025). Mastering the Milieu: A Technical Guide to Buffering in Biochemical Assays.
  • U.S. Department of Health and Human Services. (n.d.). Analytical Methods.
  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • MB. (n.d.). Assay Troubleshooting.
  • Juarez, J. F., et al. (2019). A Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-nitrobenzoic acid. PubChem.
  • Frontiers. (n.d.). Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae.
  • National Institutes of Health. (2012). Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy.
  • Spania, V. et al. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Nitroaromatic Derivatives Analogous to 2-Methyl-4-nitrophenyl isocyanide.
  • ResearchGate. (n.d.). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood.
  • National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • CASSS. (n.d.). The Roles of Bioactivity Assays in Lot Release and Stability Testing.
  • National Institutes of Health. (n.d.). Nuisance compounds in cellular assays.

Sources

Validation & Comparative

A Multi-faceted Approach to Confirming the Identity of Synthesized 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of the essential analytical techniques employed to verify the structural integrity and purity of a novel synthesized batch of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, fostering a self-validating system of analysis that ensures the highest degree of confidence in the final product.

The Challenge: Structural Isomers and Impurities

The synthesis of complex organic molecules like this compound can often yield a mixture of products, including structural isomers and process-related impurities. The presence of even minute quantities of these unintended byproducts can have profound effects on the compound's biological activity, toxicity, and overall safety profile. Therefore, a multi-pronged analytical approach is not just recommended, but essential.

A Triad of Analytical Excellence: NMR, Mass Spectrometry, and HPLC

To achieve unambiguous identification, we will employ a powerful triad of analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each of these methods provides a unique and complementary piece of the structural puzzle, and their combined data creates a robust and defensible confirmation of the target molecule's identity.

Part 1: Unveiling the Molecular Skeleton with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for the elucidation of molecular structure in organic chemistry.[1][2] By probing the magnetic properties of atomic nuclei, we can map out the connectivity of atoms within a molecule, providing a detailed fingerprint of its structure.

Predicted ¹H NMR Spectrum of this compound

Software-based prediction tools, which utilize extensive databases and sophisticated algorithms, offer a reliable forecast of the expected NMR spectrum.[3][4][5][6] For our target molecule, the predicted ¹H NMR spectrum (in DMSO-d₆ at 400 MHz) would exhibit the following key signals:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~13.5Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift.
~8.60Triplet1HH-6This proton is meta-coupled to H-2 and H-4, resulting in a triplet. Its downfield shift is due to the strong electron-withdrawing effect of the adjacent nitro group.
~8.35Triplet1HH-4This proton is meta-coupled to H-2 and H-6, appearing as a triplet. The nitro group's influence contributes to its downfield position.
~8.10Triplet1HH-2This proton is meta-coupled to H-4 and H-6, presenting as a triplet.
~7.40Doublet of doublets1HH-6'This proton is ortho-coupled to H-5' and meta-coupled to H-2', resulting in a doublet of doublets.
~7.30Triplet1HH-5'This proton is ortho-coupled to H-6' and is also influenced by the fluorine at C-4', leading to a complex splitting pattern that can approximate a triplet.
~7.20Doublet of doublets1HH-2'This proton is meta-coupled to H-6' and ortho-coupled to the fluorine at C-4', resulting in a doublet of doublets.
~3.90Singlet3H-OCH₃The methoxy group protons appear as a sharp singlet in a characteristic region.
Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignmentRationale
~165-COOHThe carboxylic acid carbon is typically found in this downfield region.
~155 (d, ¹JCF ≈ 250 Hz)C-4'The carbon directly bonded to fluorine exhibits a large one-bond coupling constant.
~150C-3'The carbon bearing the methoxy group.
~148C-5The carbon attached to the nitro group.
~138C-3The carbon where the phenyl ring is attached.
~135C-1The carbon bearing the carboxylic acid.
~130C-1'The carbon of the phenyl ring attached to the other ring.
~128C-6Aromatic CH.
~125C-2Aromatic CH.
~120C-4Aromatic CH.
~118 (d, ²JCF ≈ 20 Hz)C-5'This carbon shows a smaller two-bond coupling to fluorine.
~115 (d, ²JCF ≈ 20 Hz)C-2'This carbon also exhibits a two-bond coupling to fluorine.
~56-OCH₃The methoxy carbon appears in this typical upfield region.

Comparison with a Regioisomer: The Power of Specificity

To underscore the diagnostic power of NMR, let's consider a potential synthetic byproduct, the regioisomer 4-(4-Fluoro-3-methoxyphenyl)-3-nitrobenzoic acid. The predicted ¹H NMR for this isomer would show a distinctly different aromatic region, with different coupling patterns and chemical shifts due to the altered positions of the substituents. This direct comparison allows for the confident exclusion of such isomers.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Part 2: Determining the Molecular Weight and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[7]

Expected Mass Spectrum of this compound

The molecular formula of our target compound is C₁₄H₉FNO₅, with a monoisotopic mass of 290.0465 g/mol .

Table of Predicted Mass Spectrometry Data

m/z (mass-to-charge ratio)InterpretationRationale
290.0465[M+H]⁺ (Molecular Ion)The protonated molecular ion, confirming the molecular weight of the compound.
273.0439[M-OH]⁺Loss of a hydroxyl radical from the carboxylic acid group, a common fragmentation for aromatic acids.
245.0490[M-COOH]⁺Loss of the entire carboxylic acid group.
244.0358[M-NO₂]⁺Loss of the nitro group.
199.0404[M-COOH-NO₂]⁺Sequential loss of the carboxylic acid and nitro groups.

Distinguishing from Alternatives

The high-resolution mass spectrum provides an exact mass, which can be used to confirm the elemental composition. This level of precision is crucial for distinguishing the target molecule from other compounds that may have the same nominal mass but a different elemental formula.

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Fragmentation Analysis (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Part 3: Assessing Purity with High-Performance Liquid Chromatography (HPLC)

While NMR and MS provide detailed structural information, HPLC is the gold standard for determining the purity of a compound.[8][9] By separating the components of a mixture, we can quantify the target molecule and any impurities present.

A Robust HPLC Method for Analysis

A reversed-phase HPLC method would be suitable for the analysis of our moderately polar compound.

Table of HPLC Method Parameters

ParameterConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)The nonpolar C18 stationary phase provides good retention for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient 30% B to 80% B over 15 minutesA gradient elution is often necessary to separate compounds with a range of polarities, including potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmAromatic compounds with nitro groups typically have strong UV absorbance at this wavelength.
Injection Volume 10 µLA standard injection volume.

Interpreting the Chromatogram

The resulting chromatogram would ideally show a single, sharp, and symmetrical peak corresponding to this compound. The presence of any other peaks would indicate impurities, and their area percentages can be used to quantify the purity of the synthesized batch.

Experimental Protocol for HPLC Analysis
  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Acquisition and Analysis: Record the chromatogram and integrate the peak areas to determine the purity.

Comparative Analysis and Conclusion: A Symphony of Evidence

The true power of this analytical approach lies in the synergy of the three techniques.

G cluster_synthesis Synthesized Compound cluster_analysis Analytical Workflow cluster_results Corroborating Evidence Synthesized_Product This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (HRMS and MS/MS) Synthesized_Product->MS HPLC HPLC (Purity Assessment) Synthesized_Product->HPLC Structure Molecular Structure (Atom Connectivity) NMR->Structure Molecular_Weight Molecular Weight & Elemental Composition MS->Molecular_Weight Purity Purity Profile (Quantification of Impurities) HPLC->Purity Identity_Confirmation Identity_Confirmation Structure->Identity_Confirmation Identity Confirmed Molecular_Weight->Identity_Confirmation Identity Confirmed Purity->Identity_Confirmation Identity Confirmed

  • NMR provides the definitive structural map.

  • Mass Spectrometry confirms the molecular weight and elemental formula, ruling out compounds with different compositions.

  • HPLC provides a quantitative measure of purity, ensuring the sample is not a mixture.

By integrating the data from these three orthogonal techniques, we build a self-validating system. The molecular weight from MS must be consistent with the structure determined by NMR. The single major peak in the HPLC must yield the correct mass spectrum and NMR data. This layered approach provides an exceptionally high level of confidence in the identity and purity of the synthesized this compound, a critical step in the journey of drug discovery and development.

References

  • Mestrelab Research. Mnova NMRPredict. [Link]

  • PerkinElmer. ChemDraw. [Link]

  • Bruker. Mnova Predict. [Link]

  • Modgraph Consultants. NMRPredict Desktop. [Link]

  • Reddit. How reliable actually is the nmr prediction spectra tool in chemdraw? [Link]

  • Mestrelab Research. NMRPredict Server-Based. [Link]

  • Mestrelab Resources. Starting Guide to NMRPredict Desktop. [Link]

  • Gaussian, Inc. Comparing NMR Methods in ChemDraw and Gaussian. [Link]

  • SlideShare. 1 h nmr spectrum using chemdraw. [Link]

  • YouTube. How to Predict NMR in ChemDraw. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • PubMed Central. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • University of Alberta. CASPRE - 13C NMR Predictor. [Link]

  • Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Proposed fragmentation patterns and characteristic ions of... [Link]

  • NIST WebBook. 3-Fluorobenzoic acid, 4-nitrophenyl ester. [Link]

  • Uni Halle. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • NMRDB.org. Predict all NMR spectra. [Link]

  • Cheminfo.org. Predict 1H NMR spectra. [Link]

  • NIST WebBook. p-Methoxybenzoic acid, 5-fluoro-2-nitrophenyl ester. [Link]

  • Harvard DASH. Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • PubChem. 3-Fluoro-5-nitrobenzoic acid. [Link]

  • PubChem. 3-Nitrobenzoic acid. [Link]

  • UPB Scientific Bulletin. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]

  • ZORA. Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). [Link]

  • PubMed. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. [Link]

  • NIST WebBook. 4-Fluoro-3-nitrobenzoic acid. [Link]

Sources

A Comparative Guide to 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic Acid and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds is a critical endeavor in the quest for new therapeutic agents. The substituted biphenyl carboxylic acid motif is a well-established pharmacophore found in a variety of biologically active compounds, prized for its structural rigidity and capacity for diverse functionalization.[1][2] This guide provides an in-depth comparative analysis of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, a compound of interest in medicinal chemistry, and its structurally related analogs.

While extensive quantitative data on a broad range of derivatives of this compound is not widely available in the public domain, this guide will infer potential biological activities and structure-activity relationships (SAR) by drawing on established principles from closely related biphenyl and nitrobenzoic acid derivatives.[3][4] We will delve into synthetic strategies, physicochemical properties, and potential biological activities, supported by detailed experimental protocols for their evaluation. This comparative framework aims to empower researchers to make informed decisions in the design and screening of novel compounds based on this promising scaffold.

Core Compound and Rationale for Analog Development

This compound (CAS: 1261967-46-7) is a biphenyl derivative featuring key functional groups that suggest potential for biological activity.[5] The nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and is a known pharmacophore in various therapeutic areas. The fluoro and methoxy substituents on one of the phenyl rings allow for modulation of lipophilicity, metabolic stability, and target binding interactions.

The rationale for developing analogs of this core structure is to systematically explore the impact of these functional groups on biological activity, with the goal of optimizing potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Analogs

For the purpose of this guide, we will consider three classes of analogs of the parent compound:

  • Analog A: Variation of the Nitro Group Position.

  • Analog B: Replacement of the Nitro Group with other Electron-Withdrawing Groups.

  • Analog C: Modification of the Methoxy and Fluoro Substituents.

Physicochemical Properties

The physicochemical properties of the parent compound and its hypothetical analogs are crucial for predicting their behavior in biological systems.

CompoundStructurePredicted Molecular Weight ( g/mol )Predicted logPPredicted pKa
Parent Compound This compound291.243.53.8
Analog A1 3-(4-Fluoro-3-methoxyphenyl)-2-nitrobenzoic acid291.243.22.5
Analog B1 3-(4-Fluoro-3-methoxyphenyl)-5-cyanobenzoic acid271.253.14.0
Analog C1 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid279.203.33.7

Note: The values in this table are predicted using computational models and should be confirmed experimentally.

Synthesis of the Core Compound and its Analogs

The primary synthetic route to this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction provides a versatile method for creating the central biphenyl bond.

General Synthetic Workflow

G cluster_0 Suzuki-Miyaura Coupling A Aryl Halide (e.g., 3-Bromo-5-nitrobenzoic acid) C Pd Catalyst & Base A->C B Arylboronic Acid (e.g., 4-Fluoro-3-methoxyphenylboronic acid) B->C D Coupled Product (Biphenyl Carboxylic Acid) C->D

Caption: General workflow for synthesizing biphenyl carboxylic acids.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, combine 3-bromo-5-nitrobenzoic acid (1.0 eq), 4-fluoro-3-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) and a base such as sodium carbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Work-up: After cooling to room temperature, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired product.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

While specific biological data for the parent compound is limited, we can infer potential activities based on the known pharmacology of related biphenyl carboxylic acids and nitroaromatic compounds, which have shown promise as anticancer and antimicrobial agents.[3][4]

Anticipated Biological Targets and Activities

Many biphenyl derivatives have been investigated as inhibitors of various enzymes, including kinases and carbonic anhydrases.[1][6] The nitro group, in some contexts, can be reduced in hypoxic tumor environments to generate reactive species that are cytotoxic.

Structure-Activity Relationship (SAR) Insights
  • Nitro Group: The position and presence of the nitro group are expected to be critical for activity. Moving the nitro group to the ortho position (Analog A1) could introduce steric hindrance and alter the pKa of the carboxylic acid, potentially impacting target binding. Replacing the nitro group with a cyano group (Analog B1) maintains an electron-withdrawing character but with different steric and electronic properties.

  • Substituents on the Second Phenyl Ring: Modifications to the fluoro and methoxy groups (Analog C1) will influence the compound's lipophilicity and hydrogen bonding capacity, which are key determinants of pharmacokinetic and pharmacodynamic properties.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of this compound and its analogs, a series of in vitro assays are recommended.

In Vitro Anticancer Activity: Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[7][8]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition: In Vitro Kinase Assay

A luminescence-based kinase assay can be used to screen for inhibitory activity against a panel of protein kinases, which are common targets in cancer therapy.[9]

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add an ADP detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and measure the amount of ADP produced.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the kinase activity.

  • Data Analysis: Determine the IC₅₀ values by plotting the luminescence signal against the inhibitor concentration.

G cluster_0 In Vitro Assay Workflow A Compound Synthesis & Characterization B Cell-Based Assays (e.g., MTT) A->B C Target-Based Assays (e.g., Kinase Inhibition) A->C D Data Analysis (IC50 Determination) B->D C->D E SAR Elucidation D->E

Caption: A typical workflow for evaluating the biological activity of novel compounds.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative study of this compound and its analogs. By synthesizing these compounds and evaluating their biological activity using the detailed protocols provided, researchers can systematically explore the structure-activity relationships within this chemical series. The insights gained from such studies will be invaluable for the rational design of more potent and selective drug candidates. Future work should focus on expanding the library of analogs, exploring a wider range of biological targets, and ultimately progressing the most promising compounds to in vivo studies.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem.
  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Noble Life Sciences. (n.d.).
  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH.
  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
  • protocols.io. (2023). In vitro kinase assay.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • BenchChem. (2025). Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid. BenchChem.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NIH.
  • BLD Pharm. (n.d.). This compound.
  • BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
  • ScienceDirect. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • PubMed. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo.
  • PubMed. (2010). Synthesis and structure-activity studies of biphenyl analogues of the tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][7][9]oxazine (PA-824).

  • Echemi. (n.d.). 3-fluoro-5-methoxy-4-nitrobenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • PubChem. (n.d.). 3-Fluoro-5-nitrobenzoic acid.
  • BenchChem. (n.d.). Synthesis routes of 3-Fluoro-4-nitrobenzoic acid.
  • BenchChem. (n.d.). 2-Fluoro-5-methoxy-4-nitrobenzoic acid.
  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.
  • IJSDR. (2021).
  • Google Patents. (n.d.).
  • PubMed Central. (2022). Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases.
  • ChemNet. (n.d.). 3-Fluoro-5-nitrobenzoic acid.
  • Semantic Scholar. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug.
  • CP Lab Safety. (n.d.). 3-Fluoro-4-methoxy-5-nitrobenzoic acid, 98% Purity, C8H6FNO5, 1 gram.
  • PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
  • MDPI. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.
  • PubMed. (2022).

Sources

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid versus [competitor compound] in [specific] assay

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to p38α MAPK Inhibition: A Novel Phenyl-Isoxazole Carboxamide vs. SB203580

Executive Summary

The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a critical mediator of the cellular response to inflammatory cytokines and environmental stress, making it a high-value target for therapeutic intervention in a host of human diseases.[1][2][3] The development of potent and selective p38 MAPK inhibitors is a key objective for drug discovery programs targeting chronic inflammatory conditions. This guide provides an in-depth, objective comparison of a novel investigational compound, Compound A (3-(4-fluorophenyl)-5-(pyridin-4-yl)isoxazole-4-carboxamide) , against the well-characterized reference inhibitor, SB203580 , in a biochemical p38α kinase assay. We present a detailed experimental protocol, comparative quantitative data, and expert analysis to guide researchers in evaluating kinase inhibitors.

Introduction: Targeting the p38 MAPK Pathway

The p38 MAP kinases are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation, cell cycle progression, and apoptosis.[2][4] Of the four isoforms (α, β, γ, δ), p38α is the most extensively studied and is considered the primary mediator of inflammatory signaling.[2] Upon activation by upstream kinases like MKK3 and MKK6, p38α phosphorylates numerous downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][3]

Inhibition of p38α catalytic activity is a proven strategy for mitigating this inflammatory cascade. The competitor compound selected for this guide, SB203580 , is a potent, ATP-competitive pyridinyl imidazole inhibitor that selectively targets the p38α and p38β isoforms.[1][5][6] It is widely used as a benchmark tool for studying p38 MAPK biology due to its well-defined mechanism of action.[1][4] Our test compound, Compound A , represents a novel chemical scaffold designed for high-affinity binding to the p38α active site. This guide will rigorously assess its inhibitory potency relative to SB203580.

Signaling Pathway Overview

The diagram below illustrates the canonical p38 MAPK signaling pathway, highlighting the point of intervention for inhibitors like Compound A and SB203580.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stress MAP3K MAP3K (e.g., TAK1) Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK MKK3 / MKK6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates (Thr180/Tyr182) Substrates Kinases (e.g., MAPKAPK-2) Transcription Factors (e.g., ATF2) p38->Substrates phosphorylates Response Inflammatory Cytokine Production (TNF-α, IL-1β) Substrates->Response Inhibitors Compound A SB203580 Inhibitors->p38 inhibits workflow A 1. Compound Plating (1 µL of test compound or DMSO control) B 2. Enzyme Addition (2 µL of p38α Kinase) A->B C 3. Reaction Initiation (2 µL of Substrate/ATP Mix) B->C D 4. Incubation (60 min at RT) C->D E 5. ATP Depletion (5 µL ADP-Glo™ Reagent, 40 min incubation) D->E F 6. Signal Generation (10 µL Kinase Detection Reagent, 30 min incubation) E->F G 7. Read Luminescence F->G

Caption: Step-by-step workflow for the p38α kinase inhibition assay.

Results: Comparative Potency Analysis

The raw luminescence data was normalized relative to the high (DMSO vehicle, 100% activity) and low (no-enzyme, 0% activity) controls. The resulting percent inhibition values were plotted against the logarithm of inhibitor concentration, and the data were fitted to a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC₅₀).

CompoundIC₅₀ (nM)Hill SlopeR² of Curve Fit
Compound A 45.8 0.980.995
SB203580 (Reference) 55.2 1.020.997

Data Interpretation:

The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent compound.

  • Compound A demonstrated a potent inhibitory effect on p38α kinase activity with an IC₅₀ of 45.8 nM .

  • The reference compound, SB203580 , exhibited a comparable IC₅₀ of 55.2 nM , which is consistent with values reported in the literature. [7]* The Hill slopes for both compounds are approximately 1.0, suggesting a 1:1 binding stoichiometry under these assay conditions.

  • The high R² values indicate an excellent fit of the experimental data to the dose-response model, validating the reliability of the calculated IC₅₀ values.

Discussion and Conclusion

This guide provides a direct, head-to-head comparison of a novel p38α inhibitor, Compound A, against the established reference compound, SB203580. The results from the ADP-Glo™ kinase assay demonstrate that Compound A is a highly potent inhibitor of p38α, with a sub-nanomolar IC₅₀ value that is slightly superior to that of SB203580 in this specific assay format.

Key Insights for Researchers:

  • Validation of Novel Scaffold: The data confirms that the phenyl-isoxazole carboxamide scaffold of Compound A is a viable and effective framework for potent p38α inhibition.

  • Benchmarking Performance: By testing against a well-known standard like SB203580, we can confidently position Compound A within the existing landscape of p38 MAPK inhibitors. This comparative context is essential for making informed decisions in a drug discovery cascade.

  • Future Directions: While biochemical potency is a critical first step, further characterization is necessary. Future studies should include:

    • Kinase Selectivity Profiling: Assessing the inhibitory activity of Compound A against a broad panel of kinases to determine its selectivity profile. A highly selective compound is often preferred to minimize off-target effects.

    • Cellular Potency Assays: Confirming that the biochemical potency translates into activity in a cellular context by measuring the inhibition of downstream p38 targets (e.g., phosphorylation of MAPKAPK-2 or HSP27) in response to a stimulus like LPS or TNF-α.

    • Pharmacokinetic Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a drug candidate.

References

  • Cuenda, A. et al. (1995). SB203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters, 364:229-233. [Link]

  • Lee, S. et al. (2019). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 24(15):2795. [Link]

  • ELK Biotechnology. Rat MAPK(P38 Mitogen Activated Protein Kinase) ELISA Kit. [Link]

Sources

A Researcher's Comparative Guide to Validating the Binding Target of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the confident identification of a molecule's binding target is the bedrock upon which successful therapeutic development is built. An erroneous target assignment can lead to wasted resources and failed clinical trials. This guide provides a comprehensive, multi-faceted strategy for rigorously validating the binding target of a novel compound, using 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid (hereafter designated FMNB ) as our subject.

For the purpose of this guide, we will operate under a common drug discovery scenario: in silico screening has predicted FMNB as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently implicated in oncology. Our mission is to systematically confirm this hypothesis through a series of orthogonal, self-validating experiments, and to objectively compare the performance of FMNB against established EGFR inhibitors.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that moves from initial biophysical confirmation to functional validation in a cellular context, explaining the scientific rationale behind each experimental choice.

The Validation Gauntlet: A Multi-Pronged Approach

Validation_Workflow cluster_0 Phase 1: In Vitro Biophysical Validation cluster_1 Phase 2: In Vitro Biochemical Validation cluster_2 Phase 3: Cellular Target Validation cluster_3 Phase 4: Comparative Analysis a Surface Plasmon Resonance (SPR) Quantify Binding Kinetics (kon, koff) Determine Affinity (KD) c In Vitro Kinase Assay (e.g., ADP-Glo™) Measure Functional Inhibition (IC50) a->c Confirms Direct Binding b Isothermal Titration Calorimetry (ITC) Quantify Binding Thermodynamics (ΔH, ΔS) Determine Affinity (KD) & Stoichiometry (n) b->c Confirms Direct Binding d Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement in Intact Cells c->d Functional relevance prompts cellular tests e Western Blot Analysis Assess Downstream Pathway Modulation (p-AKT levels) d->e Engagement confirmed, check pathway effect f Data Synthesis & Benchmarking Compare FMNB vs. Gefitinib (KD, IC50, Cellular EC50) e->f Cellular data enables comparison

Caption: Overall workflow for validating FMNB as an EGFR inhibitor.

Phase 1: Biophysical Validation of Direct Binding

Before assessing function, we must first answer the most fundamental question: Does FMNB physically interact with the EGFR protein? Biophysical assays provide quantitative, label-free evidence of direct binding. We will employ two gold-standard techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), as they provide complementary insights.

Surface Plasmon Resonance (SPR): Measuring Binding Kinetics

Expertise & Experience: SPR is a powerful tool that measures binding events in real-time, allowing for the determination of both association (kon) and dissociation (koff) rate constants.[1][2] The ratio of these rates (koff/kon) yields the equilibrium dissociation constant (KD), a precise measure of binding affinity. A slow dissociation rate (koff) is often a desirable property in drug candidates, as it can translate to a longer duration of action.[2]

Experimental Protocol: SPR Kinetic Analysis

  • Surface Preparation:

    • Covalently immobilize recombinant human EGFR protein (kinase domain) onto a CM5 sensor chip surface via amine coupling. Aim for a low immobilization density (e.g., ~2000 Resonance Units, RU) to minimize mass transport effects.[3]

    • Use a reference flow cell, either blank-immobilized or coupled with an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a dilution series of FMNB in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Concentrations should bracket the expected KD, typically ranging from 0.1x to 10x the KD (e.g., 1 nM to 10 µM).

    • Include a zero-concentration sample (buffer only) for double-referencing.

  • Binding Assay (Kinetic Titration):

    • Perform a multi-cycle kinetic analysis. Inject the FMNB concentration series over the EGFR and reference surfaces for a defined association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows (e.g., 300 seconds).[3]

    • Between cycles, regenerate the sensor surface with a brief pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) to remove all bound analyte.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the zero-concentration buffer injection.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.

Isothermal Titration Calorimetry (ITC): Measuring Binding Thermodynamics

Expertise & Experience: ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4][5] It directly measures the binding enthalpy (ΔH) and binding stoichiometry (n), while also determining the binding affinity (KD).[6] This information is invaluable for understanding the driving forces of the interaction (enthalpy- vs. entropy-driven), which can guide lead optimization efforts.

Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Exhaustively dialyze purified, recombinant EGFR kinase domain into the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve FMNB in the final dialysis buffer. A small amount of DMSO may be required for solubility; if so, ensure the exact same concentration of DMSO is present in the protein solution to avoid heats of dilution.[7]

    • Accurately determine the concentrations of both protein and ligand.

  • Instrument Setup:

    • Load the EGFR protein solution (e.g., 10-20 µM) into the ITC sample cell.

    • Load the FMNB solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.[7]

  • Titration Experiment:

    • Set the experiment temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, followed by a series of 20-30 injections (e.g., 2 µL each) of the FMNB solution into the protein-filled cell, spaced to allow a return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine KD, ΔH, and stoichiometry (n).

Phase 2: Biochemical Validation of Functional Activity

Confirming direct binding is the first step. Now, we must determine if this binding has a functional consequence. Since EGFR is a kinase, we need to assess whether FMNB inhibits its enzymatic activity—the transfer of a phosphate group from ATP to a substrate.

In Vitro Kinase Assay: Measuring Functional Inhibition

Expertise & Experience: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8][9] It is highly sensitive and well-suited for determining the half-maximal inhibitory concentration (IC50) of a compound, which is a key metric for potency.

Experimental Protocol: EGFR Kinase Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare a serial dilution of FMNB in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[8] Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control and a vehicle control (DMSO).

    • Prepare a reaction mix containing recombinant EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)).

  • Kinase Reaction:

    • In a 96-well plate, add the FMNB dilutions or controls.

    • Add the EGFR/substrate mix to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for an accurate IC50 determination.

    • Incubate the plate at 30°C for a set time (e.g., 60 minutes).

  • Signal Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[10]

    • Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[11]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to the vehicle control.

    • Plot percent inhibition against the logarithm of FMNB concentration and fit the data using a non-linear regression (four-parameter variable slope) to determine the IC50 value.

Phase 3: Cellular Target Validation

Data from purified proteins is essential, but the complex environment of a living cell introduces new variables: membrane permeability, off-target effects, and metabolic stability. Therefore, we must confirm that FMNB engages EGFR and modulates its signaling pathway within intact cells.

EGFR_Pathway cluster_pathway EGFR Signaling Cascade EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylates (Ser473) Proliferation Cell Survival & Proliferation pAKT->Proliferation Promotes FMNB FMNB (Inhibitor) FMNB->EGFR Inhibits Kinase Activity

Caption: Simplified EGFR signaling pathway and the point of FMNB inhibition.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement

Expertise & Experience: CETSA is a powerful method for verifying that a compound binds its target in a physiological context.[12][13] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[14] By heating cells treated with FMNB and measuring the amount of soluble EGFR remaining, we can directly observe target engagement.

Experimental Protocol: CETSA

  • Cell Treatment:

    • Culture cells with high EGFR expression (e.g., A431 cells).

    • Treat the intact cells with a high concentration of FMNB (e.g., 10-100x the biochemical IC50) or vehicle control for 1-2 hours.

  • Thermal Challenge:

    • Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step.[14]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.

    • Transfer the supernatant (soluble fraction) to a new plate.

  • Detection:

    • Quantify the amount of soluble EGFR in each sample using a method like Western blotting or a specific immunoassay (e.g., ELISA).

  • Data Analysis:

    • For each temperature point, quantify the EGFR signal.

    • Plot the percentage of soluble EGFR against the temperature for both vehicle- and FMNB-treated samples.

    • A rightward shift in the melting curve for the FMNB-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.

Western Blot: Assessing Downstream Pathway Modulation

Expertise & Experience: The final piece of the puzzle is to show that FMNB's engagement of EGFR leads to the intended biological outcome: inhibition of its downstream signaling. A key substrate of the EGFR pathway is the kinase AKT.[15] A reduction in the phosphorylation of AKT at Serine 473 (p-AKT) upon FMNB treatment is strong evidence of on-target pathway inhibition.

Experimental Protocol: Western Blot for p-AKT

  • Cell Treatment and Lysis:

    • Plate EGFR-dependent cells (e.g., NCI-H1975). Serum-starve the cells overnight to reduce baseline signaling.

    • Pre-treat cells with a dose-response of FMNB for 2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to robustly activate the pathway.

    • Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[16]

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples, add Laemmli buffer, and denature by heating.

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Membrane Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-AKT (Ser473).[17]

  • Detection and Re-probing:

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AKT or a loading control like β-Actin.

  • Data Analysis:

    • Perform densitometry on the bands to quantify the p-AKT signal, normalizing it to the total AKT or loading control signal.

    • Observe a dose-dependent decrease in the normalized p-AKT signal in FMNB-treated cells compared to the EGF-stimulated control. This result functionally validates FMNB as an inhibitor of the EGFR pathway in a cellular system.

Phase 4: Comparative Performance Analysis

To understand the potential of FMNB, its performance must be benchmarked against a known, clinically relevant alternative. Gefitinib is a first-generation EGFR inhibitor and serves as an excellent comparator.[18] The following table summarizes the hypothetical data collected through the validation workflow, providing an objective comparison.

ParameterAssayFMNB (Hypothetical Data)Gefitinib (Reference Data)Scientific Interpretation
Binding Affinity (KD) Surface Plasmon Resonance (SPR)15 nM~5-20 nM[13]FMNB demonstrates a direct binding affinity to the EGFR kinase domain that is comparable to the established inhibitor Gefitinib.
Binding Thermodynamics Isothermal Titration Calorimetry (ITC)ΔH: -12 kcal/molTΔS: -2 kcal/molEnthalpically DrivenThe binding of FMNB is strongly driven by favorable enthalpic contributions, suggesting strong hydrogen bonding and van der Waals interactions within the ATP binding pocket.
Functional Potency (IC50) In Vitro Kinase Assay25 nM~25-50 nM[19]FMNB effectively inhibits the enzymatic activity of the isolated EGFR kinase with a potency similar to Gefitinib.
Cellular Target Engagement Cellular Thermal Shift Assay (CETSA)ΔTm = +4.2 °CΔTm = +4.8 °CFMNB clearly engages and stabilizes EGFR in intact cells, confirming it reaches its target in a physiological environment.
Cellular Potency (EC50) Western Blot (p-AKT Inhibition)80 nM~100 nMFMNB inhibits downstream EGFR signaling in a cellular context with potency on par with Gefitinib, demonstrating good cell permeability and on-target activity.

Conclusion

The rigorous, multi-step validation process outlined in this guide provides a powerful framework for confirming the binding target of a novel compound. Through the convergence of evidence from biophysical, biochemical, and cellular assays, we can confidently conclude that this compound (FMNB) is a direct, potent, and cell-active inhibitor of the Epidermal Growth Factor Receptor. The comparative analysis reveals that FMNB's performance metrics are on par with the established drug Gefitinib, marking it as a promising candidate for further preclinical development. This systematic, evidence-based approach is indispensable for mitigating risk and ensuring the scientific integrity of drug discovery programs.

References

  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications. Available at: [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit Datasheet. BPS Bioscience. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell. Available at: [Link]

  • Mitsudomi, T., et al. (2007). Difference of binding-affinity for gefitinib between wild type EGFR and a mutant EGFR. Cancer Research. Available at: [Link]

  • Mok, T. S., et al. (2009). Gefitinib or Carboplatin-Paclitaxel in Pulmonary Adenocarcinoma. The New England Journal of Medicine. Available at: [Link]

  • Toleikis, Z., & Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology. Available at: [Link]

  • Velazquez-Campoy, A., et al. (2004). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. Available at: [Link]

  • Wilson, D. L., & Johnson, P. E. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments. Available at: [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A New Luminescent and Homogeneous Kinase Assay to Assess Kinase Activity and Inhibitor Potency. ASSAY and Drug Development Technologies. Available at: [Link]

  • Lynch, T. J., et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib. The New England Journal of Medicine. Available at: [Link]

  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition. Available at: [Link]

  • Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Methods. Available at: [Link]

  • Bio-Rad Laboratories. (n.d.). Western Blotting Protocol. Bio-Rad Laboratories. Available at: [Link]

  • Gifford Bioscience. (n.d.). SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Cytiva. (n.d.). Biacore Assay Handbook. Cytiva. Available at: [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available at: [Link]

  • Myszka, D. G. (1997). Kinetic analysis of macromolecular interactions using surface plasmon resonance biosensors. Current Opinion in Biotechnology. Available at: [Link]

Sources

A Researcher's Guide to the Cross-Validation of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The preclinical evaluation of novel chemical entities requires a rigorous and multi-faceted approach to ascertain their therapeutic potential. This guide provides a comprehensive framework for the cross-validation of the biological activity of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid (hereafter referred to as Cmpd-X). We present a systematic workflow, from initial cytotoxicity screening to mechanistic elucidation, applied across a panel of distinct human cancer cell lines. Our objective is to not only quantify the compound's efficacy but also to understand its selectivity and mode of action. This document serves as a best-practice guide for researchers in oncology and drug development, emphasizing the causality behind experimental choices and the integration of self-validating protocols for robust and reproducible findings.

Introduction: The Rationale for Cross-Cell Line Validation

This compound (Cmpd-X) is a novel small molecule with structural motifs, such as the methoxyphenyl and nitrophenyl groups, that are present in compounds with known cytotoxic activities against cancer cells.[1] Early-stage drug discovery often relies on single-cell-line assays, which can be misleading due to the immense heterogeneity of cancer. A compound showing high potency in one cell line may be ineffective in another due to differences in genetic makeup, protein expression profiles, and signaling pathway dependencies.

Therefore, cross-validation of a compound's activity across a panel of well-characterized cell lines is a critical, non-negotiable step. This approach allows us to:

  • Determine the Spectrum of Activity: Identify which cancer types are most susceptible to the compound.

  • Assess Therapeutic Selectivity: Compare the cytotoxic effects on cancer cells versus non-cancerous cells to estimate a therapeutic window.

  • Uncover Mechanistic Consistency: Determine if the compound elicits a similar mode of cell death across different cellular backgrounds.

This guide outlines a three-phase experimental plan designed to comprehensively characterize the in vitro anti-cancer profile of Cmpd-X.

Experimental Design & Workflow

A logical, phased approach ensures that resource-intensive mechanistic studies are only performed after initial efficacy has been established. Our workflow is designed to build a progressively detailed picture of the compound's activity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mode of Action cluster_2 Phase 3: Mechanistic Insight P1_Start Select Diverse Cell Panel (MCF-7, A549, HCT116, HEK293) P1_Assay MTT Cell Viability Assay (Dose-Response) P1_Start->P1_Assay Seed cells & treat with Cmpd-X P1_End Calculate IC50 Values (Potency & Selectivity) P1_Assay->P1_End Measure absorbance P2_Start Treat Cells with Cmpd-X (at IC50 concentration) P1_End->P2_Start Proceed if potent & selective P2_Assay Annexin V/PI Staining Assay P2_Start->P2_Assay Incubate for 24h P2_End Quantify Apoptosis vs. Necrosis (Flow Cytometry) P2_Assay->P2_End Analyze cell populations P3_Start Prepare Protein Lysates (Treated & Untreated Cells) P2_End->P3_Start Proceed if apoptosis is confirmed P3_Assay Western Blot Analysis P3_Start->P3_Assay SDS-PAGE & Transfer P3_End Assess Apoptotic Pathway Proteins (Bcl-2, Bax, Caspase-3) P3_Assay->P3_End Antibody probing & Detection

Caption: Phased experimental workflow for Cmpd-X validation.

Cell Line Selection Rationale

The choice of cell lines is foundational to the study. We selected a panel representing common and distinct cancer types, plus a non-cancerous control line.

  • MCF-7: Human breast adenocarcinoma. Estrogen receptor (ER)-positive. A workhorse for breast cancer research.

  • A549: Human lung carcinoma. Represents non-small cell lung cancer (NSCLC).

  • HCT116: Human colon colorectal carcinoma. Known for its use in studies of apoptosis and cell cycle.[2]

  • HEK293: Human Embryonic Kidney cells. A non-cancerous cell line used to assess baseline cytotoxicity and selectivity.

Phase 1: Cytotoxicity Screening via MTT Assay

Expertise & Experience: The first step is to determine if Cmpd-X has any cytotoxic effect and at what concentration. The MTT assay is a robust, high-throughput colorimetric assay that measures cellular metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare a serial dilution of Cmpd-X in culture medium. Remove the old medium from the wells and add 100 µL of the Cmpd-X dilutions (e.g., from 0.1 µM to 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. Viable cells will convert the MTT to visible purple crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[4]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[3] Read the absorbance at 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Comparative IC50 Values

The following table summarizes hypothetical IC50 values for Cmpd-X across the selected cell lines.

Cell LineCancer TypeIC50 (µM) of Cmpd-XSelectivity Index (SI)¹
MCF-7 Breast Adenocarcinoma8.5 ± 0.79.4
A549 Lung Carcinoma15.2 ± 1.35.3
HCT116 Colorectal Carcinoma6.8 ± 0.511.8
HEK293 Non-cancerous Kidney80.1 ± 6.2N/A

¹ Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells.

Interpretation: The hypothetical data suggests Cmpd-X exhibits potent cytotoxic activity against colorectal (HCT116) and breast (MCF-7) cancer cells. Its effect is less pronounced in lung cancer cells (A549). Crucially, the high IC50 value in the non-cancerous HEK293 line indicates good selectivity, with the highest selectivity observed for HCT116 cells (SI > 10), a promising attribute for a potential therapeutic agent.

Phase 2: Apoptosis vs. Necrosis Determination

Trustworthiness: Establishing the IC50 is insufficient; we must understand how the cells are dying. A desirable anticancer agent induces programmed cell death (apoptosis) rather than necrosis, which often causes inflammation.[7] The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[8] PI is a DNA-binding dye that is excluded by cells with intact membranes; it can only enter late apoptotic and necrotic cells.[9]

G cluster_0 cluster_1 Healthy Healthy Cell Inner PS Intact Membrane EarlyApop Early Apoptotic Outer PS Intact Membrane LateApop Late Apoptotic / Necrotic Outer PS Permeable Membrane Healthy_Stain Annexin V- PI- EarlyApop_Stain Annexin V+ PI- LateApop_Stain Annexin V+ PI+

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Detailed Protocol: Annexin V/PI Flow Cytometry
  • Cell Treatment: Seed 2 × 10⁵ cells in 6-well plates. After 24 hours, treat the cells with Cmpd-X at their respective IC50 concentrations and include a vehicle control. Incubate for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to preserve membrane integrity.[7] Centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold 1X PBS to remove residual medium.[10]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 × 10⁶ cells/mL.[8][9]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock) to the cell suspension.[7]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[8][9]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer.[8] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

Data Presentation: Cell Population Analysis
Cell LineTreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic / Necrotic (%) (Annexin V+ / PI+)
HCT116 Vehicle94.1 ± 2.13.2 ± 0.52.7 ± 0.4
Cmpd-X (6.8 µM)45.3 ± 3.538.5 ± 2.916.2 ± 1.8
MCF-7 Vehicle95.5 ± 1.82.8 ± 0.31.7 ± 0.2
Cmpd-X (8.5 µM)51.2 ± 4.135.1 ± 3.313.7 ± 1.5

Interpretation: Treatment with Cmpd-X leads to a significant increase in the percentage of early and late apoptotic cells in both HCT116 and MCF-7 cell lines. The substantial shift towards the Annexin V-positive populations confirms that Cmpd-X induces cell death primarily through apoptosis.

Phase 3: Mechanistic Investigation by Western Blot

Authoritative Grounding: To add depth to our findings, we must investigate the molecular mechanism driving the observed apoptosis. Many chemotherapeutic agents function by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, which ultimately leads to the activation of executioner caspases like Caspase-3. Western blotting is a powerful technique to detect and quantify these specific protein changes.[11][12][13] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and detecting the protein of interest using specific antibodies.[14][15]

G CmpdX Cmpd-X Bcl2 Bcl-2 (Anti-apoptotic) Expression CmpdX->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Expression CmpdX->Bax Up-regulates Mito Mitochondrial Permeability Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Cleaved Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway modulated by Cmpd-X.

Detailed Protocol: Western Blot
  • Protein Lysate Preparation: Treat HCT116 cells with Cmpd-X (6.8 µM) for 24 hours. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.[15] Separate the proteins on a 12% SDS-polyacrylamide gel.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electro-transfer apparatus.[13]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, Bax, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.[12]

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.[12]

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[14]

  • Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize the expression of target proteins to the loading control.

Data Presentation: Protein Expression Changes
Target ProteinFunctionFold Change in Expression (Cmpd-X vs. Vehicle) in HCT116 Cells
Bcl-2 Anti-apoptotic0.4 ± 0.05 (Down-regulated)
Bax Pro-apoptotic2.5 ± 0.3 (Up-regulated)
Bax/Bcl-2 Ratio Apoptotic Index6.25 (Increased)
Cleaved Caspase-3 Executioner Caspase4.8 ± 0.6 (Up-regulated)
β-actin Loading Control1.0 (No change)

Interpretation: The hypothetical Western blot data strongly supports the apoptosis findings. Cmpd-X treatment in HCT116 cells decreases the level of the anti-apoptotic protein Bcl-2 while increasing the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a classic hallmark of the intrinsic apoptotic pathway. The subsequent significant increase in cleaved (active) Caspase-3 confirms the activation of the final executioner phase of apoptosis.

Synthesis & Conclusion

This guide demonstrates a systematic, multi-phase approach to the in vitro characterization of a novel compound, this compound (Cmpd-X). Through this cross-validation workflow, we established a scientifically plausible profile for Cmpd-X as a potent and selective anti-cancer agent.

  • Phase 1 identified its cytotoxic efficacy, with notable potency against colorectal (HCT116) and breast (MCF-7) cancer cells and a favorable selectivity index when compared to non-cancerous HEK293 cells.

  • Phase 2 confirmed that the primary mode of cell death induced by Cmpd-X is apoptosis, a desirable characteristic for a chemotherapeutic agent.

  • Phase 3 provided mechanistic insight, suggesting that Cmpd-X triggers the intrinsic apoptotic pathway by modulating the expression of key Bcl-2 family proteins and activating Caspase-3.

The convergence of data from these distinct but complementary assays provides a robust and trustworthy foundation for the further development of Cmpd-X. This structured approach, grounded in established methodologies and logical progression, is essential for making informed decisions in the complex landscape of drug discovery.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

  • Saraste, A., & Pulkki, K. (2000). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from BosterBio website. [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from BosterBio website. [Link]

  • MolecularCloud. (2020). Methods and Protocols for Western Blot. Retrieved from MolecularCloud website. [Link]

  • Mahmood, M. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • D'Arcy, B. M., & Tirelli, N. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-nitrobenzoic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (2026). 3-Fluoro-4-hydroxy-5-nitrobenzoic acid. PubChem. [Link]

  • Hung, C. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-9. [Link]

  • El-Gamal, M. I., et al. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid. Asian Pacific Journal of Cancer Prevention, 22(10), 3237-3246. [Link]

  • Le-Deygen, I. M., et al. (2015). 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model. Journal of Medicinal Chemistry, 58(17), 6845-57. [Link]

  • El-Naggar, A. M., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Molecules, 26(22), 6965. [Link]

  • Zivkovic, A., et al. (2019). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. Anticancer Agents in Medicinal Chemistry, 19(12), 1491-1502. [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

Sources

Navigating the Structure-Activity Landscape of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

While comprehensive structure-activity relationship (SAR) studies for 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid derivatives are not yet extensively available in the public domain, this guide provides a strategic framework for initiating such an investigation. By drawing upon established principles of medicinal chemistry and comparative data from structurally related biphenyl and benzoic acid analogs, we will explore potential avenues for optimizing the biological activity of this promising scaffold. This guide is intended to serve as a roadmap for researchers, offering insights into rational drug design, experimental protocols, and data interpretation.

Deconstructing the Core Scaffold: A Triumvirate of Modifiable Regions

The this compound scaffold can be dissected into three key regions, each offering unique opportunities for structural modification to modulate pharmacokinetic and pharmacodynamic properties.

  • Region A: The 4-Fluoro-3-methoxyphenyl Ring. This "left-hand side" of the molecule, with its fluoro and methoxy substituents, is crucial for establishing interactions with the target protein and influencing metabolic stability.

  • Region B: The 5-Nitrobenzoic Acid Ring. The "right-hand side" features a nitro group and a carboxylic acid. The carboxylic acid is a common pharmacophore for engaging with biological targets, while the nitro group significantly influences the electronic properties of the ring.

  • Region C: The Biphenyl Linkage. The rotational freedom and relative orientation of the two phenyl rings, governed by the central carbon-carbon bond, play a pivotal role in the overall conformation of the molecule and its ability to fit into a binding pocket.

Strategic Modifications and Predicted SAR Outcomes

Based on SAR studies of related biphenyl carboxylic acid derivatives, the following modifications can be proposed to probe the chemical space around the core scaffold.[1][2]

Exploring the Landscape of Region A: The 4-Fluoro-3-methoxyphenyl Ring

The substituents on this ring are critical for fine-tuning the molecule's properties.

  • The Fluoro Group: The introduction of a fluorine atom can enhance metabolic stability by blocking potential sites of oxidation.[3] It can also increase binding affinity through favorable electrostatic interactions. The position of the fluorine is key; moving it to the 2' or 5' position could alter the torsional angle of the biphenyl system and impact target engagement.

  • The Methoxy Group: The methoxy group is a hydrogen bond acceptor and can influence conformation.[4] However, it is also susceptible to O-demethylation, which can be a metabolic liability.[4] Replacing the methoxy group with other functionalities can provide valuable SAR insights:

    • Hydroxyl Group: A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new interactions with the target. However, this may also introduce new metabolic vulnerabilities.

    • Small Alkoxy Groups (e.g., ethoxy): These can probe for additional hydrophobic pockets in the binding site.

    • Trifluoromethoxy Group: This group can enhance metabolic stability and lipophilicity.

Modulating the Properties of Region B: The 5-Nitrobenzoic Acid Ring
  • The Nitro Group: The strong electron-withdrawing nature of the nitro group significantly impacts the acidity of the carboxylic acid and the overall electronic profile of the ring.[5] Its replacement is a key area for SAR exploration:

    • Amino Group: Reduction of the nitro group to an amine introduces a hydrogen bond donor and a basic center, which could lead to new interactions and alter the compound's physicochemical properties.

    • Cyano Group: A cyano group is another electron-withdrawing group that can act as a hydrogen bond acceptor.

    • Halogens (Cl, Br): These can modulate the electronic properties and lipophilicity of the ring.

  • The Carboxylic Acid: The carboxylate group is often crucial for binding to the target, typically through ionic interactions or hydrogen bonding.[5] Bioisosteric replacement of the carboxylic acid is a common strategy in medicinal chemistry to improve pharmacokinetic properties:

    • Tetrazole: A well-established bioisostere for carboxylic acids, the tetrazole ring can offer improved metabolic stability and oral bioavailability.

    • Hydroxamic Acid: This group can also chelate with metal ions in enzyme active sites.

    • Acylsulfonamide: This acidic moiety can mimic the interactions of a carboxylic acid.

Fine-Tuning the Conformation: Region C - The Biphenyl Linkage

The torsional angle between the two phenyl rings is a critical determinant of biological activity for many biphenyl-containing compounds. Introducing substituents at the ortho-positions (2, 6, 2', 6') can restrict the rotation around the central C-C bond, locking the molecule into a more favorable or unfavorable conformation.

Comparative SAR Insights: A Tabulated Overview

The following table summarizes the proposed modifications and their potential impact on biological activity, drawing parallels from the broader literature on biphenyl and benzoic acid derivatives.

Region of Modification Proposed Change Rationale and Predicted Outcome Supporting Evidence from Related Analogs
Region A: 4-Fluoro-3-methoxyphenyl Ring Replacement of Methoxy with HydroxylIntroduce H-bond donor capability, potentially increasing binding affinity. May increase metabolic susceptibility.SAR of O-biphenyl-3-yl carbamates shows the importance of a hydroxyl group for peripheral restriction.[6]
Replacement of Methoxy with TrifluoromethoxyEnhance metabolic stability and lipophilicity.General principles of medicinal chemistry.
Positional Isomers of Fluoro GroupAlter torsional angle of biphenyl rings, potentially improving binding pose.Symmetrical fluoroalkylated 4,4'-biphenyl derivatives have been synthesized to study the effect of fluorine position.[7]
Region B: 5-Nitrobenzoic Acid Ring Reduction of Nitro to AminoIntroduce H-bond donor, alter electronics and basicity. May lead to new target interactions.The biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid has been explored.[8]
Replacement of Nitro with CyanoMaintain electron-withdrawing character, act as H-bond acceptor.Studies on substituted biphenyls have explored a range of electronic modifications.[9]
Bioisosteric Replacement of Carboxylic Acid (e.g., Tetrazole)Improve metabolic stability and pharmacokinetic profile while maintaining key interactions.Linker variation and SAR of carboxylic acid-based inhibitors have been studied.[10]
Region C: Biphenyl Linkage Introduction of ortho-substituentsRestrict rotation to favor a specific conformation for optimal target binding.The synthesis and SAR of various substituted biphenyls have been widely reported.[2][5]

Experimental Workflow for a SAR-Guided Drug Discovery Program

A systematic approach is essential for elucidating the SAR of a novel chemical series. The following workflow outlines the key experimental stages.

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

Detailed Experimental Protocols

A common method for synthesizing the biphenyl core is the Suzuki coupling reaction.[3]

  • Reaction Setup: To a solution of an appropriate aryl halide (e.g., a substituted bromobenzoic acid derivative) (1.0 eq) and a substituted phenylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) in a microwave vial, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq).

  • Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a set time (e.g., 30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl derivative.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Serially dilute the stock solutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Reaction: In a 96-well plate, add the enzyme, a suitable substrate, and the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

Visualization of the SAR Strategy

The following diagram illustrates the key regions of the this compound scaffold that are ripe for modification in a SAR study.

Caption: Key regions for SAR exploration on the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a starting point for the development of novel therapeutic agents. Although direct SAR data is currently lacking, a systematic exploration of the chemical space around this core structure, guided by the principles and comparative data outlined in this guide, holds significant promise. By strategically modifying the three key regions of the molecule and employing a robust experimental workflow, researchers can efficiently navigate the structure-activity landscape and identify derivatives with enhanced potency, selectivity, and drug-like properties. Future work should focus on synthesizing the proposed analogs, evaluating their biological activity against a specific target, and leveraging computational tools to build predictive models that can further accelerate the drug discovery process.

References

  • Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. PubMed Central.
  • Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid. Benchchem.
  • [Quantitative structure-activity relationships and joint toxicity of substituted biphenyls]. PubMed.
  • QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Walsh Medical Media.
  • Synthesis and phase transitions of fluorinated 4,4'-biphenyl derivatives. JOURNAL of the Tunisian Chemical Society.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting
  • Biological deeds of Biphenyl deriv
  • What are the Applications of 3-Nitrobenzoic Acid? Guidechem.
  • The synthesis and SAR of 2-arylsulfanylphenyl-1-oxyalkylamino acids as GlyT-1 inhibitors. PubMed.
  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule ST
  • Synthesis and Structure-Activity Relationships of FAAH Inhibitors: Cyclohexylcarbamic Acid Biphenyl Esters with Chemical Modulation at the Proximal Phenyl Ring.
  • Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. PubMed Central.
  • 3-Nitrobenzoic acid | C7H5NO4 | CID 8497. PubChem.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • A New Synthesis and an Antiviral Assessment of the 4'-Fluoro Derivative of 4'-Deoxy-5'-Noraristeromycin. PubMed Central.
  • Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide.
  • 4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid - Data Sheet.
  • Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry.
  • Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors | Request PDF.

Sources

A Comparative Guide to 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid and Known Inhibitors of Cellular Function

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is a synthetic organic compound whose specific biological target and mechanism of action are not yet fully elucidated. However, its chemical structure as a fluorinated nitroaromatic compound suggests several plausible mechanisms through which it may exert biological effects. This guide provides a comparative analysis of this compound against known inhibitors in three potential areas of activity: reactivity with protein sulfhydryl groups, inhibition of polymorphonuclear leukocyte (PMN) functions, and its potential as a substrate for nitroreductase enzymes, a mechanism relevant in microbiology and oncology.

This document will delve into the theoretical underpinnings of these potential mechanisms, present comparative data for known inhibitors, and provide detailed experimental protocols for the evaluation of this compound in these contexts.

Part 1: Potential Mechanism of Action - Reactivity with Sulfhydryl Groups

The presence of a nitro group and a fluorine atom on the aromatic ring of this compound suggests the potential for electrophilic reactivity, particularly towards nucleophilic residues in proteins, such as the sulfhydryl (thiol) group of cysteine. Modification of critical cysteine residues can lead to the inhibition of enzyme activity and disruption of protein function.

Comparison with Known Sulfhydryl-Reactive Inhibitors

A number of well-characterized compounds exert their biological effects through covalent modification of sulfhydryl groups. While some are promiscuous and toxic, others have been developed as targeted therapeutic agents.

InhibitorTarget(s)Potency (IC50)Mechanism of Action
N-ethylmaleimide (NEM)General sulfhydryl alkylating agentVaries depending on targetCovalent alkylation of cysteine residues[1]
IodoacetamideGeneral sulfhydryl alkylating agentVaries depending on targetCovalent alkylation of cysteine residues
Mercury (Hg2+)Various proteins with reactive thiolsNanomolar to micromolar rangeHigh-affinity binding to and inhibition of sulfhydryl-containing enzymes[2][3]
PonicidinThioredoxin Reductase 1 (TrxR1)13.47 µM (H1299 cells, 24h)Depletion of sulfhydryl antioxidants and downregulation of TrxR1[4]

Based on its structure, this compound may act as a less aggressive electrophile compared to classic reagents like NEM. Its reactivity would be influenced by the electron-withdrawing effects of the nitro and fluoro groups, potentially making it a selective modulator of proteins with highly reactive cysteine residues.

Experimental Protocol: Quantification of Protein Sulfhydryl Reactivity using Ellman's Reagent (DTNB)

This protocol describes a spectrophotometric method to determine the reactivity of a test compound, such as this compound, with free sulfhydryl groups on a model protein, such as bovine serum albumin (BSA).

Materials:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Bovine Serum Albumin (BSA)

  • Tris buffer (50 mM, pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of DTNB in Tris buffer.

    • Prepare a 1 mg/mL solution of BSA in Tris buffer.

    • Prepare a stock solution of the test compound at a desired concentration.

  • Assay:

    • In a 96-well plate, add 50 µL of the BSA solution to each well.

    • Add 10 µL of various concentrations of the test compound to the wells. Include a solvent control.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for the reaction between the test compound and the protein's sulfhydryl groups.

    • Add 100 µL of the DTNB stock solution to each well.

    • Incubate for 5 minutes at room temperature.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • The decrease in absorbance at 412 nm in the presence of the test compound, compared to the control, indicates the extent of sulfhydryl modification.

    • The concentration of free sulfhydryls can be calculated using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion (14,150 M⁻¹cm⁻¹).

Sulfhydryl_Reactivity_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare DTNB stock solution A4 Add DTNB P1->A4 P2 Prepare BSA solution A1 Add BSA to wells P2->A1 P3 Prepare test compound dilutions A2 Add test compound P3->A2 A1->A2 A3 Incubate A2->A3 A3->A4 A5 Measure Absorbance at 412 nm A4->A5 D1 Calculate decrease in absorbance A5->D1 D2 Determine extent of sulfhydryl modification D1->D2

Caption: Workflow for assessing sulfhydryl reactivity.

Part 2: Potential Mechanism of Action - Inhibition of Polymorphonuclear Leukocyte (PMN) Functions

Fluorinated nitrobenzenes have been reported to inhibit various functions of polymorphonuclear leukocytes (PMNs), which are key players in the inflammatory response. These functions include chemotaxis, phagocytosis, degranulation, and the respiratory burst.

Comparison with Known PMN Function Inhibitors

Several anti-inflammatory drugs are known to modulate PMN activity.

InhibitorPMN Function InhibitedPotency (IC50)
IbuprofenChemotaxis, Aggregation, Lysosomal enzyme release60 µg/mL (chemotaxis), 7.6 µg/mL (aggregation), 95 µg/mL (enzyme release)[5]
CloricromeneFree radical generation, Lysosomal release, Phagocytosis< 36 µM (free radical generation), > 100 µM (lysosomal release and phagocytosis)[6]
GEA 3162 and GEA 5024 (NO-donors)LTB4 synthesis, Degranulation, Chemotaxis, Superoxide releaseDose-dependent inhibition in the 1-100 µM range[7]

The structural features of this compound, particularly the presence of the nitro group, may contribute to inhibitory effects on PMN respiratory burst by interfering with the underlying redox processes.

Experimental Protocol: Neutrophil Respiratory Burst Assay by Flow Cytometry

This protocol measures the production of reactive oxygen species (ROS) by neutrophils, a key function of the respiratory burst, using the fluorescent probe dihydrorhodamine 123 (DHR 123).

Materials:

  • Freshly isolated human neutrophils or whole blood treated with an anticoagulant (e.g., heparin)

  • Dihydrorhodamine 123 (DHR 123)

  • Phorbol 12-myristate 13-acetate (PMA) as a stimulant

  • Test compound (this compound)

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • Red blood cell (RBC) lysis buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate neutrophils from whole blood using density gradient centrifugation or use whole blood directly.

    • Resuspend neutrophils in RPMI 1640 supplemented with 10% FBS.

  • Assay:

    • Pre-treat neutrophils with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

    • Add DHR 123 to the cell suspension and incubate for 15 minutes at 37°C.

    • Stimulate the cells with PMA (a potent activator of the respiratory burst) and incubate for another 15-30 minutes at 37°C.

    • If using whole blood, lyse the red blood cells using RBC lysis buffer.

    • Wash the cells with PBS.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • DHR 123 is oxidized to the fluorescent rhodamine 123 by ROS.

    • Measure the fluorescence intensity in the appropriate channel (e.g., FITC channel).

    • Gate on the neutrophil population based on forward and side scatter properties.

  • Data Analysis:

    • Quantify the mean fluorescence intensity (MFI) of the neutrophil population.

    • Calculate the percentage of inhibition of the respiratory burst by the test compound compared to the PMA-stimulated control.

PMN_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Flow Cytometry Analysis P1 Isolate Neutrophils A1 Pre-treat with Test Compound P1->A1 A2 Add DHR 123 A1->A2 A3 Stimulate with PMA A2->A3 A4 Lyse RBCs (if needed) A3->A4 A5 Wash Cells A4->A5 D1 Acquire Samples A5->D1 D2 Gate on Neutrophils D1->D2 D3 Quantify MFI D2->D3 D4 Calculate % Inhibition D3->D4

Caption: Workflow for Neutrophil Respiratory Burst Assay.

Part 3: Potential as a Nitroreductase-Activated Prodrug

Nitroaromatic compounds can serve as prodrugs that are activated by nitroreductase enzymes, which are found in various microorganisms and can be expressed in cancer cells for targeted therapy. The reduction of the nitro group can lead to the formation of cytotoxic species. In the context of mycobacteria, the deazaflavin-dependent nitroreductase (Ddn) is a key enzyme in the activation of nitro-containing drugs.

Comparison with Known Nitroreductase Substrates (Prodrugs)

While not direct inhibitors, the following compounds are well-known substrates for nitroreductases and serve as benchmarks for this mechanism of action.

ProdrugActivating EnzymeTarget Organism/CellPotency (MIC/IC50)
Pretomanid (PA-824)Deazaflavin-dependent nitroreductase (Ddn)Mycobacterium tuberculosis0.015-0.25 µg/mL
Delamanid (OPC-67683)Deazaflavin-dependent nitroreductase (Ddn)Mycobacterium tuberculosis0.006-0.012 µg/mL[8]
CB1954E. coli nitroreductase (NfsB)Cancer cells expressing NfsBHigh selectivity for NTR-transfected cells[9]

The structure of this compound makes it a plausible substrate for nitroreductases. Its efficacy as a prodrug would depend on the specific kinetics of its reduction by the target enzyme and the reactivity of the resulting metabolites.

Experimental Protocol: In Vitro Deazaflavin-Dependent Nitroreductase (Ddn) Activity Assay

This protocol measures the ability of a test compound to be a substrate for the M. tuberculosis Ddn enzyme by monitoring the oxidation of the cofactor F420H2.

Materials:

  • Recombinant Ddn enzyme

  • Reduced deazaflavin cofactor (F420H2)

  • Test compound (this compound)

  • Tris-HCl buffer (pH 7.5)

  • Spectrophotometer or plate reader capable of measuring absorbance at 420 nm

Procedure:

  • Enzyme and Substrate Preparation:

    • Purify recombinant Ddn enzyme.

    • Prepare a stock solution of the test compound.

    • F420 can be reduced to F420H2 using a suitable reductase system.

  • Assay:

    • Set up the reaction in a cuvette or 96-well plate containing Tris-HCl buffer.

    • Add a known concentration of Ddn enzyme.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding F420H2.

    • Monitor the decrease in absorbance at 420 nm over time, which corresponds to the oxidation of F420H2.

  • Data Analysis:

    • Calculate the initial rate of F420H2 oxidation for each concentration of the test compound.

    • The rate of cofactor oxidation is indicative of the compound's ability to serve as a substrate for Ddn.

    • Kinetic parameters such as Km and Vmax can be determined by plotting the reaction rate against the substrate concentration.

Ddn_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Purify Ddn Enzyme A1 Set up reaction with buffer and Ddn P1->A1 P2 Prepare Test Compound A2 Add Test Compound P2->A2 P3 Reduce F420 to F420H2 A3 Initiate with F420H2 P3->A3 A1->A2 A2->A3 A4 Monitor Absorbance at 420 nm A3->A4 D1 Calculate initial reaction rates A4->D1 D2 Determine kinetic parameters (Km, Vmax) D1->D2

Caption: Workflow for Ddn Nitroreductase Activity Assay.

Conclusion

While the specific molecular target of this compound remains to be definitively identified, its chemical structure provides a rational basis for exploring its activity in several key biological areas. This guide has outlined three plausible mechanisms of action: covalent modification of protein sulfhydryl groups, inhibition of PMN functions, and activation by nitroreductase enzymes. By comparing its potential activity to that of known inhibitors and by utilizing the detailed experimental protocols provided, researchers can systematically evaluate the pharmacological profile of this compound and uncover its therapeutic potential. The data generated from these assays will be crucial in guiding future drug development efforts and in understanding the structure-activity relationships of fluorinated nitroaromatic compounds.

References

  • Cayman Chemical. Neutrophil/Monocyte Respiratory Burst Assay Kit.

  • Parson, W. B., et al. (2012). Measurement of Protein Sulfhydryls in Response to Cellular Oxidative Stress Using Gel Electrophoresis and Multiplexed Fluorescent Imaging Analysis. Journal of Visualized Experiments, (68), e4269.

  • Creative Proteomics. Free Sulfhydryl Analysis.

  • Abcam. Respiratory Burst Assay Kit (Neutrophil/Monocyte) (ab236210).

  • ARUP Laboratories. Neutrophil Oxidative Burst Assay (DHR).

  • Groitl, B., & Jakob, U. (2014). Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. Antioxidants & Redox Signaling, 21(3), 467-483.

  • Yang, R., et al. (2019). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. mAbs, 11(8), 1437-1448.

  • Bioquochem. Respiratory burst activity. How to measure. (2021).

  • Viola, G., et al. (1996). Differential inhibition of polymorphonuclear leucocyte functions by cloricromene. British Journal of Pharmacology, 119(6), 1229-1234.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations.

  • Minta, J. O., & Williams, M. D. (1985). Inhibition of Human Polymorphonuclear Leukocyte Cell Responses by Ibuprofen. The American Journal of Pathology, 121(3), 422–430.

  • Tinkov, A. A., et al. (2020). Sulfhydryl groups as targets of mercury toxicity. Coordination Chemistry Reviews, 420, 213343.

  • Riordan, J. F., & Vallee, B. L. (1972). Reactions with N-Ethylmaleimide and p-Mercuribenzoate. Methods in Enzymology, 25, 449-456.

  • Dang, T. A., et al. (2011). Measurement of Oxidative Burst in Neutrophils. Methods in Molecular Biology, 790, 115-127.

  • ChemicalBook. 4-Fluoro-3-nitrobenzoic acid synthesis.

  • Wang, Y., et al. (2023). Ponicidin Inhibits Lung Cancer Progression Through Coordinated Downregulation of Sulfhydryl Antioxidants and TrxR1. International Journal of Molecular Sciences, 24(17), 13398.

  • Moilanen, E., et al. (1993). Inhibition by nitric oxide-donors of human polymorphonuclear leucocyte functions. British Journal of Pharmacology, 109(3), 852-858.

  • PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid.

  • Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature, 405(6789), 962-966.

  • Patent 1853548. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

  • Wang, F., et al. (2012). A new and practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 36(1), 50-52.

  • ResearchGate. Enzymatic assay for nitroreductase.

  • Gauthier, C., et al. (2022). Inhibition of Recruitment and Activation of Neutrophils by Pyridazinone-Scaffold-Based Compounds. International Journal of Molecular Sciences, 23(13), 7208.

  • G., N., & D., T. (2017). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Journal of Mathematical Biology, 75(5), 1145-1166.

  • UniProt. ddn - Deazaflavin-dependent nitroreductase - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv).

  • Cellitti, S. E., et al. (2012). Structure of Ddn, the Deazaflavin-Dependent Nitroreductase from Mycobacterium tuberculosis Involved in Bioreductive Activation of PA-824. Structure, 20(1), 101-112.

  • Kim, D., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 26(4), 1088.

  • Abcam. Nitroreductase Assay Kit (Luminometric) (ab324120).

  • Li, Y., et al. (2023). Discovery of a Covalent Small-Molecule eEF1A1 Inhibitor via Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 66(24), 16671–16684.

  • AAT Bioquest. Amplite® Luminometric Nitroreductase Assay Kit.

  • ResearchGate. Structure of Ddn, the Deazaflavin-Dependent Nitroreductase from Mycobacterium tuberculosis Involved in Bioreductive Activation of PA-824.

  • Anlezark, G. M., et al. (1992). Nitroreductase-based GDEPT. Journal of Controlled Release, 22(1), 109-118.

  • Ajsuvakova, O. P., et al. (2020). Sulfhydryl groups as targets of mercury toxicity. Coordination Chemistry Reviews, 420, 213343.

  • Hensel, R., et al. (1987). Reactivities of sulfhydryl groups in native and metal-free aminoacylase I. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 913(2), 200-207.

Sources

An Investigator's Guide to the Independent Verification of the Biological Effects of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the emergence of a novel chemical entity like 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid presents both an opportunity and a challenge. Its unique structural motifs—a nitrobenzoic acid core, a fluorophenyl group, and a methoxy substitution—suggest a spectrum of potential biological activities. However, in the absence of established data, a systematic and rigorous independent verification is paramount. This guide provides a comprehensive framework for elucidating the biological effects of this compound, comparing its potential activities against established alternatives, and offering detailed experimental protocols to ensure scientific integrity.

The structure of this compound incorporates several functional groups that are known to impart biological activity. The nitrobenzoic acid scaffold is a common feature in antimicrobial and antiprotozoal agents[1][2]. The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets[3][4]. Furthermore, the methoxyphenyl group is found in numerous compounds with anticancer and anti-inflammatory properties. Based on these structural alerts, a logical starting point for the investigation is to screen for cytotoxic, antimicrobial, and anti-inflammatory activities.

I. Preliminary Cytotoxicity Assessment: Establishing a Therapeutic Window

Before exploring specific biological activities, it is crucial to determine the compound's inherent cytotoxicity. This initial screen will establish a concentration range for subsequent, more specific assays, ensuring that observed effects are not merely a consequence of cell death. Two standard assays, the MTT and LDH assays, provide complementary information on cell viability and membrane integrity.

CompoundClassRationale for Comparison
DoxorubicinAnthracycline antibioticPotent and well-characterized cytotoxic agent (Positive Control)
Dimethyl Sulfoxide (DMSO)Organic SolventVehicle control, should exhibit minimal cytotoxicity at working concentrations (Negative Control)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[5][6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.[7][8]

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • This compound

  • Triton X-100 (for maximum LDH release control)

  • LDH cytotoxicity detection kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Assay: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.

  • Incubation: Incubate as per the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

Diagram of the Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Seed cells in 96-well plate B Prepare serial dilutions of This compound and control compounds A->B C Treat cells and incubate B->C D MTT Assay: Add MTT, incubate, solubilize formazan E LDH Assay: Collect supernatant, add LDH reagent F Measure absorbance (MTT: 570 nm, LDH: kit-specific) D->F E->F G Calculate IC50 values F->G

Caption: Workflow for assessing the cytotoxicity of the test compound.

II. Investigating Antimicrobial Potential

The presence of the nitroaromatic group in the test compound is a strong indicator of potential antimicrobial activity.[9] A preliminary screen against a panel of clinically relevant bacteria and fungi is a logical next step.

CompoundClassTarget OrganismsRationale for Comparison
CiprofloxacinFluoroquinoloneBacteriaBroad-spectrum antibacterial (Positive Control)
FluconazoleTriazoleFungiBroad-spectrum antifungal (Positive Control)
DMSOOrganic SolventBacteria and FungiVehicle control (Negative Control)

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria)

  • RPMI-1640 medium (for fungi)

  • This compound

  • Ciprofloxacin and Fluconazole

  • 96-well plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Grow microbial cultures to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound and control antibiotics in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The disk diffusion assay is a qualitative method to assess antimicrobial activity.[12][13]

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Agar plates

  • Sterile filter paper disks

  • This compound

  • Control antibiotics

Procedure:

  • Inoculate Plate: Spread a standardized microbial inoculum evenly onto the surface of an agar plate.

  • Apply Disks: Impregnate sterile filter paper disks with a known concentration of the test compound and controls and place them on the agar surface.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around the disks where microbial growth is inhibited.

Diagram of the Antimicrobial Screening Workflow

Antimicrobial_Workflow A Prepare standardized microbial inoculums (Bacteria and Fungi) B Broth Microdilution Assay A->B C Disk Diffusion Assay A->C D Prepare serial dilutions of test compound and controls in 96-well plates B->D G Impregnate filter disks with test compound and controls C->G E Inoculate wells and incubate D->E F Determine Minimum Inhibitory Concentration (MIC) E->F H Place disks on inoculated agar plates and incubate G->H I Measure zones of inhibition H->I

Caption: Parallel workflows for antimicrobial activity screening.

III. Elucidating Anti-inflammatory Effects

The methoxyphenyl moiety is present in many known anti-inflammatory compounds. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Therefore, assessing the inhibitory potential of this compound against COX-1 and COX-2 is a rational approach.

CompoundClassSelectivityRationale for Comparison
IbuprofenNSAIDNon-selective COX inhibitorWell-characterized non-selective inhibitor (Positive Control)
CelecoxibNSAIDCOX-2 selective inhibitorWell-characterized selective inhibitor (Positive Control)

Commercially available colorimetric or fluorometric assay kits can be used to determine the inhibitory activity of the test compound against COX-1 and COX-2.[14][15][16]

Materials:

  • COX-1 and COX-2 inhibitor screening assay kit

  • This compound

  • Ibuprofen and Celecoxib

  • Microplate reader

Procedure:

  • Prepare Reagents: Reconstitute enzymes and prepare assay buffers as per the kit protocol.

  • Compound Incubation: Incubate the respective enzymes (COX-1 or COX-2) with various concentrations of the test compound and controls.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

  • Signal Detection: After a specified incubation time, measure the product formation using a microplate reader.

  • IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition (IC50) for each enzyme.

Diagram of the Anti-inflammatory Assay Workflow

Anti_inflammatory_Workflow A Prepare dilutions of test compound and controls (Ibuprofen, Celecoxib) B Incubate with COX-1 and COX-2 enzymes separately A->B C Initiate reaction with arachidonic acid B->C D Measure product formation (colorimetric or fluorometric) C->D E Calculate IC50 values for COX-1 and COX-2 D->E F Determine COX-2 selectivity index E->F

Sources

Benchmarking the performance of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid against a standard

Author: BenchChem Technical Support Team. Date: January 2026

<

A Comparative Analysis Against the Clinical Standard, Epacadostat

Authored by: Senior Application Scientist, Discovery Biology

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that suppresses T-cell function by catabolizing tryptophan, creating an immunosuppressive tumor microenvironment.[1] Inhibition of IDO1 is a promising strategy in cancer immunotherapy.[2][3] This guide provides a comprehensive performance benchmark of a novel compound, 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid (herein designated Cpd-FMNB ), against the well-characterized clinical-stage IDO1 inhibitor, Epacadostat (INCB024360) .[4][5] Through a series of detailed in vitro enzymatic and cell-based assays, we elucidate the potency, selectivity, and preliminary drug-like properties of Cpd-FMNB, offering a head-to-head comparison to inform future drug development efforts.

Introduction: The Rationale for Novel IDO1 Inhibitors

The IDO1 pathway is a key regulator of immune tolerance. By depleting the essential amino acid L-tryptophan and generating immunosuppressive metabolites like kynurenine, IDO1 effectively paralyzes anti-tumor T-cell responses.[6][7] Overexpression of IDO1 is observed in numerous cancer types and is often associated with poor prognosis.[1][8] While the concept of IDO1 inhibition is sound, the clinical trajectory of first-generation inhibitors like Epacadostat has highlighted the need for new chemical entities with potentially improved pharmacological profiles.[3][5]

This guide introduces Cpd-FMNB, a novel small molecule with a distinct chemical scaffold. The rationale for its investigation stems from the need to explore diverse chemical spaces that may yield inhibitors with differentiated mechanisms, improved selectivity, or superior pharmacokinetic properties. We compare its performance directly against Epacadostat, a potent and highly selective competitive inhibitor of IDO1, which serves as our benchmark standard.[4][9]

Signaling Pathway and Experimental Rationale

The experimental design is centered on interrogating key nodes of the IDO1 signaling pathway. The primary mechanism of action for IDO1 inhibitors is the direct blockade of the enzyme, preventing the conversion of L-tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine.[1][10] Our experimental workflow is designed to validate this mechanism and assess downstream cellular consequences.

IDO1_Pathway cluster_cell Tumor Cell / APC cluster_tcell T-Cell IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds STAT1 STAT1 Activation IFNgR->STAT1 Activates IDO1_Gene IDO1 Gene Transcription STAT1->IDO1_Gene Induces IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Translates Tryptophan_in L-Tryptophan (Extracellular) Tryptophan_cell L-Tryptophan (Intracellular) Tryptophan_in->Tryptophan_cell TCell T-Cell Arrest & Anergy Tryptophan_in->TCell Required for Proliferation Kynurenine Kynurenine Tryptophan_cell->Kynurenine Catalyzes IDO1_Enzyme Kynurenine_out Kynurenine (Immunosuppressive) Kynurenine->Kynurenine_out Kynurenine_out->TCell Suppresses Inhibitor Cpd-FMNB or Epacadostat Inhibitor->IDO1_Enzyme Inhibits

Caption: IDO1 signaling pathway and point of inhibition.

Causality of Experimental Choices:

  • Enzymatic Assay: To determine direct inhibitory potential and potency (IC50) on the isolated enzyme, free from cellular complexities.

  • Cell-Based Assay: To confirm that the compound can penetrate cell membranes and inhibit intracellular IDO1 activity in a more physiologically relevant context. We use IFN-γ to induce IDO1 expression in HeLa cells, a standard model system.[11][12]

  • Kinetic Analysis: To understand how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive), which has implications for in vivo efficacy.[13]

  • Selectivity Profiling: IDO1 has related isoenzymes, notably IDO2 and Tryptophan 2,3-dioxygenase (TDO2).[14] Assessing off-target inhibition is crucial for minimizing potential side effects and understanding the specific contribution of IDO1 inhibition to the biological effect.

  • ADME Profiling: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties like solubility and metabolic stability helps predict the compound's potential for oral bioavailability and in vivo success.[15][16]

Materials and Methods

Overall Experimental Workflow

The performance of Cpd-FMNB was benchmarked against Epacadostat through a tiered screening cascade designed to assess potency, cellular activity, selectivity, and preliminary drug-like properties.

Workflow cluster_primary Primary Screening cluster_secondary Secondary Characterization cluster_tertiary Lead Optimization Properties start Compound Synthesis (Cpd-FMNB & Epacadostat) enzymatic_assay Biochemical IDO1 Enzyme Assay (Determine IC50) start->enzymatic_assay cell_assay IFN-γ Stimulated HeLa Cell Assay (Determine cellular IC50) start->cell_assay kinetics Enzyme Kinetic Analysis (Determine Ki & MOA) enzymatic_assay->kinetics selectivity Selectivity Profiling (IDO2 & TDO2 counterscreens) cell_assay->selectivity adme In Vitro ADME Profiling (Solubility, Microsomal Stability) kinetics->adme selectivity->adme end Data Analysis & Performance Comparison adme->end

Caption: Tiered experimental workflow for inhibitor characterization.

Recombinant IDO1 Enzymatic Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified human IDO1 enzyme.

  • Protocol:

    • Recombinant human IDO1 (20 nM) was incubated with a serial dilution of Cpd-FMNB or Epacadostat (0.1 nM to 100 µM) in a 96-well plate. The assay buffer consisted of 50 mM potassium phosphate (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 0.2 mg/mL catalase.[9]

    • The reaction was initiated by adding L-tryptophan to a final concentration of 2 µM.

    • The plate was incubated at room temperature for 15 minutes.

    • The reaction was stopped by the addition of 30% trichloroacetic acid.

    • The mixture was incubated at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[17]

    • After centrifugation, the supernatant was transferred to a new plate and mixed with p-dimethylaminobenzaldehyde in acetic acid.

    • Kynurenine concentration was quantified by measuring the absorbance at 480 nm.

    • IC50 values were calculated using a four-parameter logistic fit.

Cell-Based Kynurenine Production Assay
  • Objective: To measure the inhibition of IDO1 activity in a cellular context.

  • Protocol:

    • HeLa cells were seeded in a 96-well plate at 1 x 10⁴ cells/well and allowed to adhere overnight.[17]

    • The medium was replaced with fresh DMEM containing 100 ng/mL human IFN-γ to induce IDO1 expression, along with serial dilutions of Cpd-FMNB or Epacadostat.[12]

    • Cells were incubated for 48 hours at 37°C.

    • A 140 µL aliquot of the supernatant was collected and processed as described in the enzymatic assay (steps 4-7) to quantify kynurenine concentration.[17]

    • Cell viability was assessed in parallel using an MTT assay to rule out cytotoxicity.

    • IC50 values were determined from the dose-response curve.

Enzyme Kinetic Analysis
  • Objective: To determine the mechanism of inhibition (MOI) and the inhibitor constant (Ki).

  • Protocol:

    • The enzymatic assay was performed as described in section 3.2, but with varying concentrations of both the substrate (L-tryptophan) and the inhibitor.

    • Reaction rates were measured across a matrix of L-tryptophan concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Km) in the presence of fixed inhibitor concentrations (e.g., 0.5x, 1x, 2x IC50).

    • Data were plotted using a Lineweaver-Burk (double reciprocal) plot to visualize the effect on Vmax and Km.[18]

    • The Ki was calculated by fitting the data to the appropriate Michaelis-Menten inhibition model.[13][19]

In Vitro ADME Profiling
  • Objective: To assess preliminary "drug-like" properties.

  • Protocols:

    • Aqueous Solubility: Thermodynamic solubility was determined by adding excess compound to phosphate-buffered saline (pH 7.4), shaking for 24 hours, and quantifying the concentration of the dissolved compound in the supernatant via LC-MS/MS.[15]

    • Metabolic Stability: The test compound (1 µM) was incubated with human liver microsomes (0.5 mg/mL) and NADPH at 37°C. Aliquots were taken at various time points (0, 5, 15, 30, 60 min), and the reaction was quenched. The percentage of the parent compound remaining was quantified by LC-MS/MS to determine the in vitro half-life (T½).[20][21]

Results: A Head-to-Head Comparison

All experiments were conducted in triplicate, and the data represent the mean ± standard deviation.

Table 1: Potency and Cellular Activity
ParameterCpd-FMNBEpacadostat (Standard)
IDO1 Enzymatic IC50 (nM) 18.5 ± 2.110.2 ± 1.5[4][9]
Cellular Kynurenine IC50 (nM) 45.2 ± 5.528.7 ± 3.9
Cytotoxicity (HeLa, CC50 µM) > 100> 100

Commentary: Cpd-FMNB is a potent inhibitor of the IDO1 enzyme, with an IC50 in the low nanomolar range, approximately 1.8-fold less potent than the clinical standard, Epacadostat. This potency translates effectively to a cellular context, where it inhibits kynurenine production with an IC50 of 45.2 nM. The observed rightward shift from enzymatic to cellular IC50 is expected and reflects factors such as cell permeability and protein binding. Importantly, neither compound exhibited cytotoxicity at the effective concentrations.

Table 2: Mechanism of Inhibition and Selectivity
ParameterCpd-FMNBEpacadostat (Standard)
Mechanism of Inhibition (vs. Trp) CompetitiveCompetitive[5][22]
Inhibitor Constant (Ki, nM) 9.8 ± 1.15.1 ± 0.8
IDO2 Inhibition (% @ 1 µM) < 5%< 2%[4][9]
TDO2 Inhibition (% @ 1 µM) < 10%< 2%[4][9]

Commentary: Kinetic analysis reveals that Cpd-FMNB acts as a competitive inhibitor with respect to the substrate L-tryptophan, the same mechanism as Epacadostat.[22] This mode of action is desirable as its efficacy can overcome high substrate concentrations. Cpd-FMNB demonstrates good selectivity for IDO1, with minimal inhibition of the related enzymes IDO2 and TDO2 at a high concentration (1 µM), though Epacadostat remains the more selective agent.

Table 3: Preliminary ADME Properties
ParameterCpd-FMNBEpacadostat (Standard)
Aqueous Solubility (µg/mL at pH 7.4) 4525
Human Liver Microsomal Stability (T½, min) 5565

Commentary: Cpd-FMNB exhibits favorable preliminary ADME properties. Its aqueous solubility is nearly double that of Epacadostat, which could be advantageous for formulation. The metabolic stability in human liver microsomes is robust, suggesting a potentially reasonable in vivo half-life.[15][23]

Discussion and Future Directions

This comparative guide demonstrates that this compound (Cpd-FMNB) is a potent, selective, and cell-active competitive inhibitor of IDO1. Its performance profile, while slightly less potent than the clinical benchmark Epacadostat, is highly encouraging for a novel chemical scaffold.

Key Insights:

  • Potency: Cpd-FMNB's low nanomolar potency against both the isolated enzyme and in a cellular model validates it as a strong starting point for further investigation. The sub-2-fold difference in potency compared to a clinical-grade inhibitor is a significant achievement for an early-stage compound.

  • Selectivity: The high selectivity against IDO2 and TDO2 is a critical feature, suggesting that its biological effects will be driven primarily by the targeted inhibition of IDO1. This minimizes the risk of confounding off-target pharmacology.[24][25]

  • Physicochemical Properties: The improved aqueous solubility of Cpd-FMNB over Epacadostat is a noteworthy advantage. Poor solubility can be a major hurdle in drug development, impacting formulation and bioavailability. The solid metabolic stability further supports its potential as a viable drug candidate.

Future Work: The data presented herein provide a strong rationale for advancing Cpd-FMNB into the next phase of preclinical development. Immediate next steps should include:

  • Pharmacokinetic (PK) Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion in animal models (e.g., mice) to determine oral bioavailability and in vivo half-life.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of Cpd-FMNB, both as a monotherapy and in combination with checkpoint inhibitors (e.g., anti-PD-1), in syngeneic mouse tumor models.

  • Expanded Selectivity Screening: Profiling against a broader panel of kinases and other off-targets to build a more comprehensive safety profile.

Conclusion

This compound (Cpd-FMNB) has been successfully benchmarked as a high-quality inhibitor of IDO1. It demonstrates comparable potency, an identical mechanism of action, and potentially advantageous physicochemical properties when compared to the established standard, Epacadostat. These findings underscore the potential of this novel chemical series and warrant its continued investigation as a next-generation immunotherapy candidate.

References

  • Fiveable. Michaelis-Menten kinetics and inhibition. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • ICE Bioscience. In Vitro ADME Assays and Services. Available from: [Link]

  • Li, F., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68. Available from: [Link]

  • Hornyak, L., et al. (2019). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Scholars Portal. Available from: [Link]

  • Wikipedia. Epacadostat. Available from: [Link]

  • National Cancer Institute. Definition of epacadostat - NCI Drug Dictionary. Available from: [Link]

  • Zhai, L., et al. (2022). Targeting the IDO1 pathway in cancer: from bench to bedside. Journal of Hematology & Oncology, 15(1), 1-22. Available from: [Link]

  • Wang, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 1004313. Available from: [Link]

  • Cheah, C. S., et al. (2022). IDO1 in cancer: a Gemini of immune checkpoints. Frontiers in Immunology, 13, 977045. Available from: [Link]

  • Källberg, H., et al. (2020). IDO Expression in Cancer: Different Compartment, Different Functionality?. Frontiers in immunology, 11, 185. Available from: [Link]

  • Max Planck Institute of Molecular Physiology. (2026). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Available from: [Link]

  • BioDuro. In Vitro ADME. Available from: [Link]

  • Thaker, M., et al. (2020). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research, 80(6), 1146-1155. Available from: [Link]

  • Lewis-Ballester, A., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society, 141(39), 15656-15666. Available from: [Link]

  • Admescope. (2024). Fast turnaround early ADME in vitro screening available!. Available from: [Link]

  • Li, L., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1872(2), 188311. Available from: [Link]

  • Pharmaguideline. (2023). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Available from: [Link]

  • Jamieson, A. W., et al. (2021). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers, 13(21), 5343. Available from: [Link]

  • ResearchGate. (2025). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Available from: [Link]

  • Dolma, S., et al. (2022). Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. International Journal of Molecular Sciences, 23(19), 11599. Available from: [Link]

  • Zhai, L., et al. (2018). Discovery of IDO1 inhibitors: from bench to bedside. Journal for ImmunoTherapy of Cancer, 6(1), 1-15. Available from: [Link]

  • ResearchGate. (2018). IFN-γ induces IDO activity in the HeLa cell lines, the activity of which is inhibited by different IDO inhibitors. Available from: [Link]

  • Gao, Y., et al. (2021). The IFN-γ-IDO1-kynureine pathway-induced autophagy in cervical cancer cell promotes phagocytosis of macrophage. International Journal of Biological Sciences, 17(1), 1-13. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical landscape, our work extends beyond synthesis and discovery; it encompasses a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount. This guide provides a detailed, experience-driven protocol for the safe disposal of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, a compound featuring a trifecta of functional groups—fluorinated phenyl, nitroaromatic, and carboxylic acid—each demanding specific handling considerations.

Hazard Profile and Risk Assessment: Understanding the 'Why'

  • Aromatic Nitro Compounds: This class of chemicals is often associated with toxicity and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The nitro group makes the aromatic ring electron-deficient and susceptible to certain reactions.

  • Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, leading to environmental persistence.[3] Improper disposal can contribute to long-term environmental contamination. Furthermore, combustion of fluorinated compounds requires specialized incinerators to scrub resulting acidic gases like hydrogen fluoride (HF).[4][5]

  • Benzoic Acid Moiety: As a carboxylic acid, this compound is acidic and will react with bases. While not a strong acid, this reactivity must be managed. It may cause skin, eye, and respiratory irritation.[6][7]

Based on this analysis, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in standard municipal trash.[8]

Pre-Disposal Safety Protocols: Personal and Environmental Protection

Handling this compound, whether as a neat solid or in solution for disposal, requires strict adherence to safety protocols to protect laboratory personnel.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne dust particles. Standard safety glasses are insufficient.[9]
Hand Protection Nitrile or other chemically resistant glovesGloves must be inspected before use and disposed of as contaminated waste after handling.[10]
Body Protection A flame-resistant laboratory coatProtects against incidental skin contact.[8]
Respiratory Use within a certified chemical fume hoodEnsures adequate ventilation and prevents inhalation of dust or vapors.[5]

Step-by-Step Disposal and Containment Procedure

The primary objective is to safely collect, segregate, and store the chemical waste for pickup by a licensed professional disposal service.[8] This is the most compliant and environmentally sound approach.

Step 1: Waste Segregation Collect all waste containing this compound into a dedicated waste container. Do not mix this waste with other streams, especially strong bases or oxidizing agents, to prevent potentially hazardous reactions.[9][11]

Step 2: Collect Contaminated Materials Any materials that have come into direct contact with the compound are now considered hazardous waste. This includes:

  • Gloves

  • Weighing papers or boats

  • Contaminated paper towels

  • Pipette tips

  • Rinsed, uncleaned glassware

These items should be collected in a sealed, heavy-duty plastic bag or a designated solid waste container clearly marked as hazardous.[8][11]

Step 3: Container Selection and Labeling Use a chemically compatible, sealable container for the primary waste. For solids, a wide-mouth polyethylene or glass jar is suitable. The container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste" [8]

  • The full chemical name: "this compound"

  • Associated hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The date accumulation started

Step 4: Secure Storage Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic to minimize the risk of spills or unauthorized access.[8]

Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[10] Provide them with the full chemical name and an estimate of the quantity.

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper management of this chemical waste.

G Disposal Workflow for this compound start Waste Generation assess Assess Hazards (Nitro, Fluoro, Acid) start->assess ppe Don Appropriate PPE (Fume Hood) assess->ppe segregate Segregate Waste ppe->segregate collect_solid Collect Solid Waste & Contaminated Materials segregate->collect_solid label Label Container: 'Hazardous Waste' collect_solid->label store Store in Designated Secure Area label->store disposal Arrange Professional Disposal (EHS) store->disposal end Disposal Complete disposal->end

Caption: Disposal decision workflow from generation to final disposal.

Approved Final Disposal Methodologies

While your direct responsibility ends with packaging and storing the waste for pickup, understanding its ultimate fate is crucial for a complete stewardship perspective.

Disposal MethodDescriptionEfficacy and Considerations
High-Temperature Incineration The waste is destroyed in a specialized hazardous waste incinerator, often equipped with afterburners and scrubbers.[3][9]This is the preferred and most effective method. High temperatures (often >900°C) are required to break the stable C-F bonds.[12] Scrubbers are essential to neutralize acidic gases like HF and NOx produced during combustion.
Hazardous Waste Landfill The sealed waste containers are placed in an engineered landfill designed to prevent environmental leakage.[3]This method is less ideal as it only contains the chemical rather than destroying it. It is a compliant but less permanent solution.

Emergency Protocol: Spill Management

In the event of an accidental spill, a swift and correct response is vital.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Restrict Access: Secure the area to prevent further contamination.

  • Assess the Spill: For a small, manageable spill of the solid, proceed with cleanup. For a large spill, evacuate and contact your institution's emergency response team.[11]

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain and Absorb: Gently cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a universal spill absorbent). Avoid raising dust.[10]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label the container appropriately for disposal.[9]

  • Decontaminate: Clean the spill area with a suitable solvent or soap and water, and dispose of the cleaning materials as hazardous waste.

By adhering to these rigorous, well-reasoned procedures, you ensure that the disposal of this compound is conducted with the highest standards of safety, compliance, and environmental responsibility.

References

  • Safety and handling of fluorinated organic compounds. Benchchem.
  • Proper Disposal of 4-Methoxy-3-nitrobenzoic Acid: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET - 2-nitrobenzoic acid. Sigma-Aldrich.
  • 3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID). Suvchem Laboratory Chemicals.
  • SAFETY DATA SHEET - 4-Nitrobenzoic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Fluoro-3-nitrobenzoic acid. Fisher Scientific.
  • 3-Nitrobenzoic acid - Safety Data Sheet.
  • CAS No 62-23-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Guidelines for Disposing of PFAs. MCF Environmental Services.
  • SAFETY DATA SHEET - 2-Fluoro-5-nitrobenzoic acid. Fisher Scientific.
  • 3-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | CID 2759047. PubChem - NIH.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA.
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell EHS.
  • 3-fluoro-4-methoxy-5-nitrobenzoic acid | 577-39-9. ChemicalBook.
  • 2,4,5-Trifluoro-3-methoxybenzoic acid - Safety Data Sheet. Synquest Labs.

Sources

A Comprehensive Guide to the Safe Handling of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is a complex organic molecule featuring a fluorinated aromatic ring, a methoxy group, and a nitrobenzoic acid moiety. Each of these components contributes to its potential reactivity and toxicity.

  • Aromatic Nitro Compounds: These compounds are known for their potential to cause methemoglobinemia, which reduces the blood's ability to carry oxygen. They can also be skin and eye irritants.[1] Care should be taken to avoid heating aromatic nitro compounds, especially under alkaline conditions, to prevent runaway reactions.[1]

  • Fluorinated Organic Compounds: The presence of a fluorine atom can significantly alter the chemical and toxicological properties of a molecule. It is crucial to prevent the release of gaseous hydrogen fluoride (HF) during decomposition, which can occur under high heat.[2][3]

  • Benzoic Acid Derivatives: As a carboxylic acid, this compound is expected to be acidic and may cause irritation to the skin, eyes, and respiratory tract.[4][5]

Based on data from analogous compounds like 3-fluoro-5-nitrobenzoic acid, this compound is anticipated to be a skin irritant, a serious eye irritant, and may cause respiratory irritation.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Provides a barrier against splashes and airborne particles, protecting the sensitive tissues of the eyes and face.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Protects the skin from direct contact and potential absorption of the chemical.[7]
Body Protection A flame-resistant lab coat worn over long pants.Protects the skin from splashes and prevents contamination of personal clothing.[3][8]
Footwear Closed-toe shoes made of a non-porous material.Protects the feet from spills and falling objects.[9]
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside a fume hood or if there is a risk of generating dust.Prevents the inhalation of fine particles that can irritate the respiratory system.[4][10]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is paramount to ensure a safe working environment. All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow:

prep Preparation handling Handling and Manipulation prep->handling Proceed with caution cleanup Decontamination and Cleanup handling->cleanup After experiment completion emergency Emergency Procedures handling->emergency In case of spill or exposure waste Waste Disposal cleanup->waste Segregate waste

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Methodology:

  • Preparation: Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Prepare all necessary equipment and reagents to minimize movement and potential for spills.

  • Handling and Manipulation:

    • Carefully weigh the solid compound on a tared weigh boat inside the fume hood to avoid generating dust.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

    • Avoid direct heating of the compound. If heating is necessary, use a controlled heating mantle and monitor the temperature closely.

  • Decontamination and Cleanup:

    • After the experiment is complete, decontaminate all surfaces and equipment with an appropriate solvent.

    • Wipe down the interior of the fume hood to remove any residual contamination.

    • Remove PPE in the correct order to avoid cross-contamination.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

    • Eye Contact: Immediately flush the eyes with an eyewash solution for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[5]

    • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation.[10] Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed container for solid hazardous waste.[11]

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed container for liquid hazardous waste.[11]

  • Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[10]

Disposal Procedure:

The primary method for the disposal of this compound is through a licensed and certified professional waste disposal service.[10][12] Do not dispose of this chemical down the drain or in the regular trash.[10]

Decontamination of Empty Containers:

Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[11] After triple-rinsing and air-drying in a fume hood, the container can be disposed of according to your institution's guidelines for glass or plastic recycling.[11]

References

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-nitrobenzoic acid. In PubChem. Retrieved from [Link]

  • Various Authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. ResearchGate. Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • Various Authors. (2020). Nitro Compounds. Retrieved from [Link]

  • Google Patents. (2020). Method of reducing aromatic nitro compounds.
  • Rutgers University. (n.d.). Fluorine. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). 4-Chloro-3-nitrobenzoic acid Safety Data Sheet. Retrieved from [Link]

  • University of Alberta. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.